Olmesartan medoxomil impurity C
Beschreibung
Eigenschaften
IUPAC Name |
(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H28N6O5/c1-5-8-24-30-25(17(2)3)26(28(36)38-16-23-18(4)39-29(37)40-23)35(24)15-19-11-13-20(14-12-19)21-9-6-7-10-22(21)27-31-33-34-32-27/h6-7,9-14H,2,5,8,15-16H2,1,3-4H3,(H,31,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSFJJUXSEHXDFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C(=O)OCC5=C(OC(=O)O5)C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H28N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80236724 | |
| Record name | DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879562-26-2 | |
| Record name | (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879562-26-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Olmesartan medoxomil specified impurity C [EP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0879562262 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DES(1-hydroxy-1-methylethyl)-(1-methylethenyl)-olmesartan medoxomil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80236724 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DES(1-HYDROXY-1-METHYLETHYL)-(1-METHYLETHENYL)-OLMESARTAN MEDOXOMIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/227N84S103 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Characterization of Olmesartan Medoxomil Impurity C
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Olmesartan medoxomil impurity C, also known as Dehydro Olmesartan medoxomil. The presence and quantity of impurities in active pharmaceutical ingredients (APIs) are critical quality attributes that must be carefully controlled to ensure the safety and efficacy of drug products. This document outlines a detailed methodology for the preparation of Dehydro Olmesartan medoxomil and the analytical techniques used for its structural confirmation and quantification.
Introduction to Olmesartan Medoxomil and Its Impurities
Olmesartan medoxomil is a potent and selective angiotensin II receptor blocker (ARB) used for the treatment of hypertension. As with any synthetically derived pharmaceutical compound, the manufacturing process of Olmesartan medoxomil can lead to the formation of related substances or impurities. Regulatory agencies require the identification, characterization, and control of any impurity present at a level of 0.10% or greater.
This compound, chemically designated as (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate, is a potential process-related impurity. This guide details its synthesis and the analytical methods for its comprehensive characterization.
Synthesis of this compound
The synthesis of Dehydro Olmesartan medoxomil (Impurity C) involves a two-step process originating from a key intermediate in the synthesis of Olmesartan medoxomil. The general synthetic pathway is outlined below.
Synthesis Pathway
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis
Step 1: Dehydration of Trityl Olmesartan Medoxomil (17)
-
A solution of Trityl Olmesartan Medoxomil (17) is prepared in toluene.
-
p-Toluenesulfonic acid is added to the solution as a catalyst.
-
The reaction mixture is heated to reflux and maintained under these conditions. The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or HPLC).
-
Upon completion of the dehydration, the reaction mixture is worked up to isolate the crude Dehydro Trityl Olmesartan Medoxomil (18).
Step 2: Deprotection of Dehydro Trityl Olmesartan Medoxomil (18)
-
The crude Dehydro Trityl Olmesartan Medoxomil (18) is dissolved in aqueous acetic acid.
-
The solution is heated to 55-60 °C for a specified period to effect the removal of the trityl protecting group.
-
After the deprotection is complete, the reaction mixture is cooled and the crude Dehydro Olmesartan medoxomil (Impurity C) is isolated, typically by precipitation and filtration.
-
The crude product is then purified using an appropriate technique, such as column chromatography or recrystallization, to yield the final product with high purity.
Characterization of this compound
A combination of spectroscopic and chromatographic techniques is employed to confirm the structure and determine the purity of the synthesized Impurity C.
Characterization Workflow
Caption: Analytical workflow for the characterization of Impurity C.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary technique for assessing the purity of Impurity C and for distinguishing it from Olmesartan medoxomil and other related substances.
Experimental Protocol: HPLC Analysis
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is employed. The pH of the aqueous phase is a critical parameter for achieving optimal separation.
-
Detection: UV detection is commonly performed at a wavelength where both Olmesartan medoxomil and Impurity C exhibit significant absorbance.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Phosphate Buffer |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-dependent variation of A and B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specified wavelength |
| Column Temp. | Ambient or controlled |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of Impurity C and to study its fragmentation pattern, which aids in structural elucidation.
Experimental Protocol: Mass Spectrometry
-
Ionization Source: Electrospray ionization (ESI) is a common choice for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is used to obtain an accurate mass measurement.
-
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is performed to generate a fragmentation pattern that can be correlated with the proposed structure of Impurity C.
Table 2: Mass Spectrometry Data for Impurity C
| Parameter | Observed Value |
| Molecular Formula | C₂₉H₂₈N₆O₅ |
| Molecular Weight | 540.57 g/mol |
| Ionization Mode | ESI Positive |
| [M+H]⁺ | Expected m/z |
| Major Fragments | m/z values |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of Impurity C, including the connectivity of atoms and the chemical environment of each proton and carbon atom.
Experimental Protocol: NMR Spectroscopy
-
Solvent: A deuterated solvent in which the sample is soluble (e.g., DMSO-d₆ or CDCl₃) is used.
-
Spectra Recorded: ¹H NMR and ¹³C NMR spectra are essential. 2D NMR techniques such as COSY, HSQC, and HMBC can be employed for unambiguous assignment of all proton and carbon signals.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard.
Table 3: Expected ¹H and ¹³C NMR Data for Impurity C
| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aromatic Protons | (Range) | (Range) |
| Imidazole Proton | (Value) | (Value) |
| Methylene Protons | (Range) | (Range) |
| Alkyl Protons | (Range) | (Range) |
| Medoxomil Protons | (Range) | (Range) |
| Vinylic Protons | (Range) | (Range) |
| Carbonyl Carbons | - | (Range) |
| Tetrazole Carbon | - | (Value) |
Conclusion
This technical guide has provided a detailed framework for the synthesis and characterization of this compound (Dehydro Olmesartan medoxomil). The successful synthesis and thorough characterization of this and other impurities are fundamental to ensuring the quality, safety, and regulatory compliance of Olmesartan medoxomil drug substance and drug product. The experimental protocols and data presented herein serve as a valuable resource for researchers and professionals in the pharmaceutical industry.
Formation Mechanism of Dehydro Olmesartan Medoxomil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan medoxomil is a widely prescribed angiotensin II receptor antagonist for the management of hypertension. As with any active pharmaceutical ingredient (API), a thorough understanding of its impurity profile is critical for ensuring its quality, safety, and efficacy. Among the known process-related impurities of Olmesartan medoxomil is Dehydro Olmesartan medoxomil, an olefinic impurity formed through a dehydration reaction. This technical guide provides an in-depth analysis of the formation mechanism of Dehydro Olmesartan medoxomil, including its synthetic pathway, experimental protocols for its preparation, and available data on its occurrence.
Formation Mechanism
The primary formation mechanism of Dehydro Olmesartan medoxomil is the acid-catalyzed dehydration of a key intermediate in the synthesis of Olmesartan medoxomil. Specifically, the tertiary alcohol group on the imidazole ring of the medoxomil ester derivative of N-alkylated imidazole undergoes elimination of a water molecule to form a double bond.[1]
This transformation is typically promoted by the presence of a strong acid catalyst and heat. In the context of the overall synthesis of Olmesartan medoxomil, residual acidic catalysts or elevated temperatures in certain process steps could potentially lead to the formation of this impurity.
Data Presentation
While Dehydro Olmesartan medoxomil is recognized as a process-related impurity, specific quantitative data on its typical levels in the final drug substance is not extensively detailed in publicly available literature. However, general impurity thresholds for Olmesartan medoxomil have been established. According to some studies, the limit for known impurities is not more than 0.20%, for unknown impurities is 0.15%, and the total impurities should not exceed 0.50%.[2] One analysis of a bulk sample of Olmesartan medoxomil identified two unspecified impurities at levels of 0.12% and 0.06%.[2]
| Impurity Data Point | Value/Range | Reference |
| General Limit for Known Impurities | ≤ 0.20% | [2] |
| General Limit for Unknown Impurities | ≤ 0.15% | [2] |
| General Limit for Total Impurities | ≤ 0.50% | [2] |
Experimental Protocols
The following section details the experimental protocol for the intentional synthesis of Dehydro Olmesartan medoxomil, which is crucial for its characterization and use as a reference standard in analytical method development and validation.
Synthesis of Dehydro Olmesartan Medoxomil
The synthesis of Dehydro Olmesartan medoxomil involves a two-step process starting from the medoxomil ester derivative of N-alkylated imidazole.[1]
Step 1: Dehydration of the Medoxomil Ester Derivative of N-alkylated Imidazole
-
Starting Material: Medoxomil ester derivative of N-alkylated imidazole (Trityl-protected Olmesartan medoxomil).
-
Reagent: p-Toluenesulphonic acid.
-
Solvent: Toluene.
-
Procedure: A solution of the medoxomil ester derivative of N-alkylated imidazole in toluene is treated with p-toluenesulphonic acid. The reaction mixture is heated to reflux. The progress of the dehydration reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the reaction mixture is worked up to isolate the corresponding dehydro derivative.
Step 2: Deprotection of the Dehydro Derivative
-
Starting Material: Dehydro derivative obtained from Step 1.
-
Reagent: Acetic acid.
-
Procedure: The isolated dehydro derivative is treated with acetic acid to remove the trityl protecting group from the tetrazole ring. The deprotection reaction is typically carried out with stirring at room temperature or gentle heating. After the reaction is complete, the product, Dehydro Olmesartan medoxomil, is isolated and purified to a high degree of purity.[1]
Mandatory Visualization
The following diagrams illustrate the key chemical transformation and a conceptual workflow for the analysis of Dehydro Olmesartan medoxomil.
Caption: Synthetic pathway for Dehydro Olmesartan medoxomil.
Caption: Impurity analysis workflow.
Conclusion
The formation of Dehydro Olmesartan medoxomil is a chemically understood process involving the dehydration of a key synthetic intermediate. While its presence as a process-related impurity is acknowledged, further studies are needed to quantify its typical levels in the final drug product and to fully understand its potential formation under various stress conditions during manufacturing and storage. The synthetic protocol provided herein allows for the preparation of a reference standard, which is essential for the development of robust analytical methods to monitor and control this impurity, thereby ensuring the quality and safety of Olmesartan medoxomil.
References
Degradation of Olmesartan Medoxomil: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the identification and characterization of degradation products of Olmesartan medoxomil. Olmesartan medoxomil, an angiotensin II receptor antagonist, is susceptible to degradation under various stress conditions, leading to the formation of impurities that can impact its safety and efficacy. This document outlines the degradation pathways, summarizes quantitative data from forced degradation studies, and provides detailed experimental protocols for the analysis of these degradation products.
Forced Degradation and Identification of Degradation Products
Forced degradation studies are crucial for identifying potential degradation products and establishing the intrinsic stability of a drug substance. Olmesartan medoxomil has been subjected to a variety of stress conditions as per the International Council for Harmonisation (ICH) guidelines, including acid and base hydrolysis, oxidation, thermal stress, and photolysis.[1][2]
Significant degradation of Olmesartan medoxomil is observed under acidic, basic, and oxidative conditions.[1] The drug is found to be relatively stable under photolytic and thermal stress conditions.[1][3] High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are the primary analytical techniques employed for the separation and identification of the degradation products.[1][4][5] Further structural elucidation is often achieved using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.[4][6][7]
One notable degradation product, identified as DP-1, was found to be an esterified dimer of olmesartan, formed under thermal stress in tablet formulations.[4] Other identified impurities include olmesartan acid, which is a known process-related impurity and a hydrolytic degradation product.[8][9]
Quantitative Analysis of Degradation
The following table summarizes the quantitative data on the degradation of Olmesartan medoxomil under various stress conditions, as reported in the literature. This data provides a comparative overview of the drug's stability profile.
| Stress Condition | Reagent/Parameters | Exposure Time | Degradation (%) | Key Degradation Products (Retention Time, min) | Reference |
| Acid Hydrolysis | 1 N HCl at 60°C | 45 min | Significant | - | [1] |
| 0.1 M HCl at 60°C | - | 47.56 | 4.56, 5.98, 6.21 | [10] | |
| Base Hydrolysis | 1 N NaOH at 60°C | 45 min | Significant | - | [1] |
| 0.1 N NaOH at 60°C | 60 min | 48.92 | 4.89, 6.38, 9.84, 11.87, 14.67 | [10] | |
| Oxidative Degradation | 3% H₂O₂ at 60°C | 45 min | Significant | - | [1] |
| 3% H₂O₂ at 50°C | - | 41.88 | 1.91, 3.01, 5.09, 14.71, 15.89 | [10] | |
| Thermal Degradation | 100°C | 24 hrs | 26.38 (Minor) | 4.85, 9.96, 11.86, 12.33 | [10][11] |
| 40°C / 75% RH | 6 months | 0.72 | DP-1 | [4] | |
| Photolytic Degradation | UV radiation | 7 days | No degradation | - | [10] |
Experimental Protocols
This section provides a detailed methodology for a typical forced degradation study and the subsequent analysis of Olmesartan medoxomil.
Forced Degradation Study Protocol
-
Preparation of Stock Solution: Accurately weigh and dissolve Olmesartan medoxomil in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[10][12]
-
Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 1 N hydrochloric acid. Reflux the mixture at a specified temperature (e.g., 60°C) for a defined period. After cooling, neutralize the solution with 1 N sodium hydroxide.[1][12]
-
Base Hydrolysis: To another portion of the stock solution, add an equal volume of 1 N sodium hydroxide. Reflux the mixture under similar conditions as the acid hydrolysis. Neutralize the solution with 1 N hydrochloric acid after cooling.[1][12]
-
Oxidative Degradation: Treat a portion of the stock solution with a solution of hydrogen peroxide (e.g., 3%) and heat at a controlled temperature.[1]
-
Thermal Degradation: Keep the solid drug substance in a hot air oven at a specified temperature (e.g., 100°C) for a defined duration.[10][11]
-
Photolytic Degradation: Expose the drug substance to UV radiation (as per ICH Q1B guidelines) for a specified period.[1]
-
Sample Preparation for Analysis: After the specified exposure time, dilute the stressed samples with a suitable diluent (mobile phase or a component of it) to a final concentration suitable for analysis by HPLC.[12]
Analytical Method: Stability-Indicating HPLC
-
Chromatographic System: A standard HPLC system equipped with a UV detector is typically used.[1][12]
-
Column: A reversed-phase C18 column (e.g., Symmetry C18, 150 mm × 4.6 mm, 5 µm) is commonly employed for separation.[1]
-
Mobile Phase: A mixture of a phosphate buffer and an organic solvent like acetonitrile is often used. The pH of the buffer and the gradient of the organic solvent are optimized to achieve good separation of the degradation products from the parent drug.[1][12]
-
Detection Wavelength: Detection is usually carried out at a wavelength where Olmesartan medoxomil and its impurities show significant absorbance, for instance, 215 nm or 250 nm.[1][14]
-
Injection Volume: A standard injection volume of 10 µL or 20 µL is used.[6][14]
Visualizing Degradation Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the degradation pathways of Olmesartan medoxomil and a typical experimental workflow for their identification.
Caption: Degradation pathways of Olmesartan medoxomil under different stress conditions.
Caption: A generalized workflow for the identification and characterization of degradation products.
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 3. researchgate.net [researchgate.net]
- 4. Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tsijournals.com [tsijournals.com]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. tsijournals.com [tsijournals.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. ijpsr.com [ijpsr.com]
- 13. Forced Degradation Studies of Olmesartan medoxomil and Chlorthalidone: Development and Validation of Stability-Indicating RP‑HPLC method [paper.researchbib.com]
- 14. merckmillipore.com [merckmillipore.com]
Spectroscopic Characterization of Olmesartan Medoxomil Impurity C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Olmesartan medoxomil impurity C, a known process-related impurity in the synthesis of the antihypertensive drug Olmesartan medoxomil. This impurity is also referred to as Dehydro Olmesartan medoxomil or Olmesartan Medoxomil Olefinic Impurity. A comprehensive understanding and characterization of such impurities are critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This document presents the available Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. Detailed experimental protocols for these analytical techniques are also provided to facilitate the replication and verification of these findings in a research or quality control setting.
Chemical Identity
-
Systematic Name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(prop-1-en-2-yl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate
-
Synonyms: Dehydro Olmesartan medoxomil, Anhydro Olmesartan Medoxomil, Olmesartan Medoxomil Olefinic Impurity (USP), Olmesartan Medoxomil Methylvinyl Impurity
-
CAS Number: 879562-26-2
-
Molecular Formula: C₂₉H₂₈N₆O₅
-
Molecular Weight: 540.57 g/mol
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, based on available scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data of this compound [1]
| Chemical Shift (δ) ppm | Multiplicity & Coupling Constant (J) | Number of Protons | Tentative Assignment |
| 0.9 | t, J = 7.6 Hz | 3H | -CH₂-CH₂-CH₃ |
| 1.4-1.6 | m | 2H | -CH₂-CH₂ -CH₃ |
| 2.2 | s | 3H | =C-CH₃ or Dioxolane -CH₃ |
| 2.5 | s | 3H | =C-CH₃ or Dioxolane -CH₃ |
| 2.6-2.8 | m | 2H | -CH₂ -CH₂-CH₃ |
| 5.0 | s | 2H | -O-CH₂ - |
| 5.2 | s | 2H | Imidazole-CH₂ -Biphenyl |
| 5.4 | s | 2H | =CH₂ (vinyl) |
| 6.8-7.8 | m | 8H | Aromatic protons |
Note: Detailed assignment of all protons was not available in the cited literature.
Mass Spectrometry (MS)
Table 2: Mass Spectrometric Data of this compound [1]
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Interpretation |
| EI | 541.0 | [M+H]⁺ |
Note: The reported molecular weight for C₂₉H₂₈N₆O₅ is 540.57 g/mol . The reported m/z of 541.0 for the [M+H]⁺ ion in the cited literature appears to be a rounded value.
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data of this compound [1]
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 2928 | C-H stretching (aliphatic) |
| 1824 | C=O stretching (dioxolane carbonate) |
| 1714 | C=O stretching (ester) |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of Olmesartan medoxomil impurities, based on methods described in the scientific literature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve an accurately weighed sample of the impurity in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, to a concentration of approximately 5-10 mg/mL.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.
-
Process the data with appropriate Fourier transformation and phase correction.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled sequence.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at δ 39.52 ppm).
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced via direct infusion or, more commonly, as the eluent from a High-Performance Liquid Chromatography (HPLC) system (LC-MS).
-
Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) or Electron Impact (EI) source is typically used.
-
LC-MS Method:
-
Chromatography: Use a reverse-phase C18 column. The mobile phase often consists of a gradient mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).
-
Ionization: ESI in positive ion mode is commonly employed for this class of compounds.
-
Mass Analysis: Acquire full scan mass spectra to determine the molecular ion. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain fragmentation patterns.
-
Infrared (IR) Spectroscopy
-
Sample Preparation: The potassium bromide (KBr) pellet method is commonly used for solid samples. Mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disc.
-
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrophotometer.
-
Data Acquisition:
-
Record a background spectrum of the pure KBr pellet.
-
Record the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for impurity identification and the logical relationship of the spectroscopic techniques.
Caption: General workflow for the identification and characterization of pharmaceutical impurities.
Caption: Relationship between spectroscopic techniques and the structural information derived.
References
A Comprehensive Guide to Forced Degradation Studies of Olmesartan Medoxomil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the forced degradation studies of Olmesartan medoxomil, an angiotensin II receptor blocker used in the treatment of hypertension. Understanding the degradation pathways and the stability of this active pharmaceutical ingredient (API) under various stress conditions is crucial for ensuring its quality, safety, and efficacy. This document outlines the experimental protocols, summarizes degradation data, and illustrates the logical workflow of these critical studies, adhering to the principles outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process.[1][2] It involves subjecting a drug substance or drug product to conditions more severe than accelerated stability studies to identify potential degradation products and elucidate degradation pathways.[2] The primary objectives of these studies, as mandated by regulatory bodies like the FDA and guided by ICH guidelines (specifically Q1A(R2)), are to:
-
Establish the intrinsic stability of the molecule.[2]
-
Develop and validate stability-indicating analytical methods.[1][3]
-
Understand the chemical behavior of the molecule to aid in formulation and packaging development.[2]
For Olmesartan medoxomil, a molecule susceptible to hydrolysis and other degradation mechanisms, these studies are paramount.[4][5]
Experimental Protocols for Forced Degradation
Detailed methodologies for subjecting Olmesartan medoxomil to various stress conditions are compiled from multiple scientific studies. The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are detectable without being overly complex.[1]
Acid Hydrolysis
-
Objective: To investigate the degradation of Olmesartan medoxomil in an acidic environment.
-
Methodology:
-
Accurately weigh 10 mg of pure Olmesartan medoxomil and transfer it to a 10 ml volumetric flask.[6]
-
Add 1 M hydrochloric acid (HCl) to the flask and make up the volume.[6]
-
Keep the solution at room temperature for 8 hours or, for accelerated degradation, heat at 60°C.[6][7]
-
After the specified time, withdraw 1 ml of the solution, transfer it to a 10 ml volumetric flask, and dilute with a suitable diluent (e.g., mobile phase for HPLC analysis).[6]
-
Filter the resulting solution using a 0.42 or 0.45-micron syringe filter before injection into the HPLC system.[6]
-
Alkaline Hydrolysis
-
Objective: To assess the stability of Olmesartan medoxomil under basic conditions.
-
Methodology:
-
Accurately weigh 10 mg of pure Olmesartan medoxomil and transfer it to a 10 ml volumetric flask.
-
Add 1 N sodium hydroxide (NaOH) and make up to the mark.[7]
-
The reaction in alkaline conditions can be rapid; for instance, significant degradation can occur within 60 minutes at 60°C.[8]
-
After the desired time, withdraw a 1 ml aliquot, neutralize it with an appropriate acid if necessary, and dilute it in a 10 ml volumetric flask with the chosen diluent.
-
Filter the solution before analysis.
-
Oxidative Degradation
-
Objective: To determine the susceptibility of Olmesartan medoxomil to oxidation.
-
Methodology:
-
Accurately weigh 10 mg of the pure drug and place it in a 10 ml volumetric flask.
-
Add 3% hydrogen peroxide (H₂O₂) and make up the volume.[7]
-
Expose the solution to the oxidative stress at 60°C.[7]
-
After the appropriate time, take a 1 ml sample and dilute it to 10 ml with a suitable diluent.
-
Filter the sample prior to HPLC analysis.
-
Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the solid-state stability of Olmesartan medoxomil.
-
Methodology:
-
Place a known amount of solid Olmesartan medoxomil in a suitable container.
-
Expose the sample to a high temperature, for example, 100°C for 24 hours.[8]
-
After the exposure period, allow the sample to cool to room temperature.
-
Prepare a solution of a known concentration (e.g., 1 mg/ml) in a suitable diluent.
-
Filter the solution before analysis.
-
Photolytic Degradation
-
Objective: To assess the stability of Olmesartan medoxomil upon exposure to light.
-
Methodology:
-
Expose the solid drug substance and/or a solution of the drug to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.[2]
-
A control sample should be protected from light by wrapping the container in aluminum foil.
-
After the exposure, prepare solutions of both the exposed and control samples to a known concentration.
-
Analyze the samples by HPLC to compare the profiles.
-
Data Presentation: Summary of Degradation
The following tables summarize the quantitative data from various forced degradation studies on Olmesartan medoxomil.
Table 1: Summary of Forced Degradation Conditions and Percentage Degradation of Olmesartan Medoxomil
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 1 M HCl | 8 hours | Room Temp | Not Specified | [6] |
| Acid Hydrolysis | 1 N HCl | Not Specified | 60°C | Significant | [7] |
| Acid Hydrolysis | 0.1 M HCl | 60 min | 60°C | 47.56% | [8] |
| Alkaline Hydrolysis | 1 N NaOH | Not Specified | 60°C | Significant | [7] |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 min | 60°C | 48.92% | [8] |
| Oxidative Degradation | 3% H₂O₂ | Not Specified | 60°C | Significant | [7] |
| Oxidative Degradation | 3% H₂O₂ | Not Specified | 50°C | 41.88% | [8] |
| Thermal Degradation | Solid State | 24 hours | 100°C | Minor | [8] |
| Photolytic Degradation | UV Radiation | 7 days | Not Applicable | No Degradation | [4] |
| Water Hydrolysis | Milli-Q Water | 48 hours | Room Temp | Stable | [7] |
Table 2: Major Degradation Products and Analytical Method Details
| Stress Condition | Major Degradation Product(s) | Analytical Method | Column | Mobile Phase | Detection Wavelength |
| Acid Hydrolysis | Olmesartan free acid | RP-HPLC | C18 | Acetonitrile: Phosphate Buffer (pH 3.1) | 205 nm |
| Alkaline Hydrolysis | Olmesartan free acid | RP-HPLC | C18 | Acetonitrile: Phosphate Buffer (pH 3.1) | 205 nm |
| Oxidative Degradation | Oxidative degradants | RP-HPLC | C18 | Acetonitrile: Phosphate Buffer (pH 3.1) | 205 nm |
| All Conditions | Olmesartan free acid | HPLC-MS | Not Specified | Not Specified | Not Specified |
Visualization of the Forced Degradation Workflow
The following diagram illustrates the typical workflow for a forced degradation study of a drug substance like Olmesartan medoxomil.
Caption: Workflow for Forced Degradation Studies of Olmesartan Medoxomil.
Degradation Pathways
The primary degradation pathway for Olmesartan medoxomil under hydrolytic (acidic and alkaline) conditions is the hydrolysis of the ester linkage, leading to the formation of Olmesartan free acid.[9] The medoxomil moiety, (5-methyl-2-oxo-1,3-dioxol-4-yl)methanol, is also released. Under oxidative conditions, modifications to the imidazole and tetrazole rings are possible, leading to the formation of various oxidative degradation products.[5] The drug has been found to be relatively stable under thermal and photolytic stress.[4][7]
Conclusion
The forced degradation studies of Olmesartan medoxomil reveal that the drug is most susceptible to degradation under acidic, alkaline, and oxidative conditions, with hydrolysis of the medoxomil ester being a primary degradation pathway. It demonstrates relative stability under thermal and photolytic stress. This information is invaluable for the development of stable formulations, the establishment of appropriate storage conditions, and the validation of analytical methods capable of detecting and quantifying any potential impurities and degradants, thereby ensuring the quality and safety of the final drug product.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 8. researchgate.net [researchgate.net]
- 9. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Olmesartan medoxomil, a potent angiotensin II receptor antagonist, is a cornerstone in the management of hypertension. The intricate multi-step synthesis of this complex molecule, however, presents a significant challenge in controlling process-related impurities. The presence of these impurities, even in minute quantities, can impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the discovery, origin, and characterization of key process-related impurities of Olmesartan medoxomil, offering valuable insights for researchers and professionals in drug development and quality control.
Unraveling the Impurity Profile: A Classification
Process-related impurities in Olmesartan medoxomil can arise from various sources, including starting materials, intermediates, reagents, and side reactions occurring during the synthesis. They can also be formed through degradation of the drug substance under various stress conditions. Based on their origin, these impurities can be broadly categorized as follows:
-
Impurities from Starting Materials and Intermediates: These are residual, unreacted starting materials or intermediates that are carried through the synthetic process.
-
By-products from the Main Reaction: These impurities are formed concurrently with the desired product through parallel or consecutive reactions.
-
Degradation Products: These arise from the decomposition of Olmesartan medoxomil under conditions such as acid or base hydrolysis, oxidation, photolysis, or thermal stress.[1][2][3][4]
A number of specific process-related impurities have been identified, synthesized, and characterized in the literature. These include acidic and acetyl derivatives, dehydrated forms, and various regioisomers.
Key Process-Related Impurities of Olmesartan Medoxomil
Several key impurities have been consistently reported during the process development and forced degradation studies of Olmesartan medoxomil. A summary of these impurities, their common names, and their likely origins is presented below.
| Impurity Name | Chemical Name | Likely Origin |
| Olmesartan Acid | 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylic acid | Hydrolysis of the medoxomil ester group of Olmesartan medoxomil.[5][6][7] |
| 4-Acetyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-acetyl-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | Process-related impurity from the synthesis.[5] |
| 5-Acetyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 5-acetyl-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-carboxylate | Process-related impurity from the synthesis.[5] |
| Dehydro Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | Dehydration of the tertiary alcohol group in Olmesartan medoxomil.[5] |
| Isopropyl Olmesartan | Isopropyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | Process-related impurity.[8] |
| Dimedoxomil Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-hydroxy-1-methylethyl)-2-propyl-1-[[2'-(1-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-5-carboxylate | Process-related impurity, N-alkylation of the tetrazole ring.[8][9][10] |
| Dibiphenyl Olmesartan | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 1-[[2'-(1-([1,1'-biphenyl]-2-ylmethyl)-1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-4-(1-hydroxy-1-methylethyl)-2-propyl-1H-imidazole-5-carboxylate | Process-related impurity.[8] |
| Olmesartan Medoxomil Regio-isomer | (5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-propyl-4-(1-hydroxy-1-methylethyl)-3-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-3H-imidazole-4-carboxylate | Isomerization in the imidazole moiety during synthesis.[11] |
Formation Pathways and Experimental Workflows
To effectively control impurities, it is crucial to understand their formation pathways. The following diagrams illustrate the key reaction pathways leading to the formation of prominent impurities and a typical experimental workflow for their identification and characterization.
The above diagram illustrates the formation of Olmesartan Acid through the hydrolysis of the medoxomil ester and the formation of Dehydro Olmesartan via dehydration of the tertiary alcohol.
This diagram shows how the alkylation of the tetrazole ring of an olmesartan acid intermediate with medoxomil chloride can lead to the formation of dimedoxomil impurities alongside the desired O-alkylation product.[9][10]
The workflow diagram outlines the systematic approach to impurity profiling, from initial detection by HPLC to isolation and comprehensive structural characterization using spectroscopic techniques.[12]
Experimental Protocols
Detailed experimental protocols are essential for the replication of impurity synthesis and analytical method development. The following sections provide an overview of the methodologies commonly employed.
Synthesis of Olmesartan Acid (Impurity A)
Olmesartan acid is typically prepared by the basic hydrolysis of Olmesartan medoxomil.[5]
-
Procedure: A solution of Olmesartan medoxomil in methanol is treated with an aqueous solution of sodium hydroxide. The reaction mixture is stirred at ambient temperature for 15-20 hours. After completion of the reaction, the methanol is removed under reduced pressure. The aqueous layer is washed with ethyl acetate, and the pH is adjusted to 3-4 with hydrochloric acid to precipitate the Olmesartan acid. The resulting solid is filtered, washed with water, and dried.[5]
HPLC Method for Impurity Profiling
A validated reverse-phase high-performance liquid chromatography (RP-HPLC) method is crucial for the separation and quantification of Olmesartan medoxomil and its related impurities.
-
Chromatographic Conditions (Example):
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[6][13]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[1][2][6]
-
Detection: UV detection at a wavelength of approximately 225 nm or 257 nm.[6][14]
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.[15]
-
Forced Degradation Studies
Forced degradation studies are performed to understand the stability of the drug substance and to generate potential degradation products.
-
Acid Hydrolysis: The drug substance is treated with an acidic solution (e.g., 1N HCl) at an elevated temperature.[2]
-
Base Hydrolysis: The drug substance is exposed to a basic solution (e.g., 0.1N NaOH) at room or elevated temperature.[2]
-
Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% hydrogen peroxide).[3]
-
Thermal Degradation: The drug substance is exposed to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: The drug substance is exposed to UV and visible light.
Conclusion
A thorough understanding of the formation and nature of process-related impurities is paramount for the development of robust and well-controlled manufacturing processes for Olmesartan medoxomil. This guide has provided a detailed overview of the key impurities, their origins, and the analytical methodologies for their detection and characterization. By implementing effective control strategies based on this knowledge, pharmaceutical manufacturers can ensure the quality, safety, and efficacy of this vital antihypertensive medication. The continuous investigation and characterization of novel impurities will further contribute to the refinement of synthetic routes and analytical methods, ultimately benefiting patients worldwide.
References
- 1. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 2. ijpsr.com [ijpsr.com]
- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Olmesartan Medoxomil EP Impurity A | 144689-24-7 | SynZeal [synzeal.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [A novel synthesis of olmesartan medoxomil and examination of its related impurities] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tsijournals.com [tsijournals.com]
- 13. Forced Degradation Studies of Olmesartan medoxomil and Chlorthalidone: Development and Validation of Stability-Indicating RP‑HPLC method [paper.researchbib.com]
- 14. foundryjournal.net [foundryjournal.net]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Olmesartan Medoxomil Impurity C: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
Abstract
Olmesartan medoxomil, an angiotensin II receptor blocker, is a widely prescribed antihypertensive agent. The control of impurities in the active pharmaceutical ingredient (API) is critical for ensuring its safety and efficacy. Among these is Olmesartan medoxomil impurity C, also identified as the olefinic or dehydro impurity. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this specific process-related and degradation impurity. It consolidates data from forced degradation studies, details relevant experimental protocols, and outlines the known formation pathways, offering a critical resource for professionals in drug development and quality control.
Introduction to this compound
This compound is a known related substance of Olmesartan medoxomil. It is primarily formed through the dehydration of the tertiary alcohol group on the imidazole ring of the parent molecule. Its presence in the drug substance is monitored and controlled to ensure the quality and safety of the final drug product.
Chemical Profile:
-
Systematic Name: (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate[1][2][3]
-
Common Names: Olmesartan medoxomil olefinic impurity, Dehydro Olmesartan medoxomil[1][2][3]
-
Molecular Weight: 540.57 g/mol
Stability Profile of Olmesartan Medoxomil and Formation of Impurity C
Comprehensive forced degradation studies have been conducted on Olmesartan medoxomil to understand its intrinsic stability and degradation pathways, which are crucial for identifying the conditions under which impurity C may form. These studies expose the drug substance to various stress conditions as mandated by the International Council for Harmonisation (ICH) guidelines.
Olmesartan medoxomil has demonstrated significant degradation under acidic, basic, and oxidative conditions. Conversely, it shows relative stability under thermal and photolytic stress.[4][5][6] The formation of impurity C is a result of dehydration, a reaction that can be catalyzed by acidic conditions and heat.
Summary of Forced Degradation Studies on Olmesartan Medoxomil
The following table summarizes the typical outcomes of forced degradation studies on Olmesartan medoxomil, highlighting the conditions that may lead to the formation of impurities, including impurity C.
| Stress Condition | Reagents and Conditions | Observation |
| Acid Hydrolysis | 1N HCl at 60°C | Significant degradation observed.[4][7] |
| Base Hydrolysis | 1N NaOH at 60°C | Significant degradation observed.[4][7] |
| Oxidation | 3% H₂O₂ at 60°C | Significant degradation observed.[4][7] |
| Thermal Degradation | 60°C | The drug was found to be relatively stable.[4] |
| Photolytic Degradation | As per ICH Q1B guidelines | The drug was found to be stable.[4] |
| Water Hydrolysis | Room temperature for 48 hours | The drug was found to be relatively stable.[4] |
Solution Stability
A study on the solution stability of Olmesartan medoxomil and its impurities, including impurity C, was conducted. Spiked and unspiked sample solutions were stored in tightly capped volumetric flasks at room temperature for 48 hours. The content of impurity C showed no significant changes during this period, indicating its stability in the tested solution for up to 48 hours.[4][8]
Recommended Storage Conditions
Based on available data for Olmesartan medoxomil and general best practices for handling pharmaceutical reference standards, the following storage conditions are recommended for this compound:
-
Temperature: Store in a refrigerator at 2°C to 8°C.
-
Light: Protect from light by storing in a dark place.
-
Moisture: Preserve in well-closed containers to protect from moisture.[9]
Experimental Protocols
Detailed methodologies are essential for the reproducible assessment of stability. The following sections describe a typical experimental protocol for forced degradation studies and the analytical method used for impurity detection.
Forced Degradation Study Protocol
This protocol outlines the stress conditions applied to Olmesartan medoxomil to induce degradation and identify potential impurities like impurity C.
-
Preparation of Stock Solution: Prepare a stock solution of Olmesartan medoxomil in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).
-
Acid Degradation: Mix the stock solution with 1N HCl and heat at 60°C. Withdraw samples at appropriate time intervals. Neutralize the samples with 1N NaOH before analysis.
-
Base Degradation: Mix the stock solution with 1N NaOH and heat at 60°C. Withdraw samples at appropriate time intervals. Neutralize the samples with 1N HCl before analysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and heat at 60°C. Withdraw samples at appropriate time intervals.
-
Thermal Degradation: Keep the solid drug substance in an oven at 60°C for a specified period (e.g., 10 days). Also, reflux the drug solution at 60°C.
-
Photolytic Degradation: Expose the solid drug substance and drug solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
Stability-Indicating Analytical Method (RP-HPLC)
A validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for separating and quantifying Olmesartan medoxomil from its impurities, including impurity C.
| Parameter | Typical Conditions |
| HPLC System | Waters HPLC with a photodiode array detector[8] |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5µ particle size[4][6] |
| Mobile Phase A | Phosphate buffer |
| Mobile Phase B | Acetonitrile and Milli-Q water[4][6] |
| Detection Wavelength | UV detection |
| Flow Rate | Variable, typically around 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Visualizations
Formation Pathway of Impurity C
The following diagram illustrates the formation of this compound from the parent drug via dehydration.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 7. ijpsr.com [ijpsr.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Potential Genotoxicity of Olmesartan Medoxomil Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan medoxomil is a widely prescribed angiotensin II receptor blocker (ARB) for the management of hypertension. As with any synthetically manufactured active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring patient safety. Of particular concern are genotoxic impurities, which have the potential to damage DNA and lead to carcinogenic effects. This technical guide provides a comprehensive overview of the known and potential genotoxic impurities associated with Olmesartan medoxomil, summarizing the available toxicological data, outlining experimental methodologies, and discussing the regulatory landscape.
Recent years have seen heightened scrutiny of impurities in the sartan class of drugs, particularly following the discovery of nitrosamines.[1] This has led to a deeper investigation into the impurity profiles of these medications, including Olmesartan medoxomil. This guide will delve into the genotoxicity of the active ingredient itself, as well as process-related impurities, degradation products, and the notorious nitrosamine and azido impurities.
Genotoxicity Profile of Olmesartan Medoxomil
Olmesartan medoxomil has been evaluated in a standard battery of genotoxicity tests. The results indicate a mixed profile, with some in vitro assays showing positive results, while in vivo assays have been negative. This suggests that while the compound may have some genotoxic potential under certain laboratory conditions, it is not considered a genotoxic agent at clinically relevant doses.[2]
Table 1: Summary of Genotoxicity Data for Olmesartan Medoxomil
| Assay | Test System | Metabolic Activation (S9) | Concentration/Dose | Result | Citation(s) |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | With and Without | Up to 5000 µ g/plate | Negative | [3] |
| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | With and Without | Data not specified | Positive | [3] |
| In Vitro Mouse Lymphoma Assay (MLA) | L5178Y TK+/- cells | With and Without | Data not specified | Positive | [3] |
| In Vivo Micronucleus Test | Mouse Bone Marrow | N/A | Up to 2000 mg/kg (oral) | Negative | [3] |
| In Vitro Syrian Hamster Embryo (SHE) Cell Transformation Assay | SHE cells | Not specified | Data not specified | Negative | [2] |
Potential Genotoxic Impurities in Olmesartan Medoxomil
The manufacturing process and degradation of Olmesartan medoxomil can give rise to several impurities with potential genotoxic effects. These can be broadly categorized into process-related impurities, degradation products, and cross-contaminants like nitrosamines.
Process-Related Impurities: Azido Compounds
The synthesis of the tetrazole ring in many sartan molecules, including Olmesartan, often involves the use of sodium azide.[2] This can lead to the formation of azido impurities, which are a class of compounds with mutagenic potential.[4]
Due to their structural alerts for mutagenicity, azido impurities are generally considered to be in Class 2 or 3 of the ICH M7 guideline, and their control is typically based on the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day in the absence of specific data.[7][8]
Table 2: Genotoxicity Data for Azido Impurities
| Impurity | Assay | Test System | Metabolic Activation (S9) | Result | Citation(s) |
| Azido impurity in Irbesartan | Bacterial Reverse Mutation Assay (Ames Test) | Not specified | Positive | [5] | |
| Losartan azido impurity | Bacterial Reverse Mutation Assay (Ames Test) | Not specified | Positive | [6] | |
| Losartan azido impurity | In vivo Comet Assay | Not specified | Negative | [9] |
Degradation Products
Forced degradation studies of Olmesartan medoxomil have identified several degradation products. One study using a comet assay to assess the genotoxicity of isolated degradation impurities found that "impurity-1" was potentially genotoxic.[10] In silico predictions classified this impurity as a Class 3 toxicant.[10]
Table 3: Genotoxicity Data for Olmesartan Medoxomil Degradation Products
| Impurity | Assay | Test System | Result | Citation(s) |
| Impurity-1 (from forced degradation) | In Vitro Comet Assay | Human Embryonic Kidney (HEK) cells | Positive | [10] |
Nitrosamine Impurities
The presence of nitrosamine impurities in sartan medicines has been a significant concern for regulatory agencies worldwide.[1] These compounds are classified as probable human carcinogens. While N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) were the initial focus, other nitrosamines, including drug-substance-related nitrosamines, are also under scrutiny. For Olmesartan, the potential formation of N-Nitroso Olmesartan has been identified.[11]
The genotoxicity of nitrosamines is primarily due to their metabolic activation by cytochrome P450 (CYP) enzymes, leading to the formation of highly reactive electrophilic intermediates that can alkylate DNA.[12]
Regulatory bodies like the FDA and EMA have established strict acceptable intake (AI) limits for common nitrosamine impurities and provide guidance for the control of these impurities in drug products.[1][4][13]
Table 4: Regulatory Limits for Common Nitrosamine Impurities
| Nitrosamine Impurity | Acceptable Intake (AI) Limit (ng/day) |
| N-Nitrosodimethylamine (NDMA) | 96 |
| N-Nitrosodiethylamine (NDEA) | 26.5 |
Experimental Protocols
Detailed experimental protocols for the genotoxicity assays mentioned are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD).
Bacterial Reverse Mutation Assay (Ames Test) - General Protocol (based on OECD 471)
-
Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains have mutations in the histidine or tryptophan operon, respectively, rendering them unable to synthesize the essential amino acid.
-
Metabolic Activation: The assay is performed both with and without a metabolic activation system (S9 mix), which is a fraction of rodent liver homogenate containing CYP enzymes.
-
Exposure: The test substance is mixed with the bacterial culture and, if applicable, the S9 mix. This mixture is then plated on a minimal agar medium.
-
Incubation: The plates are incubated for 48-72 hours.
-
Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
In Vitro Mammalian Chromosomal Aberration Test - General Protocol (based on OECD 473)
-
Cell Culture: Cultured mammalian cells, such as Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes, are used.
-
Exposure: The cells are exposed to at least three concentrations of the test substance for a short (3-6 hours) or long (continuous for up to 1.5-2 normal cell cycles) duration, both with and without S9 metabolic activation.
-
Metaphase Arrest: A spindle inhibitor (e.g., colcemid or colchicine) is added to the cultures to arrest cells in metaphase.
-
Harvesting and Slide Preparation: The cells are harvested, treated with a hypotonic solution, fixed, and spread onto microscope slides.
-
Analysis: The slides are stained, and at least 200 metaphases per concentration are analyzed for structural chromosomal aberrations (e.g., breaks, gaps, deletions, exchanges). A statistically significant, dose-dependent increase in the percentage of cells with aberrations indicates clastogenic potential.
In Vivo Mammalian Erythrocyte Micronucleus Test - General Protocol (based on OECD 474)
-
Animal Model: Typically, mice or rats are used.
-
Dosing: The test substance is administered to the animals, usually via the intended clinical route, at three dose levels.
-
Sample Collection: At appropriate time points after dosing (e.g., 24 and 48 hours), bone marrow or peripheral blood is collected.
-
Slide Preparation: The collected cells are used to prepare slides, which are then stained to differentiate between polychromatic erythrocytes (PCEs; immature red blood cells) and normochromatic erythrocytes (NCEs; mature red blood cells).
-
Analysis: At least 2000 PCEs per animal are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity. A significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates in vivo genotoxicity.
Signaling Pathways and Experimental Workflows
Metabolic Activation of Nitrosamines
The genotoxicity of nitrosamines is dependent on their metabolic activation. The following diagram illustrates the general pathway.
Mutagenic Mechanism of Azido Impurities
Organic azides can be metabolized or photolytically activated to form highly reactive nitrene intermediates, which can then interact with DNA.
General Workflow for In Vitro Genotoxicity Testing
The following diagram outlines a typical workflow for assessing the genotoxicity of a test substance in vitro.
Regulatory Framework and Control Strategies
The control of genotoxic impurities in pharmaceuticals is governed by the ICH M7 guideline, "Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk". This guideline provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities.
A key concept within ICH M7 is the Threshold of Toxicological Concern (TTC) , which is a default acceptable intake of 1.5 µ g/day for a single genotoxic impurity with unknown carcinogenic potential. This value is considered to be associated with a negligible lifetime cancer risk. For known potent carcinogens, such as nitrosamines, compound-specific acceptable intakes are often established.
Control strategies for genotoxic impurities involve a combination of:
-
Risk Assessment: Identifying potential genotoxic impurities based on the synthetic route and degradation pathways.
-
Analytical Testing: Developing and validating sensitive analytical methods to detect and quantify these impurities at trace levels.
-
Process Optimization: Modifying the manufacturing process to prevent the formation or reduce the levels of genotoxic impurities.
-
Specification Setting: Establishing appropriate limits for genotoxic impurities in the API and final drug product based on the TTC or compound-specific limits.
Conclusion
The genotoxicity profile of Olmesartan medoxomil and its potential impurities is a complex area requiring careful consideration by pharmaceutical manufacturers and regulatory bodies. While Olmesartan medoxomil itself is not considered a genotoxic hazard under normal conditions of use, the potential for the presence of mutagenic impurities, such as azido compounds, degradation products, and nitrosamines, necessitates a robust control strategy. A thorough understanding of the synthetic process, potential degradation pathways, and the application of sensitive analytical methods are essential to ensure the safety and quality of Olmesartan medoxomil-containing drug products. Adherence to the principles outlined in the ICH M7 guideline is paramount in managing the risks associated with these potentially harmful impurities. Further research into the quantitative genotoxic potential of specific Olmesartan-related impurities will continue to refine risk assessments and control strategies.
References
- 1. gmp-compliance.org [gmp-compliance.org]
- 2. researchgate.net [researchgate.net]
- 3. Blog Details [chemicea.com]
- 4. scribd.com [scribd.com]
- 5. A comparison of chromosome aberration induction by 25 compounds tested by two Chinese hamster cell (CHL and CHO) systems in culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 7. chemview.epa.gov [chemview.epa.gov]
- 8. The Azido Impurity – detecting a new peak? | LGC Standards [lgcstandards.com]
- 9. Losartan azide impurity confirmed as not an in vivo mutagen compound - Guidance, Documents, Resources - Nitrosamines Exchange [nitrosamines.usp.org]
- 10. researchgate.net [researchgate.net]
- 11. N-Nitroso Olmesartan Medoxomil | SynZeal [synzeal.com]
- 12. researchgate.net [researchgate.net]
- 13. fda.gov [fda.gov]
Methodological & Application
Application Note: A Stability-Indicating HPLC Method for the Determination of Olmesartan Medoxomil Impurity C
AN-HPLC-OM-001
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Impurity C in Olmesartan medoxomil bulk drug and pharmaceutical dosage forms. The developed method is specific, accurate, precise, and linear over a specified concentration range, making it suitable for routine quality control and stability studies.
1. Introduction
Olmesartan medoxomil is an angiotensin II receptor antagonist used in the treatment of hypertension.[1][2] The presence of impurities in active pharmaceutical ingredients (APIs) can impact the quality, safety, and efficacy of the final drug product.[1] Regulatory agencies require that impurities are identified and controlled within specified limits. Olmesartan Impurity C is a known related substance that needs to be monitored during the manufacturing process and throughout the shelf-life of the product. This document provides a detailed protocol for a validated HPLC method to quantify Olmesartan Impurity C.
2. Experimental
2.1. Instrumentation and Chromatographic Conditions
A high-performance liquid chromatography (HPLC) system equipped with a photodiode array (PDA) detector was used for this analysis. The chromatographic conditions were optimized to achieve sufficient resolution between Olmesartan medoxomil and Impurity C.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Quaternary Gradient HPLC with PDA Detector |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile |
| Gradient Program | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40°C[1][3] |
| Detection | UV at 215 nm[1][3] |
| Injection Volume | 10 µL[1][3] |
| Diluent | Acetonitrile[1][3] |
Table 2: Gradient Elution Program
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0 | 70 | 30 |
| 15 | 40 | 60 |
| 25 | 20 | 80 |
| 30 | 70 | 30 |
| 35 | 70 | 30 |
2.2. Preparation of Solutions
-
Buffer Preparation (Mobile Phase A): Dissolve 2.72 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.5 with orthophosphoric acid. Filter the solution through a 0.45 µm membrane filter and degas.
-
Standard Stock Solution: Accurately weigh and transfer about 10 mg of Olmesartan Impurity C reference standard into a 100 mL volumetric flask. Add about 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
-
Sample Stock Solution: Accurately weigh and transfer about 50 mg of Olmesartan medoxomil sample into a 50 mL volumetric flask. Add about 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.
3. Method Validation Summary
The developed HPLC method was validated according to ICH guidelines, demonstrating its suitability for the intended purpose.
3.1. Specificity (Forced Degradation)
Forced degradation studies were performed on Olmesartan medoxomil to demonstrate the stability-indicating nature of the method. The drug substance was subjected to acid, base, oxidative, thermal, and photolytic stress conditions.[1][4] The chromatograms of the stressed samples showed no interference from degradation products at the retention time of Impurity C.
3.2. Linearity
The linearity of the method was established by analyzing a series of solutions containing Impurity C at different concentrations.
Table 3: Linearity Data for Olmesartan Impurity C
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 0.5 | 12,540 |
| 1.0 | 25,150 |
| 1.5 | 37,800 |
| 2.0 | 50,200 |
| 2.5 | 62,950 |
| Correlation Coefficient (r²) | 0.9998 |
3.3. Precision
The precision of the method was evaluated by performing replicate injections of a standard solution.
Table 4: Precision Data for Olmesartan Impurity C
| Parameter | Result |
| Repeatability (RSD, n=6) | 0.8% |
| Intermediate Precision (RSD, n=6) | 1.2% |
3.4. Accuracy (Recovery)
The accuracy of the method was determined by spiking a known amount of Impurity C into the sample solution at three different concentration levels.
Table 5: Accuracy (Recovery) Data for Olmesartan Impurity C
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 50% | 0.5 | 0.49 | 98.0% |
| 100% | 1.0 | 1.01 | 101.0% |
| 150% | 1.5 | 1.48 | 98.7% |
| Average Recovery | 99.2% |
3.5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for Impurity C were determined based on the signal-to-noise ratio.
Table 6: LOD and LOQ for Olmesartan Impurity C
| Parameter | Result (µg/mL) |
| LOD | 0.05 |
| LOQ | 0.15 |
4. Protocols
4.1. Protocol for Preparation of System Suitability Solution
-
Prepare a solution containing Olmesartan medoxomil at a concentration of 1000 µg/mL and Impurity C at a concentration of 2 µg/mL in the diluent.
-
Inject the solution into the HPLC system.
-
The system is deemed suitable if the resolution between the Olmesartan medoxomil and Impurity C peaks is not less than 2.0, the tailing factor for both peaks is not more than 1.5, and the theoretical plates for both peaks are not less than 2000.
4.2. Protocol for the Analysis of Olmesartan Medoxomil Sample
-
Prepare the sample solution as described in section 2.2.
-
Inject the diluent as a blank to ensure the baseline is clean.
-
Inject the standard solution of Impurity C.
-
Inject the sample solution in duplicate.
-
Calculate the percentage of Impurity C in the sample using the following formula:
% Impurity C = (Area of Impurity C in Sample / Area of Impurity C in Standard) x (Concentration of Standard / Concentration of Sample) x 100
5. Workflow and Diagrams
The following diagram illustrates the overall workflow for the HPLC method development and validation for Olmesartan Impurity C analysis.
Caption: Workflow for HPLC Method Development and Validation.
The HPLC method described in this application note is suitable for the quantitative determination of Impurity C in Olmesartan medoxomil. The method is specific, linear, precise, and accurate, meeting the requirements for routine quality control analysis and stability testing.
References
Application Note: High-Resolution UPLC Analysis for the Separation of Olmesartan Medoxomil and Its Impurities
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan medoxomil is an angiotensin II receptor blocker (ARB) widely prescribed for the treatment of hypertension. As with any active pharmaceutical ingredient (API), ensuring its purity and monitoring potential impurities is critical for drug safety and efficacy. Ultra-Performance Liquid Chromatography (UPLC) offers a rapid, sensitive, and high-resolution analytical technique for the separation and quantification of Olmesartan medoxomil and its process-related impurities and degradation products. This application note provides a detailed protocol for a stability-indicating UPLC method, enabling effective quality control and stability assessment of Olmesartan medoxomil. The method is designed to separate the main component from a significant number of its potential impurities, including those formed under stress conditions as per the International Council for Harmonisation (ICH) guidelines.[1][2][3]
Experimental Protocol
This protocol outlines a gradient UPLC method for the analysis of Olmesartan medoxomil and its impurities.
Materials and Reagents
| Material/Reagent | Grade | Source |
| Olmesartan medoxomil API and Impurity Standards | Reference Standard | Dr. Reddy's Laboratories Limited, IPDO, Hyderabad, India[2] or other qualified supplier |
| Acetonitrile | HPLC Grade | Sisco Research Lab Pvt Ltd., Mumbai[4] or equivalent |
| Orthophosphoric acid | Analytical Grade | Sisco Research Lab Pvt Ltd., Mumbai[4] or equivalent |
| Potassium phosphate monobasic (KH2PO4) | Analytical Grade | As needed for buffer preparation |
| Water | Purified/UPLC Grade |
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended for this analysis.[1][2] The following table summarizes the chromatographic conditions.
| Parameter | Condition |
| Column | Acquity UPLC BEH Phenyl, 100 mm x 2.1 mm, 1.7 µm[1][2][3] or Acquity UPLC HSS T3, 100 mm x 2.1 mm, 1.8 µm[5] |
| Mobile Phase A | 0.1% Orthophosphoric acid in water, pH adjusted to 2.5.[5] Alternatively, a 0.02 M sodium phosphate buffer (pH 3.35) can be used.[6] |
| Mobile Phase B | Acetonitrile[4][5] |
| Gradient Elution | A gradient program should be optimized to achieve separation of all impurities. A typical run time is within 10 minutes.[1][2] |
| Flow Rate | 0.3 mL/min[1][2] to 0.5 mL/min[5] |
| Column Temperature | 27 °C[1][2] to 30 °C[7] |
| Injection Volume | 1-5 µL |
| Detection Wavelength | 210 nm[1][2] or 225 nm[4][5] |
Sample Preparation
-
Standard Solution: Prepare a stock solution of Olmesartan medoxomil reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water). Further dilute to the working concentration.
-
Impurity Stock Solution: Prepare individual or mixed stock solutions of the available impurity standards in the diluent.
-
Sample Solution: Accurately weigh and dissolve the Olmesartan medoxomil API or crushed tablet powder in the diluent to achieve a target concentration.
-
Spiked Sample Solution: To confirm the separation of impurities, the sample solution can be spiked with the impurity stock solution.
Data Presentation
The following table summarizes the quantitative data for Olmesartan medoxomil and its potential impurities based on a developed stability-indicating UPLC method. Retention times (RT) and resolution (Rs) values are indicative and may vary slightly depending on the specific instrument and exact conditions used. One study identified and separated up to seventeen impurities.[1][2]
| Compound | Retention Time (min) - Indicative | Resolution (Rs) - Indicative |
| Olmesartan Medoxomil | ~3.0[1] | > 2.0 from adjacent peaks[1] |
| Impurity 1 | Varies | > 2.0[1] |
| Impurity 2 | Varies | > 2.0[1] |
| Impurity 3 | Varies | > 2.0[1] |
| Impurity 4 | Varies | > 2.0[1] |
| Impurity 5 | Varies | > 2.0[1] |
| ... (up to 17 impurities) | Varies | > 2.0[1] |
Forced Degradation Studies
To establish the stability-indicating nature of the method, Olmesartan medoxomil is subjected to forced degradation under various stress conditions as per ICH guidelines.[1][6] These studies help in identifying the potential degradation products and ensuring they are well-separated from the main peak and other impurities.
Stress Conditions:
-
Acid Hydrolysis: 1 M HCl at elevated temperature.
-
Base Hydrolysis: 1 M NaOH at elevated temperature.
-
Oxidative Degradation: 3% H2O2 at room temperature.
-
Thermal Degradation: Heating the solid drug at a high temperature.
-
Photolytic Degradation: Exposing the drug to UV light.
The results from these studies should demonstrate that the method is specific and can effectively separate the degradation products from Olmesartan medoxomil.[1][8]
Visualizations
Experimental Workflow
Caption: UPLC analysis workflow for Olmesartan medoxomil and its impurities.
Logical Relationship of Olmesartan Medoxomil and its Impurities
Caption: Relationship between Olmesartan medoxomil and its impurities.
Conclusion
The described UPLC method is demonstrated to be simple, rapid, precise, and accurate for the quantitative determination of Olmesartan medoxomil and its impurities in both active pharmaceutical ingredients and dosage forms.[1] The short run time makes it suitable for high-throughput analysis in a quality control environment.[5] The stability-indicating nature of the method ensures that it can be reliably used for stability studies and to assess the quality of Olmesartan medoxomil throughout its shelf life.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. turkjps.org [turkjps.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Development and validation of a stability-indicating UPLC method for the determination of olmesartan medoxomil, amlodipine and hydrochlorothiazide degradation impurities in their triple-combination dosage form using factorial design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
Application Note: A Sensitive and Selective LC-MS/MS Method for the Quantification of Olmesartan Medoxomil Impurity C
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Olmesartan medoxomil impurity C (Dehydro Olmesartan medoxomil) in bulk drug substances. The method utilizes a reversed-phase chromatographic separation followed by detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. The protocol provides detailed steps for sample preparation, instrument setup, and data analysis. This method is crucial for ensuring the quality and safety of Olmesartan medoxomil by accurately monitoring the levels of this potential impurity.
Introduction
Olmesartan medoxomil is an angiotensin II receptor antagonist widely used for the treatment of hypertension. During the synthesis and storage of Olmesartan medoxomil, various impurities can be formed. This compound, also known as Dehydro Olmesartan medoxomil, is a potential process-related impurity. Regulatory agencies require stringent control and monitoring of such impurities in active pharmaceutical ingredients (APIs). Therefore, a highly sensitive and selective analytical method is essential for the accurate quantification of this impurity. This application note describes a robust LC-MS/MS method developed for this purpose.
Chemical Structures
| Compound | Chemical Structure |
| Olmesartan Medoxomil | |
| This compound |
Experimental Protocols
Materials and Reagents
-
Olmesartan medoxomil reference standard and impurity C reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
A C18 reversed-phase HPLC column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Sample and Standard Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of a 1:1 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Sample Solution (1 mg/mL of Olmesartan medoxomil): Accurately weigh and dissolve 100 mg of the Olmesartan medoxomil bulk drug sample in 100 mL of the diluent.
LC-MS/MS Method
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.
Liquid Chromatography Conditions:
| Parameter | Condition |
| Column | C18 reversed-phase, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-1 min: 10% B, 1-8 min: 10-90% B, 8-9 min: 90% B, 9-10 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Capillary Voltage | 3.0 kV |
Proposed MRM Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Olmesartan Medoxomil | 559.2 | 447.2 | 100 | 25 |
| Impurity C | 541.2 | 429.2 | 100 | 25 |
Note: The proposed MRM transitions for Impurity C are based on its chemical structure and may require optimization.
Data Presentation
The quantitative data for the method validation should be summarized as follows:
Table 1: Linearity of this compound
| Concentration Range (ng/mL) | Correlation Coefficient (r²) |
| 1 - 1000 | > 0.995 |
Table 2: Accuracy and Precision
| Spiked Concentration (ng/mL) | Mean Measured Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |
| 5 | (To be determined by user) | (To be determined by user) | (To be determined by user) |
| 50 | (To be determined by user) | (To be determined by user) | (To be determined by user) |
| 500 | (To be determined by user) | (To be determined by user) | (To be determined by user) |
Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Parameter | Value (ng/mL) |
| LOD | (To be determined by user) |
| LOQ | (To be determined by user) |
Mandatory Visualization
Caption: Experimental workflow for LC-MS/MS quantification of this compound.
Conclusion
The described LC-MS/MS method provides a sensitive, selective, and reliable approach for the quantification of this compound in bulk drug substances. The method is suitable for routine quality control analysis and for ensuring that the levels of this impurity are within the acceptable limits set by regulatory authorities. The provided protocol and parameters serve as a strong foundation for method implementation and validation in any analytical laboratory.
Application Notes and Protocols: Olmesartan Medoxomil Impurity C Reference Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction: Olmesartan medoxomil is a potent angiotensin II receptor antagonist widely used for the treatment of hypertension. The control of impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final product. Regulatory bodies, following ICH guidelines, mandate the identification, synthesis, and characterization of any impurity present at a level of 0.10% or higher[1][2].
Olmesartan Medoxomil Impurity C is a known process-related impurity, identified as Dehydro Olmesartan Medoxomil[3][4]. Its chemical name is (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(prop-1-en-2-yl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate[5][6]. This document provides detailed protocols for the preparation of the Impurity C reference standard and its application in the analytical testing of Olmesartan medoxomil.
1. Reference Standard Preparation and Characterization
The preparation of a highly pure reference standard is the first step in accurately identifying and quantifying an impurity in a drug substance.
1.1. Synthesis Protocol The synthesis of Olmesartan Impurity C (Dehydro Olmesartan) is achieved through a two-step process involving the dehydration of a tritylated Olmesartan medoxomil intermediate, followed by the removal of the trityl protecting group[2].
Materials:
-
Trityl Olmesartan Medoxomil intermediate (Compound 17 in cited literature)[2]
-
p-Toluenesulphonic acid (PTSA)[2]
-
Toluene, anhydrous[2]
-
Aqueous acetic acid (e.g., 40-75%)[2]
-
Dichloromethane
-
Sodium bicarbonate solution
-
Sodium chloride solution
Procedure:
Step 1: Dehydration
-
Dissolve the tritylated Olmesartan medoxomil intermediate in toluene.
-
Add p-toluenesulphonic acid to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC) until the starting material is consumed[2].
-
Upon completion, cool the mixture and proceed to the deprotection step.
Step 2: Deprotection (Detritylation)
-
Treat the reaction mixture from Step 1 with aqueous acetic acid[2].
-
Stir the solution at a controlled temperature (e.g., 55–60 °C) for 1–2 hours to cleave the trityl group[2].
-
Cool the reaction mass to room temperature and dilute with water.
-
If a precipitate (trityl alcohol) forms, filter it off.
-
Extract the filtrate with dichloromethane.
-
Wash the organic layer sequentially with aqueous sodium bicarbonate and sodium chloride solutions[2].
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Olmesartan Impurity C.
-
Purify the crude product using column chromatography or recrystallization to obtain the reference standard of high purity.
References
Application Notes and Protocols for the Certification of Olmesartan Medoxomil Impurity C using Quantitative Nuclear Magnetic Resonance (qNMR)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The certification of pharmaceutical reference standards is a critical step in drug development and quality control, ensuring the accuracy and reliability of analytical measurements. Olmesartan medoxomil, an angiotensin II receptor antagonist, and its impurities must be rigorously controlled to guarantee the safety and efficacy of the final drug product. Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary analytical method for the precise and accurate determination of the purity of reference standards without the need for a specific standard of the analyte itself.[1][2] This is because the signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[1]
This document provides a detailed application note and protocol for the certification of Olmesartan medoxomil impurity C, also known as Dehydro Olmesartan Medoxomil, using ¹H-qNMR. The methodologies described herein are based on established principles of qNMR for pharmaceutical analysis and are intended to align with the validation requirements of the International Council for Harmonisation (ICH) guidelines.[1]
Principle of qNMR for Purity Determination
Quantitative NMR determines the purity of a substance by comparing the integral of a specific resonance signal from the analyte with that of a certified internal standard (IS) of known purity. The molar ratio of the analyte to the internal standard can be calculated with high accuracy, and from this, the purity of the analyte can be determined. The key advantages of qNMR include its non-destructive nature, high precision, and the ability to provide a direct measurement traceable to the International System of Units (SI).
Materials and Reagents
-
This compound (analyte)
-
Certified Internal Standard (e.g., Maleic Acid, Dimethyl sulfone) of high purity (≥99.5%)
-
Deuterated solvent (e.g., Dimethyl sulfoxide-d₆, DMSO-d₆)
-
High-precision analytical balance (readable to at least 0.01 mg)
-
NMR spectrometer (400 MHz or higher)
-
NMR tubes (high precision)
-
Volumetric flasks and pipettes
Experimental Protocols
Selection of Internal Standard and Solvent
The choice of internal standard is critical for accurate qNMR analysis. The ideal internal standard should:
-
Have signals that are well-resolved from the analyte's signals.[1]
-
Be chemically inert and not react with the analyte or solvent.
-
Be soluble in the chosen deuterated solvent.[3]
-
Have a simple spectrum, preferably with one or more sharp singlet peaks.
-
Be of high, certified purity.[3]
For this protocol, Maleic Acid is proposed as the internal standard due to its established use in qNMR for Olmesartan medoxomil and its simple ¹H NMR spectrum (a singlet for the two olefinic protons).[1] DMSO-d₆ is selected as the solvent due to its excellent solvating power for both the analyte and the internal standard.
Sample Preparation
Accurate weighing is paramount for qNMR. All weighings should be performed on a calibrated high-precision analytical balance.
-
Analyte Stock Solution: Accurately weigh approximately 15-20 mg of this compound into a volumetric flask.
-
Internal Standard Stock Solution: Accurately weigh approximately 8-10 mg of the certified Maleic Acid internal standard into a separate volumetric flask.
-
qNMR Sample Preparation:
-
Accurately transfer a known volume of the analyte stock solution to a clean, dry vial.
-
Accurately transfer a known volume of the internal standard stock solution to the same vial.
-
Add a precise volume of DMSO-d₆ to achieve the desired final concentration.
-
Vortex the solution for at least 1 minute to ensure homogeneity.
-
Transfer an appropriate volume (typically 0.6-0.7 mL) of the final solution into a high-precision NMR tube.
-
Logical Relationship of the qNMR Certification Process
Caption: Logical workflow for the certification of a reference standard using qNMR.
NMR Data Acquisition
To ensure accurate and reproducible results, the following NMR acquisition parameters should be optimized:
| Parameter | Recommended Setting | Rationale |
| Spectrometer Frequency | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Pulse Angle | 90° | Ensures maximum signal intensity for quantification. |
| Relaxation Delay (d1) | ≥ 5 x T₁ | Crucial for ensuring complete relaxation of all signals for accurate integration. T₁ of both analyte and IS signals should be determined experimentally. |
| Number of Scans (ns) | ≥ 16 | To achieve an adequate signal-to-noise ratio (S/N > 250:1 for signals of interest). |
| Acquisition Time (aq) | ≥ 3 s | To ensure high digital resolution. |
| Temperature | 298 K (25 °C) | Stable temperature control is essential for reproducibility. |
Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.
-
Perform baseline correction across the entire spectrum.
-
Integrate the selected, well-resolved signals for both this compound and the internal standard. The integration regions should be consistent across all measurements.
Purity Calculation
The purity of this compound is calculated using the following equation:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * Purity_IS
Where:
-
I_analyte : Integral of the selected signal of this compound.
-
N_analyte : Number of protons corresponding to the selected analyte signal.
-
I_IS : Integral of the selected signal of the internal standard.
-
N_IS : Number of protons corresponding to the selected internal standard signal.
-
M_analyte : Molar mass of this compound (540.57 g/mol ).
-
M_IS : Molar mass of the internal standard (e.g., Maleic Acid: 116.07 g/mol ).
-
m_analyte : Mass of this compound.
-
m_IS : Mass of the internal standard.
-
Purity_IS : Certified purity of the internal standard (%).
Data Presentation
Quantitative Data Summary
| Analyte Information | Internal Standard Information | ||
| Analyte | This compound | Internal Standard | Maleic Acid |
| Molar Mass ( g/mol ) | 540.57 | Molar Mass ( g/mol ) | 116.07 |
| Mass (mg) | m_analyte | Mass (mg) | m_IS |
| Selected Signal (ppm) | Hypothetical | Selected Signal (ppm) | ~6.25 |
| Number of Protons (N) | N_analyte | Number of Protons (N) | 2 |
| Integral Value | I_analyte | Integral Value | I_IS |
| Calculated Purity (%) | Purity_analyte | Certified Purity (%) | Purity_IS |
Note: The specific signal for this compound should be chosen from its ¹H NMR spectrum, ensuring it is a well-resolved signal free from overlap with other signals. Based on its structure (Dehydro Olmesartan Medoxomil), the olefinic protons of the newly formed double bond would be suitable candidates.
Method Validation Summary
The qNMR method for the certification of this compound should be validated in accordance with ICH guidelines. The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Specificity | No interference from the internal standard, solvent, or other impurities at the chemical shift of the quantified signals. |
| Linearity | R² > 0.999 over a range of concentrations (e.g., 50-150% of the target concentration). |
| Accuracy (Recovery) | 98.0% to 102.0% recovery for spiked samples. |
| Precision (Repeatability) | RSD ≤ 1.0% for replicate preparations (n≥6). |
| Intermediate Precision | RSD ≤ 2.0% for analyses performed on different days, by different analysts, or on different instruments. |
| Robustness | The method should be unaffected by small, deliberate variations in experimental parameters (e.g., temperature, relaxation delay). |
Visualization of Experimental Workflow
qNMR Experimental Workflow
Caption: Step-by-step workflow for qNMR analysis from sample preparation to final report.
Conclusion
The qNMR methodology outlined in this document provides a robust and reliable approach for the certification of this compound as a reference standard. By adhering to the detailed protocols for sample preparation, data acquisition, and processing, and by performing a thorough method validation, researchers and scientists can ensure the high accuracy and precision of their purity assignments. This, in turn, supports the overall quality and safety of Olmesartan medoxomil drug products.
References
Application Notes and Protocols for the Analysis of Olmesartan Medoxomil Impurities by Capillary Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Olmesartan medoxomil is an angiotensin II receptor antagonist used in the treatment of hypertension. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the quality, safety, and efficacy of the drug product. Regulatory agencies require the identification and quantification of impurities in drug substances and drug products. While High-Performance Liquid Chromatography (HPLC) is a commonly employed technique for this purpose, Capillary Electrophoresis (CE) offers a powerful alternative with advantages such as high separation efficiency, short analysis times, and low consumption of reagents and samples.
These application notes provide a detailed protocol for a proposed Capillary Zone Electrophoresis (CZE) method for the separation and analysis of Olmesartan medoxomil and its potential impurities. It is important to note that Olmesartan medoxomil is unstable in aqueous solutions, particularly at basic pH, where it degrades to its active metabolite, Olmesartan acid.[1] Therefore, method development in CE must carefully consider the pH of the background electrolyte to ensure the stability of the analyte during analysis.
Potential Impurities of Olmesartan Medoxomil
A thorough impurity profile of Olmesartan medoxomil is crucial for quality control. Known impurities can arise from the synthesis process or degradation. Some key impurities include:
-
Olmesartan Acid: The active metabolite and a primary degradation product.
-
Process-related impurities: These can include various intermediates and by-products from the chemical synthesis of Olmesartan medoxomil. Several have been identified in the literature, often designated as Impurity A, B, C, D, E, F, and G.[2]
Proposed Capillary Zone Electrophoresis (CZE) Method
This section outlines a proposed CZE method for the analysis of Olmesartan medoxomil and its impurities. This method is based on established principles of capillary electrophoresis for pharmaceutical analysis and considers the chemical properties of Olmesartan.
Experimental Protocol
1. Instrumentation:
-
A standard capillary electrophoresis system equipped with a diode array detector (DAD) or a UV-Vis detector.
2. Capillary:
-
Fused-silica capillary, 50 µm internal diameter, with a total length of 48.5 cm and an effective length of 40 cm.[1]
3. Background Electrolyte (BGE):
-
40 mM Borate buffer, pH 9.5.[1]
-
Note: While Olmesartan medoxomil is unstable at basic pH, a carefully optimized method with short analysis times can potentially be used. Alternatively, a lower pH buffer (e.g., phosphate buffer at pH 7.0) could be investigated to improve analyte stability, though this may alter the separation selectivity.
-
4. Sample and Standard Preparation:
-
Diluent: A mixture of acetonitrile and water (50:50, v/v).
-
Standard Stock Solution: Prepare a stock solution of Olmesartan medoxomil and its available impurities in the diluent.
-
Working Standard Solution: Dilute the stock solution with the diluent to a suitable concentration (e.g., 100 µg/mL for Olmesartan medoxomil and appropriate concentrations for impurities based on their expected levels).
-
Sample Solution: Prepare the sample by dissolving the drug substance or crushed tablets in the diluent to achieve a similar concentration as the working standard.
5. Capillary Conditioning:
-
At the beginning of each day, rinse the capillary with 0.1 M NaOH for 20 minutes, followed by deionized water for 10 minutes, and finally with the BGE for 15 minutes.[1]
-
Between injections, rinse the capillary with the BGE for 4 minutes.[1]
6. Injection:
-
Hydrodynamic injection at 50 mbar for 3 seconds.[1]
7. Separation:
8. Detection:
-
UV detection at 210 nm.[1]
Data Presentation
The following table summarizes the proposed experimental conditions and expected performance parameters. The quantitative data for impurities are hypothetical and would need to be determined during method validation.
| Parameter | Condition / Value |
| Instrumentation | Capillary Electrophoresis with DAD/UV Detector |
| Capillary | Fused-silica, 50 µm i.d., 48.5 cm total length, 40 cm effective length |
| Background Electrolyte | 40 mM Borate buffer, pH 9.5 |
| Applied Voltage | 30 kV |
| Temperature | 30 °C |
| Injection | Hydrodynamic, 50 mbar for 3 s |
| Detection Wavelength | 210 nm |
| Analyte | Expected Migration Time (min) |
| Olmesartan Medoxomil | To be determined |
| Olmesartan Acid | To be determined |
| Impurity A | To be determined |
| Impurity B | To be determined |
| Impurity C | To be determined |
| Validation Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 |
| Precision (%RSD) | ≤ 2.0 |
| Accuracy (% Recovery) | 98.0 - 102.0 |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the CZE analysis and the logical relationship of Olmesartan medoxomil and its primary degradation product.
References
Application Note: Isolation of Olmesartan Medoxomil Impurity C using Preparative High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the isolation and purification of Olmesartan medoxomil impurity C, also known as Dehydro Olmesartan medoxomil, from a mixture containing the active pharmaceutical ingredient (API). The methodology leverages forced degradation to generate the impurity, followed by a systematic preparative high-performance liquid chromatography (HPLC) procedure for its isolation. This document provides a step-by-step guide, from analytical method development and scale-up to the final preparative separation and fraction analysis, making it a valuable resource for impurity reference standard preparation and further toxicological studies.
Introduction
Olmesartan medoxomil is a widely prescribed angiotensin II receptor antagonist for the treatment of hypertension.[1] During its synthesis and storage, various process-related impurities and degradation products can form. Regulatory bodies require the identification, characterization, and quantification of any impurity present at levels of 0.10% or higher.[2] this compound, chemically named (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(prop-1-en-2-yl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate, is a known process-related impurity.[3][4][5] The isolation of this impurity in a highly pure form is essential for its use as a reference standard in analytical method validation and for conducting necessary safety assessments. Preparative HPLC is a powerful technique for isolating such impurities from complex mixtures with high purity and recovery.[6][7]
Experimental Protocol
Generation of this compound via Forced Degradation
To obtain a sample enriched with Impurity C, a forced degradation study is performed on the Olmesartan medoxomil API. Dehydration of the tertiary alcohol group in Olmesartan medoxomil leads to the formation of the olefinic impurity C.[2]
-
Procedure:
-
Dissolve 1 g of Olmesartan medoxomil in 50 mL of a 1:1 (v/v) mixture of acetonitrile and 0.1 N hydrochloric acid.
-
Reflux the solution at 60°C for 4-6 hours, monitoring the formation of the impurity periodically by analytical HPLC.
-
After cooling to room temperature, neutralize the solution with 0.1 N sodium hydroxide.
-
Evaporate the solvent under reduced pressure to obtain the crude degraded sample containing Olmesartan medoxomil and Impurity C.
-
Analytical Method Development
An analytical HPLC method is first developed to achieve baseline separation between Olmesartan medoxomil and Impurity C. This method will serve as the foundation for the preparative scale-up.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-35 min: 70-30% B, 35-40 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the degraded sample in a 1:1 mixture of acetonitrile and water to a concentration of 1 mg/mL. |
Table 1: Analytical HPLC Method Parameters
Scale-Up to Preparative HPLC
The analytical method is scaled up to a preparative scale to handle larger sample loads for impurity isolation. The key is to maintain the resolution achieved at the analytical scale.[8][9] The scaling factor is calculated based on the cross-sectional area of the preparative column relative to the analytical column.
-
Scale-Up Calculations:
-
Flow Rate: The flow rate is scaled geometrically based on the column diameters.
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Diameter / Analytical Column Diameter)²
-
-
Sample Load: The sample loading capacity is also scaled based on the column dimensions.[10]
-
Gradient Time: The gradient duration remains proportional to the column volume to maintain separation selectivity.
-
Preparative HPLC Protocol
| Parameter | Condition |
| Column | C18, 250 mm x 21.2 mm, 5 µm |
| Mobile Phase A | 0.01 M Phosphate Buffer (pH adjusted to 3.5 with phosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 30% B, 5-25 min: 30-70% B, 25-30 min: 70% B, 30-35 min: 70-30% B, 35-40 min: 30% B |
| Flow Rate | 21.2 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 30°C |
| Injection Volume | 1-2 mL |
| Sample Preparation | Dissolve the crude degraded sample in the initial mobile phase composition (70:30 A:B) to a concentration of 10-20 mg/mL. Filter through a 0.45 µm filter before injection. |
| Fraction Collection | Triggered by UV signal threshold and slope. Collect the eluting peak corresponding to Impurity C.[11][12] |
Table 2: Preparative HPLC Method Parameters
Post-Purification Processing
-
Fraction Analysis: Analyze the collected fractions using the analytical HPLC method to confirm the purity of the isolated Impurity C.
-
Solvent Evaporation: Pool the high-purity fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.
-
Desalting (if necessary): If buffer salts are present, a desalting step using solid-phase extraction (SPE) or a further HPLC run with a volatile mobile phase (e.g., using formic acid or ammonium acetate) may be required.
-
Lyophilization: Lyophilize the aqueous solution to obtain the purified this compound as a solid powder.
-
Characterization: Confirm the identity and structure of the isolated impurity using spectroscopic techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR).
Data Presentation
| Parameter | Analytical Scale | Preparative Scale |
| Column Dimensions | 250 mm x 4.6 mm | 250 mm x 21.2 mm |
| Particle Size | 5 µm | 5 µm |
| Flow Rate | 1.0 mL/min | 21.2 mL/min |
| Typical Sample Load | ~0.01 mg | ~20 mg |
| Expected Purity | - | >98% |
| Expected Recovery | - | >85% |
Table 3: Comparison of Analytical and Preparative Scale Parameters
Workflow and Pathway Diagrams
Caption: Experimental workflow for the isolation of this compound.
Conclusion
The protocol described in this application note provides a reliable and systematic approach for the isolation of this compound using preparative HPLC. By starting with a forced degradation to generate the target impurity and proceeding through a logical scale-up from a validated analytical method, researchers can obtain a highly pure reference standard. This purified impurity is crucial for the accurate validation of analytical methods used in quality control and for further studies to ensure the safety and efficacy of Olmesartan medoxomil drug products.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. pharmaceresearch.com [pharmaceresearch.com]
- 4. glppharmastandards.com [glppharmastandards.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. Isolation of impurities using preparative liquid chromatography in pharmaceutical industry [simsonpharma.com]
- 7. welch-us.com [welch-us.com]
- 8. waters.com [waters.com]
- 9. Analytical HPLC to Preparative HPLC | Lab Manager [labmanager.com]
- 10. LC Scaling Analytical Methods Technical Tip 2 | Phenomenex [phenomenex.com]
- 11. warwick.ac.uk [warwick.ac.uk]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Stress Testing of Olmesartan Medoxomil Drug Substance
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive protocol for the stress testing of Olmesartan medoxomil, an angiotensin II receptor blocker used in the management of hypertension. Forced degradation studies are a critical component of the drug development process, as mandated by the International Council for Harmonisation (ICH) guidelines.[1] Such studies are essential for identifying potential degradation products, understanding the intrinsic stability of the drug substance, and developing stability-indicating analytical methods.[1][2] This document outlines detailed experimental procedures for subjecting Olmesartan medoxomil to various stress conditions, including acid and base hydrolysis, oxidation, thermal, and photolytic stress.
Olmesartan medoxomil is known to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it exhibits relative stability under thermal and photolytic stress.[2][3] The primary degradation pathway involves the hydrolysis of the medoxomil ester group to form the active metabolite, olmesartan.
Data Summary of Forced Degradation Studies
The following table summarizes the quantitative results from forced degradation studies on Olmesartan medoxomil under various stress conditions. These results are indicative of the drug's stability profile and are crucial for the development of stability-indicating analytical methods.
| Stress Condition | Reagent/Parameter | Temperature | Duration | % Degradation | Major Degradation Products' Retention Time (min) |
| Acid Hydrolysis | 0.1N HCl | 60°C | 8 hours | 47.56% | 4.56, 5.98, 6.21 |
| Base Hydrolysis | 0.1N NaOH | 60°C | 1 hour | 48.92% | 4.89, 6.38, 9.84, 11.87, 14.67 |
| Oxidative Degradation | 3% H₂O₂ | 50°C | 24 hours | 41.88% | 1.91, 3.01, 5.09, 14.71, 15.89 |
| Thermal Degradation | Dry Heat | 100°C | 24 hours | 26.38% | 4.85, 9.96, 11.86, 12.33 |
| Photolytic Degradation | UV Radiation | Ambient | 7 days | No significant degradation | Not Applicable |
Experimental Protocols
The following protocols are designed to induce degradation of Olmesartan medoxomil to a level of 5-20%, which is generally considered appropriate for the validation of stability-indicating methods.
Materials and Reagents
-
Olmesartan medoxomil drug substance
-
Hydrochloric acid (HCl), 1N and 0.1N solutions
-
Sodium hydroxide (NaOH), 1N and 0.1N solutions
-
Hydrogen peroxide (H₂O₂), 3% solution
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Phosphate buffer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Preparation of Stock Solution
Prepare a stock solution of Olmesartan medoxomil at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
Forced Degradation Procedures
For each stress condition, a control sample (unstressed) should be prepared by diluting the stock solution with the mobile phase to the desired concentration for analysis.
3.3.1. Acid Hydrolysis
-
To a suitable volumetric flask, add a known volume of the Olmesartan medoxomil stock solution.
-
Add an equal volume of 1N HCl.[2]
-
Reflux the mixture at 60°C for 8 hours.[4]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N NaOH.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Inject the sample into the HPLC system for analysis.
3.3.2. Base Hydrolysis
-
To a suitable volumetric flask, add a known volume of the Olmesartan medoxomil stock solution.
-
Add an equal volume of 1N NaOH.[2]
-
Reflux the mixture at 60°C for 1 hour.
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with an appropriate volume of 1N HCl.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Inject the sample into the HPLC system for analysis.
3.3.3. Oxidative Degradation
-
To a suitable volumetric flask, add a known volume of the Olmesartan medoxomil stock solution.
-
Add an equal volume of 3% H₂O₂.[2]
-
Keep the solution at 60°C for 8 hours.[4]
-
After the specified time, cool the solution to room temperature.
-
Dilute the solution to a final concentration of approximately 100 µg/mL with the mobile phase.
-
Inject the sample into the HPLC system for analysis.
3.3.4. Thermal Degradation
-
Accurately weigh a small quantity of Olmesartan medoxomil drug substance into a petri dish.
-
Place the petri dish in a hot air oven maintained at 100°C for 24 hours.
-
After the specified time, remove the sample and allow it to cool to room temperature.
-
Prepare a solution of the heat-stressed sample in the mobile phase at a concentration of approximately 100 µg/mL.
-
Inject the sample into the HPLC system for analysis.
3.3.5. Photolytic Degradation
-
Accurately weigh a small quantity of Olmesartan medoxomil drug substance into a petri dish.
-
Expose the sample to UV radiation (as per ICH Q1B guidelines) for 7 days.[3] A control sample should be kept in the dark under the same conditions.
-
After the exposure period, prepare a solution of the photo-stressed sample in the mobile phase at a concentration of approximately 100 µg/mL.
-
Inject the sample into the HPLC system for analysis.
Analytical Method
A stability-indicating HPLC method should be used to analyze the stressed samples. The method must be capable of separating the intact drug from its degradation products. A typical method might involve:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of a phosphate buffer and acetonitrile or methanol.[2][3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 250 nm[5]
-
Injection Volume: 20 µL
The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the stress testing of Olmesartan medoxomil.
Caption: Experimental workflow for the forced degradation of Olmesartan medoxomil.
Potential Degradation Pathways
The following diagram illustrates the potential degradation pathways of Olmesartan medoxomil under the described stress conditions. The primary degradation involves the hydrolysis of the medoxomil ester to form Olmesartan. Further degradation may occur under harsh conditions.
Caption: Potential degradation pathways of Olmesartan medoxomil.
References
Application Notes and Protocols for the Analytical Profiling of Olmesartan Medoxomil Impurities
Introduction
Olmesartan medoxomil is a potent angiotensin II receptor antagonist used in the management of hypertension.[1][2] As a prodrug, it is rapidly hydrolyzed in the gastrointestinal tract to its active metabolite, olmesartan.[3][4] The manufacturing process and storage of Olmesartan medoxomil can lead to the formation of impurities, which may impact the safety and efficacy of the final drug product.[2][3] Therefore, rigorous analytical testing is essential to identify, quantify, and control these impurities.
Regulatory bodies like the International Conference on Harmonisation (ICH) mandate the profiling of impurities in active pharmaceutical ingredients (APIs) and finished drug products.[5][6][7] According to ICH guidelines, impurities present at levels of 0.10% or greater should be identified and characterized.[3][7][8] This document provides detailed application notes and protocols for the analytical techniques used in the impurity profiling of Olmesartan medoxomil, intended for researchers, scientists, and drug development professionals.
Application Note 1: High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of Olmesartan medoxomil and its related substances due to its high resolution, sensitivity, and specificity.[3][9] Stability-indicating HPLC methods are crucial as they can resolve the active ingredient from its impurities and any degradation products formed under stress conditions.[10][11]
Typical Chromatographic System:
-
Column: A C18 stationary phase is most common, with typical dimensions of 150 mm x 4.6 mm and a particle size of 5 µm.[3][9]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.[3][10][12] Adjusting the pH of the buffer (often to acidic conditions, e.g., pH 2.5-4.0) is critical for achieving optimal separation.[3][9][10]
-
Detection: UV detection is commonly set at wavelengths ranging from 215 nm to 270 nm, where Olmesartan and its impurities exhibit significant absorbance.[3][10]
Ultra-Performance Liquid Chromatography (UPLC): UPLC, a refinement of HPLC, utilizes columns with smaller particle sizes (e.g., 1.8 µm) to achieve faster analysis times and improved resolution.[13] A UPLC method can significantly reduce the run time to under 10 minutes while effectively separating all known potential impurities.[13]
Application Note 2: Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of impurity profiling. It helps to establish the intrinsic stability of the drug substance and demonstrates the specificity of the analytical method by showing that the drug peak is resolved from the peaks of degradation products.[11][14]
Stress Conditions Employed:
-
Acid Hydrolysis: Degradation is commonly observed when Olmesartan medoxomil is exposed to acidic conditions (e.g., 1 N HCl).[3][14]
-
Base Hydrolysis: The drug also shows significant degradation in alkaline media (e.g., 1 N NaOH).[3][14]
-
Oxidative Degradation: Exposure to an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) can lead to the formation of specific impurities.[3][14]
-
Thermal Degradation: The drug is subjected to high temperatures (e.g., 60-90°C) to assess its stability.[3][15] Minimal degradation is often observed under thermal stress.[10][11]
-
Photolytic Degradation: To test for light sensitivity, the drug is exposed to UV light as per ICH Q1B guidelines.[3] Olmesartan medoxomil is generally found to be stable under photolytic conditions.[3][10]
Application Note 3: Advanced Analytical Techniques for Structural Elucidation
While HPLC is excellent for separation and quantification, it does not provide structural information. For the identification and characterization of unknown impurities, hyphenated techniques are essential.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique is invaluable for determining the molecular weight and fragmentation patterns of impurities.[4][16] By coupling HPLC with a mass spectrometer, it is possible to obtain structural information on impurities detected during chromatographic analysis.[16][17]
-
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FT-IR): After an impurity is isolated, typically using preparative HPLC, its definitive structure can be elucidated using NMR and FT-IR spectroscopy.[16][17]
Data Presentation
Table 1: Common Process-Related and Degradation Impurities of Olmesartan Medoxomil
| Impurity Name/Code | Type | Common Name |
| Impurity A | Process-Related/Degradation | Olmesartan Acid[2][3] |
| Impurity B | Process-Related | OLM-Impurity B[18] |
| Impurity C | Process-Related | OLM-Impurity C[18] |
| Impurity D | Process-Related | OLM-Impurity D[18] |
| Dehydro Olmesartan | Process-Related | Impurity 5[2] |
| N-1 Medoxomil Impurity | Process-Related | Regioisomeric Impurity[19] |
| N-2 Medoxomil Impurity | Process-Related | Regioisomeric Impurity[19] |
| Azido-methyl Impurity | Process-Related (Genotoxic) | Genotoxic Impurity[15] |
Table 2: Summary of a Validated Stability-Indicating RP-HPLC Method
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatograph with UV/PDA Detector |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5 µm[3] |
| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate buffer, pH 2.5[3] |
| Mobile Phase B | Acetonitrile/Methanol[3] |
| Elution Mode | Gradient[3] |
| Flow Rate | 1.0 mL/min[3][10] |
| Column Temperature | Ambient |
| Detection Wavelength | 215 nm[3] |
| Injection Volume | 20 µL |
Table 3: Results of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | % Degradation Observed |
| Acid Hydrolysis | 1 N HCl | 8 hours | >21%[11] |
| Base Hydrolysis | 1 N NaOH | - | ~10%[11] |
| Oxidative | 3% H₂O₂ | 1 hour | >21%[11] |
| Thermal | 90°C | 8 days | Minimal[10][15] |
| Photolytic | UV Light (ICH Q1B) | 7 days | No significant degradation[10] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Impurity Profiling
1. Objective: To quantify known and unknown impurities in Olmesartan medoxomil bulk drug and pharmaceutical dosage forms using a validated stability-indicating RP-HPLC method.
2. Materials and Reagents:
-
Olmesartan medoxomil reference standard and sample
-
Known impurity reference standards
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen orthophosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
High-purity water
3. Chromatographic Conditions:
-
Use the conditions specified in Table 2 . The specific gradient program should be optimized to ensure resolution between all known impurities and the main peak.
4. Preparation of Solutions:
-
Buffer Preparation (Mobile Phase A): Dissolve an appropriate amount of potassium dihydrogen orthophosphate in water to make a 20 mM solution. Adjust the pH to 2.5 using orthophosphoric acid.[3]
-
Diluent: Prepare a mixture of buffer and acetonitrile in a suitable ratio (e.g., 50:50 v/v).
-
Standard Solution: Accurately weigh and dissolve the Olmesartan medoxomil reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).[3]
-
Sample Solution: Accurately weigh and dissolve the Olmesartan medoxomil sample (bulk drug or equivalent from tablets) in the diluent to obtain the same concentration as the standard solution.[3]
-
Spiked Sample Solution (for Specificity): Prepare a sample solution and spike it with known impurities at a specified level (e.g., 0.2% of the API concentration) to confirm resolution.[3]
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure no interfering peaks are present.
-
Inject the standard solution multiple times (e.g., six replicates) to check for system suitability. The results must meet the criteria in Table 4 .
-
Inject the sample solution.
-
Identify and quantify the impurities in the sample chromatogram based on their retention times relative to the main peak. Use the response factor of the main peak for the quantification of unknown impurities.
6. System Suitability Test (SST):
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | ≤ 2.0[3] |
| Theoretical Plates | > 6000[3] |
| Resolution (between critical pairs) | > 2.0[3] |
| % RSD for peak area (replicate injections) | ≤ 2.0% |
7. Calculation: Calculate the percentage of each impurity using the following formula: % Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * (1 / RRF) * 100 (Where RRF is the Relative Response Factor. If unknown, assume RRF = 1)
Protocol 2: Forced Degradation Study
1. Objective: To investigate the degradation behavior of Olmesartan medoxomil under various stress conditions and to confirm the stability-indicating capability of the chosen analytical method.
2. Procedure: For each condition, a sample of Olmesartan medoxomil (e.g., 10 mg) is treated as described below. A control sample (dissolved in diluent without stress) should also be prepared.
-
Acid Hydrolysis:
-
Add 1 M HCl to the drug substance and keep for 8 hours at room temperature.[14]
-
Neutralize the solution with an appropriate amount of 1 M NaOH.
-
Dilute to the final concentration with diluent and analyze by HPLC.
-
-
Base Hydrolysis:
-
Add 1 M NaOH to the drug substance.
-
Neutralize the solution with 1 M HCl.
-
Dilute to the final concentration with diluent and analyze by HPLC.
-
-
Oxidative Degradation:
-
Add 3% H₂O₂ to the drug substance and keep at 80°C for 1 hour.[15]
-
Dilute to the final concentration with diluent and analyze by HPLC.
-
-
Thermal Degradation:
-
Expose the solid drug substance to a temperature of 90°C for 8 days in a calibrated oven.[15]
-
After exposure, dissolve the sample in diluent to the final concentration and analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light (as per ICH Q1B guidelines) for 7 days.[10]
-
Dissolve the sample in diluent to the final concentration and analyze by HPLC.
-
3. Analysis: Analyze all stressed samples using the validated HPLC method from Protocol 1. Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the area of the main Olmesartan medoxomil peak. Ensure that all degradation product peaks are well-resolved from the main peak and from each other (peak purity analysis is recommended).
Visualizations
Caption: General Workflow for Impurity Profiling of Olmesartan Medoxomil.
Caption: Workflow for Forced Degradation Studies.
Caption: Logical Classification of Olmesartan Medoxomil Impurities.
References
- 1. veeprho.com [veeprho.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. tsijournals.com [tsijournals.com]
- 5. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 6. Ich guidelines for impurity profile [wisdomlib.org]
- 7. ijcrt.org [ijcrt.org]
- 8. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 11. HPLC method for stability study of olmesartan in tablets. [wisdomlib.org]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. tandfonline.com [tandfonline.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Bot Verification [rasayanjournal.co.in]
- 16. tsijournals.com [tsijournals.com]
- 17. discovery.researcher.life [discovery.researcher.life]
- 18. turkjps.org [turkjps.org]
- 19. Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Olmesartan Impurity Identification Using Hyphenated Techniques
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the identification and quantification of impurities in Olmesartan Medoxomil using modern hyphenated analytical techniques. The methodologies outlined are crucial for ensuring the quality, safety, and efficacy of this widely used antihypertensive drug.
Introduction
Olmesartan Medoxomil, an angiotensin II receptor antagonist, can contain various impurities originating from the manufacturing process or degradation.[1] Regulatory bodies mandate the identification and control of these impurities. Hyphenated techniques, which couple separation methods like liquid chromatography (LC) with sensitive detection methods like mass spectrometry (MS), are powerful tools for this purpose.[2] Techniques such as LC-MS/MS, UPLC-QTOF/MS, and LC-NMR are instrumental in separating, identifying, and quantifying these impurities, even at trace levels.[2][3][4]
Forced degradation studies under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis are essential to identify potential degradation products and establish the stability-indicating nature of the analytical methods.[5][6][7]
Key Applications
-
Impurity Profiling: Comprehensive identification and quantification of process-related and degradation impurities.
-
Stability Indicating Method Development: Establishing analytical methods that can resolve the active pharmaceutical ingredient (API) from its degradation products.
-
Genotoxic Impurity Analysis: Sensitive detection and quantification of potentially mutagenic impurities, such as nitrosamines.[4][8]
-
Unknown Impurity Characterization: Structural elucidation of novel or unknown impurities using a combination of hyphenated techniques.[3][9]
Experimental Protocols
Protocol 1: General Impurity Profiling and Stability Indicating Assay using UPLC-PDA
This protocol describes a stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method coupled with a Photodiode Array (PDA) detector for the separation and quantification of Olmesartan Medoxomil and its related substances.
1. Instrumentation and Columns:
-
UPLC System with a PDA detector.
-
Column: Acquity UPLC BEH Phenyl, 100 mm x 2.1 mm, 1.7 µm.[10]
2. Reagents and Materials:
-
Acetonitrile (HPLC grade).
-
Ammonium Formate (Analytical grade).
-
Formic Acid (Analytical grade).
-
Milli-Q or equivalent high-purity water.
-
Olmesartan Medoxomil reference standard and impurity standards.
3. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 10mM Ammonium Formate buffer (pH 3.5).[11] |
| Mobile Phase B | Acetonitrile.[11] |
| Flow Rate | 0.3 mL/min.[10][11] |
| Column Temperature | 27 °C.[10] |
| Detection Wavelength | 225 nm.[11][12] |
| Injection Volume | 10 µL. |
| Run Time | Approximately 10-15 minutes.[10] |
Gradient Program: [11]
| Time (min) | % Mobile Phase B |
| 0.0 | 4 |
| 15.0 | 13 |
| 25.0 | 30 |
| 44.0 | 85 |
| 48.1 | 4 |
| 50.0 | 4 |
4. Sample Preparation:
-
Standard Solution: Prepare a stock solution of Olmesartan Medoxomil reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare working standards by diluting the stock solution.
-
Sample Solution: Accurately weigh and dissolve the Olmesartan Medoxomil sample in acetonitrile to achieve a final concentration of 1 mg/mL.[13]
-
Forced Degradation Samples: Subject Olmesartan Medoxomil to stress conditions (e.g., 1N HCl, 1N NaOH, 3% H₂O₂) and then neutralize and dilute the samples with the mobile phase.[5]
Workflow for General Impurity Profiling:
Caption: Workflow for UPLC-PDA based impurity profiling.
Protocol 2: Identification of Degradation Products using LC-MS/MS
This protocol details the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the structural characterization of degradation products formed during forced degradation studies.
1. Instrumentation:
-
HPLC or UPLC system.
-
Triple Quadrupole or Q-TOF Mass Spectrometer with an Electrospray Ionization (ESI) source.
2. Chromatographic Conditions (Example):
-
Column: Symmetry C18, 150 mm x 4.6 mm, 5µm.[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[4]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.5 mL/min.[4]
-
Gradient: Optimized to separate degradation products.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Positive ESI.[9]
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Temperature: 350 - 450 °C.
-
Collision Gas: Argon.
-
Scan Mode: Full scan (e.g., m/z 100-1000) to identify parent ions, followed by product ion scans (MS/MS) for structural fragmentation.
4. Procedure:
-
Inject the prepared forced degradation sample into the LC-MS/MS system.
-
Acquire full scan mass spectra to determine the molecular weights of the eluted peaks.
-
Perform product ion scans on the parent ions of interest to obtain fragmentation patterns.
-
Elucidate the structure of the degradation products by interpreting the fragmentation data. Complementary techniques like LC-NMR and LC-IR can be used for unambiguous structure confirmation.[3]
Logical Workflow for Structural Elucidation:
Caption: Structural elucidation workflow using LC-MS/MS.
Protocol 3: Quantification of Nitrosamine Impurities by LC-MS/MS
This protocol provides a highly sensitive method for the simultaneous quantification of multiple nitrosamine impurities in Olmesartan Medoxomil using LC-MS/MS.
1. Instrumentation:
-
UHPLC system coupled with a Triple Quadrupole Mass Spectrometer.
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI).[4]
2. Chromatographic Conditions: [4]
-
Column: Infinity Lab Poroshell HPH C18, 4.6 x 150mm, 2.7µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in Methanol.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 40 °C.
Gradient Program: [4]
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 2.0 | 5 |
| 7.0 | 60 |
| 10.0 | 75 |
| 11.0 | 90 |
| 14.5 | 90 |
| 14.6 | 5 |
| 18.0 | 5 |
3. Mass Spectrometry Conditions (MRM Mode):
-
Ionization Mode: Positive APCI.[4]
-
MRM Transitions: Specific precursor-to-product ion transitions for each nitrosamine impurity must be optimized.
4. Sample Preparation: [4]
-
Accurately weigh approximately 100 mg of the Olmesartan sample into a 15 mL centrifuge tube.
-
Add a suitable extraction solvent (e.g., methanol).
-
Vortex and centrifuge the sample.
-
Filter the supernatant before injection.
Quantitative Data Summary
The following tables summarize typical performance characteristics of the analytical methods for Olmesartan and its impurities.
Table 1: Linearity Data for Olmesartan and Related Impurities
| Compound | Range (µg/mL) | Correlation Coefficient (r²) | Reference |
| Olmesartan Medoxomil | 2 - 7 | > 0.999 | [12] |
| Olmesartan Acid Impurity | 0.25 - 7 | > 0.999 | [12] |
| Olmesartan (Assay) | 250 - 1000 | 0.9999 | [5] |
| Nitrosamines (NDMA, NDEA, etc.) | LOQ - high ppb | > 0.99 | [4] |
Table 2: Accuracy (Recovery) Data
| Compound | Concentration Level | Recovery (%) | Reference |
| Olmesartan Medoxomil (Assay) | - | 98.5 - 101.2 | [5] |
| Olmesartan Acid Impurity | 80%, 100%, 120% | 100.73 (average) | [12] |
| Nitrosamine Impurities | Spiked Samples | 80 - 120 | [8] |
Table 3: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Compound | LOD (µg/mL) | LOQ (µg/mL) | Reference |
| Olmesartan & Amlodipine | - | 2 | [14] |
| Olmesartan (OM) | 0.018 | 0.051 | [15] |
| Atenolol (AT) | 0.021 | 0.063 | [15] |
Conclusion
The use of hyphenated techniques, particularly LC-MS/MS, is indispensable for the comprehensive identification and quantification of impurities in Olmesartan Medoxomil. The protocols and data presented here provide a robust framework for researchers and quality control professionals to ensure the purity and safety of Olmesartan products. These methods are specific, sensitive, and accurate, meeting the stringent requirements of regulatory agencies. The continuous development of these analytical approaches will further enhance the ability to control impurities in pharmaceutical manufacturing.
References
- 1. researchgate.net [researchgate.net]
- 2. ijfmr.com [ijfmr.com]
- 3. Identification of a degradation product in stressed tablets of olmesartan medoxomil by the complementary use of HPLC hyphenated techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. ajpaonline.com [ajpaonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. tsijournals.com [tsijournals.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. derpharmachemica.com [derpharmachemica.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Overcoming peak co-elution in Olmesartan medoxomil impurity analysis
Welcome to the technical support center for Olmesartan medoxomil impurity analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common analytical challenges, with a specific focus on overcoming peak co-elution.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Olmesartan medoxomil that I should be aware of?
A1: Olmesartan medoxomil can have several process-related and degradation impurities. Common impurities that are often monitored include Olmesartan acid (a hydrolysis product), and other known impurities often designated as Impurity A, B, C, D, E, F, and G.[1] Process-related impurities can include isopropyl olmesartan, dimedoxomil olmesartan, and dibiphenyl olmesartan.[2] Degradation can also lead to the formation of 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan.[3]
Q2: Which analytical technique is most suitable for Olmesartan medoxomil impurity analysis?
A2: Reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC) are the most common and effective techniques for the separation and quantification of Olmesartan medoxomil and its impurities.[1][4][5][6] These methods offer good resolution and sensitivity for detecting impurities at low levels.
Q3: What is peak co-elution and why is it a problem in impurity analysis?
A3: Peak co-elution occurs when two or more different compounds elute from the chromatography column at the same time, resulting in a single, unresolved peak. This is problematic in impurity analysis because it can lead to inaccurate quantification of impurities, potentially masking an impurity that is present at a level exceeding its specified limit. This can compromise the quality and safety of the active pharmaceutical ingredient (API).[7]
Q4: What are the typical regulatory limits for impurities in Olmesartan medoxomil?
A4: Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require that any impurity present at a level of 0.10% or greater be identified and characterized.[3] Specific limits for individual and total impurities are typically established based on toxicological data and are usually in the range of 0.2% to 0.3% for a single known impurity and not more than 1.0% for total impurities.[7]
Troubleshooting Guide: Overcoming Peak Co-elution
This guide provides a systematic approach to troubleshooting and resolving peak co-elution issues during the analysis of Olmesartan medoxomil and its impurities.
Issue 1: Poor resolution between Olmesartan medoxomil and a known impurity (e.g., Olmesartan acid).
Possible Causes & Solutions:
-
Inappropriate Mobile Phase Composition: The ratio of the aqueous and organic phases in your mobile phase may not be optimal for separating the compounds of interest.
-
Solution: Systematically vary the mobile phase composition. For instance, if you are using a mixture of acetonitrile and a phosphate buffer, try adjusting the ratio (e.g., from 60:40 to 50:50 or 70:30).[4] A gradient elution, where the mobile phase composition changes over the course of the run, can also be highly effective in resolving closely eluting peaks.
-
-
Incorrect Mobile Phase pH: The pH of the mobile phase can significantly affect the retention time and peak shape of ionizable compounds like Olmesartan and its acidic impurities.
-
Suboptimal Column Chemistry: The stationary phase of your HPLC column may not be providing the necessary selectivity for the separation.
Issue 2: Co-elution of multiple unknown impurities.
Possible Causes & Solutions:
-
Isocratic Elution is Insufficient: An isocratic elution (constant mobile phase composition) may not have the resolving power to separate a complex mixture of impurities with different polarities.
-
Solution: Develop a gradient elution method. Start with a lower percentage of the organic solvent and gradually increase it over the course of the analysis. This will help to separate less retained impurities at the beginning of the run and more retained impurities later on.
-
-
Inadequate Method Optimization: The current analytical method may not be robust enough to handle variations in the sample matrix or impurity profile.
-
Solution: Employ a systematic method development approach, such as Quality by Design (QbD). This involves identifying critical method parameters (e.g., pH, gradient slope, temperature) and systematically evaluating their impact on critical quality attributes (e.g., resolution).[8]
-
-
Low Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting separation efficiency.
-
Solution: Increase the column temperature (e.g., from 30°C to 40°C). This can sometimes improve peak shape and resolution.[9]
-
Experimental Protocols
Key Experiment 1: RP-HPLC Method for the Determination of Olmesartan Medoxomil and its Impurities
This protocol is a representative example based on published methods and is intended as a starting point for method development and troubleshooting.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase:
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0 40 60 15 40 60 25 20 80 30 20 80 35 40 60 | 40 | 40 | 60 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 270 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Quantitative Data Summary
The following tables summarize typical chromatographic parameters obtained from various published methods for the analysis of Olmesartan medoxomil and its impurities.
Table 1: Example Retention Times (RT) and Resolution (Rs) Data
| Compound | Method 1 RT (min) | Method 2 RT (min) | Method 3 RT (min) |
| Olmesartan Acid | 3.200[4] | 1.641[6] | - |
| Olmesartan Medoxomil | 8.300[4] | 3.267[6] | 2.591[10] |
| Impurity A | - | - | - |
| Impurity B | - | - | - |
| Impurity C | - | - | - |
| Impurity D | - | - | - |
| Impurity E | - | - | - |
| Impurity F | - | - | - |
| Impurity G | - | - | - |
Note: Retention times can vary significantly between different methods and systems.
Table 2: System Suitability Parameters
| Parameter | Typical Acceptance Criteria |
| Resolution (Rs) between critical pairs | > 2.0 |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | ≤ 2.0% |
Visualizations
Caption: Troubleshooting workflow for resolving peak co-elution.
Caption: A hierarchical approach to analytical method development.
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 6. researchgate.net [researchgate.net]
- 7. veeprho.com [veeprho.com]
- 8. researchgate.net [researchgate.net]
- 9. Bot Verification [rasayanjournal.co.in]
- 10. derpharmachemica.com [derpharmachemica.com]
Technical Support Center: Optimization of Mobile Phase for HPLC Separation of Olmesartan Impurities
Welcome to the technical support center for the HPLC analysis of Olmesartan and its impurities. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their chromatographic separations.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of Olmesartan that I should be looking for?
A1: The impurity profile for Olmesartan can include process-related impurities from its synthesis and degradation products. Some commonly reported impurities include Olmesartan acid impurity, as well as other related substances identified as Impurity-A through Impurity-G in various studies.[1][2] Additionally, process-related genotoxic impurities such as Azido methyl, Trityl azide, KL-2-azide, and KL-2 diazide have been identified.[3][4]
Q2: What is a good starting point for a mobile phase to separate Olmesartan and its main impurities?
A2: A common starting point for reversed-phase HPLC separation of Olmesartan and its impurities is a mixture of an acidic aqueous buffer and an organic solvent like acetonitrile or methanol. A frequently used buffer is a phosphate buffer, with the pH adjusted to the acidic range (typically between 2.5 and 4.0) using an acid like orthophosphoric acid.[1][2][5][6][7] The ratio of the aqueous buffer to the organic modifier can be adjusted to optimize the separation.
Q3: Why is the pH of the mobile phase important for this separation?
A3: The pH of the mobile phase is a critical parameter as it influences the ionization state of Olmesartan and its impurities, which in turn affects their retention and peak shape.[5][8] For Olmesartan, which is weakly acidic, an acidic pH (e.g., 3.5 to 5.0) generally leads to improved peak shape and reproducible retention times.[5][8] Adjusting the pH can be crucial for separating closely eluting impurities.
Q4: Should I use an isocratic or gradient elution?
A4: Both isocratic and gradient elution methods have been successfully used for the analysis of Olmesartan impurities.[1][9] An isocratic method, where the mobile phase composition remains constant, can be simpler and faster for separating a limited number of impurities with similar polarities.[1] However, for a complex mixture of impurities with a wide range of polarities, a gradient elution, where the mobile phase composition changes over time, is often necessary to achieve adequate separation of all components within a reasonable run time.[3][9]
Troubleshooting Guide
Problem 1: Poor Peak Resolution Between Olmesartan and an Impurity
-
Symptom: Peaks for Olmesartan and a known impurity are overlapping or not baseline separated.
-
Possible Causes & Solutions:
-
Mobile Phase Composition: The ratio of the organic modifier (acetonitrile or methanol) to the aqueous buffer may not be optimal.
-
Solution: Systematically vary the percentage of the organic modifier. A lower percentage of the organic modifier will generally increase retention times and may improve the resolution between early eluting peaks.
-
-
pH of the Aqueous Phase: The current pH may not be providing sufficient selectivity.
-
Solution: Adjust the pH of the aqueous buffer within the optimal range for the column (typically pH 2-8 for silica-based columns). Small changes in pH can significantly alter the retention times of ionizable compounds.[5]
-
-
Choice of Organic Modifier: Acetonitrile and methanol have different selectivities.
-
Solution: If using acetonitrile, try substituting it with methanol, or use a combination of both. This can alter the elution order and improve separation.
-
-
Flow Rate: A lower flow rate can sometimes improve resolution, although it will increase the analysis time.
-
Solution: Decrease the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) to see if resolution improves.
-
-
Problem 2: Tailing Peaks for Olmesartan or its Impurities
-
Symptom: The peaks are asymmetrical with a pronounced "tail."
-
Possible Causes & Solutions:
-
Secondary Interactions with the Stationary Phase: Basic impurities can interact with residual silanol groups on the silica-based column, causing tailing.
-
Solution 1: Lower the pH of the mobile phase to suppress the ionization of silanol groups.
-
Solution 2: Add a competing base, such as triethylamine (TEA), to the mobile phase in low concentrations (e.g., 0.1%).[1] TEA will preferentially interact with the active sites on the stationary phase.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing.
-
Solution: Dilute the sample and reinject.
-
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds, or the stationary phase may be degrading.
-
Solution: Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). If the problem persists, the column may need to be replaced.
-
-
Extra-column Volume: Excessive tubing length or a large detector flow cell can contribute to peak tailing, especially for early eluting peaks.[10][11]
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.
-
-
Problem 3: Inconsistent Retention Times
-
Symptom: The retention times of the peaks shift between injections or between different days.
-
Possible Causes & Solutions:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase, especially the buffer concentration and pH, is a common cause.
-
Solution: Ensure the mobile phase is prepared accurately and consistently each time. Always measure the pH after mixing all aqueous components.
-
-
Column Temperature Fluctuations: The column temperature can affect retention times.
-
Solution: Use a column oven to maintain a constant and controlled temperature.[9]
-
-
Pump Performance: Issues with the HPLC pump, such as leaks or faulty check valves, can lead to an inconsistent flow rate.
-
Solution: Check for leaks in the system and ensure the pump is delivering a stable flow rate.
-
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase before injection.
-
Solution: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before starting the analysis sequence.
-
-
Experimental Protocols
Below are examples of HPLC methodologies that have been used for the separation of Olmesartan and its impurities.
Method 1: Isocratic RP-HPLC
This method is suitable for the determination of Olmesartan and its primary acid impurity.[1]
| Parameter | Condition |
| Column | Kromasil C18 (150 x 4.6mm, 5µm) |
| Mobile Phase | Buffer: Acetonitrile (60:40 v/v) |
| Buffer | 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, pH adjusted to 4.0 with orthophosphoric acid |
| Flow Rate | 1.0 mL/min |
| Detection | 225 nm |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
Method 2: Gradient RP-HPLC
This method is designed for the separation of multiple impurities of Olmesartan.[9]
| Parameter | Condition |
| Column | Zorbax Eclipse XDB-C8 (250 x 4.6 mm, 5.0 µm) |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) / %A / %B: 0/75/25, 25/30/70, 30/30/70, 31/75/25 |
| Flow Rate | 1.0 mL/min |
| Detection | 225 nm |
| Column Temperature | 30°C |
| Run Time | 35 min |
Visualizations
The following diagrams illustrate logical workflows for troubleshooting common HPLC issues.
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Troubleshooting workflow for peak tailing.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 7. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 9. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. gmpinsiders.com [gmpinsiders.com]
Improving resolution between Olmesartan medoxomil and impurity C
Welcome to the technical support center for the analysis of Olmesartan medoxomil and its related substances. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution, with a specific focus on separating Olmesartan medoxomil from Impurity C.
Troubleshooting Guide: Improving Resolution Between Olmesartan Medoxomil and Impurity C
Poor resolution between Olmesartan medoxomil and its co-eluting impurities, particularly Impurity C (a dimer), is a common challenge in reversed-phase HPLC analysis. This guide provides a systematic approach to troubleshoot and enhance separation.
Problem: Inadequate separation between the main analyte peak (Olmesartan medoxomil) and Impurity C.
Initial Assessment Workflow
Caption: Troubleshooting workflow for poor resolution.
Frequently Asked Questions (FAQs)
Q1: My resolution between Olmesartan medoxomil and Impurity C is less than the required 2.0. What is the first step?
A1: First, ensure your HPLC system is performing optimally. Check the system suitability parameters from your most recent standard injection. Key indicators include:
-
Tailing Factor: A value close to 1 indicates good peak symmetry. Tailing peaks can merge, reducing resolution.
-
Theoretical Plates (Plate Count): High plate counts are indicative of good column efficiency. A significant drop can signal a column issue.
If these parameters are out of specification, perform routine maintenance such as checking for leaks, ensuring proper mobile phase degassing, and cleaning the column.
Q2: System suitability is fine, but resolution is still poor. How can I adjust the mobile phase for better separation?
A2: Mobile phase composition is a critical factor. For isocratic methods, a small, systematic change in the organic-to-aqueous ratio can have a significant impact. For gradient methods, modifying the gradient slope can improve the separation of closely eluting peaks.
Consider the following adjustments:
-
Organic Modifier: Switching from acetonitrile to methanol, or using a combination, can alter selectivity.
-
pH of the Aqueous Phase: The pH of the buffer can affect the ionization state of both Olmesartan medoxomil and its impurities, thereby influencing their retention and separation.[1][2] Adjusting the pH within the stable range of your column (typically pH 2-8 for C18 columns) is a powerful tool. For instance, a mobile phase with a pH of 3.75 has been shown to be effective.[1]
-
Buffer Concentration: Modifying the buffer concentration can also fine-tune the separation.
One study found that adding 10% water to the acetonitrile in the mobile phase significantly improved resolution to greater than 3.0.[3][4]
Q3: I've tried adjusting the mobile phase with minimal improvement. Should I consider a different column?
A3: Yes. If mobile phase optimization does not yield the desired resolution, the stationary phase (column) is the next logical parameter to evaluate. The choice of stationary phase chemistry can provide the necessary selectivity for a difficult separation.
-
Stationary Phase: While C18 is the most common stationary phase, other chemistries like Phenyl-Hexyl or cyano (CN) columns offer different selectivities that may be beneficial for separating Olmesartan and Impurity C. A UPLC method utilized a CSH phenyl hexyl column to achieve optimal resolution.[5]
-
Particle Size and Column Dimensions: Shorter columns with smaller particle sizes (e.g., sub-2 µm in UPLC) can provide higher efficiency and faster analysis times.[5][6] However, ensure your HPLC system is capable of handling the higher backpressures associated with these columns.
Q4: Can temperature play a role in improving the resolution?
A4: Absolutely. Increasing the column temperature can improve peak shape and reduce viscosity, which can lead to better efficiency. However, be mindful that it can also decrease retention times and may not always improve resolution. It is a parameter worth investigating in small increments (e.g., 5°C). One method development study noted improved resolution and peak symmetry at a column temperature of 45°C.[3][4]
Experimental Protocols
Below are summarized experimental conditions from various studies that have successfully separated Olmesartan medoxomil from its impurities, including Impurity C.
Method 1: RP-HPLC with Phosphate Buffer[3][4]
| Parameter | Condition |
| Stationary Phase | Symmetry C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5) |
| Mobile Phase B | Acetonitrile and Water (90:10, v/v) |
| Gradient | A time-based gradient program should be developed |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 45°C |
| Detection Wavelength | 215 nm |
Method 2: RP-HPLC with Orthophosphoric Acid[1]
| Parameter | Condition |
| Stationary Phase | C18 |
| Mobile Phase | Methanol: 10mM o-phosphoric acid (pH 3.75) (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 270 nm |
Method 3: UPLC with Ammonium Formate Buffer[5]
| Parameter | Condition |
| Stationary Phase | Waters Acquity CSH phenyl hexyl, 150mm x 2.1mm, 1.7µm |
| Mobile Phase A | 10mM ammonium formate buffer (pH 3.5) |
| Mobile Phase B | Acetonitrile |
| Gradient | Gradient elution mode |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 225 nm |
Logical Relationship Diagram
The following diagram illustrates the relationship between key chromatographic parameters and their impact on resolution.
Caption: Factors affecting chromatographic resolution.
References
- 1. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: LC-MS/MS Analysis of Olmesartan Medoxomil
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the LC-MS/MS analysis of Olmesartan medoxomil.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I am observing a weak or no signal for Olmesartan medoxomil. What are the potential causes and solutions?
A1: A weak or absent signal for Olmesartan medoxomil can stem from several factors, primarily related to its stability and ionization.
-
Analyte Instability: Olmesartan medoxomil is a prodrug that readily hydrolyzes to its active metabolite, Olmesartan, especially in certain solvents and pH conditions.[1][2][3] Using methanol as a solvent for standards can lead to a decrease in the Olmesartan medoxomil peak over time due to hydrolysis.[2][3]
-
Incorrect pH of Mobile Phase: The pH of the mobile phase significantly impacts the peak shape and retention of Olmesartan medoxomil. An unsuitable pH can lead to poor ionization and, consequently, a weak signal. Acidic conditions are generally preferred.
-
Suboptimal Mass Spectrometry Parameters: Incorrect mass transition monitoring or source parameters will result in poor detection.
-
Solution: Ensure you are monitoring the correct precursor and product ions for Olmesartan medoxomil. Electrospray ionization (ESI) in positive mode is commonly used. Optimize source parameters such as capillary voltage, gas flows, and temperatures for maximum signal intensity.
-
Q2: My peak shape for Olmesartan medoxomil is poor (e.g., broad, tailing, or split). How can I improve it?
A2: Poor peak shape is often related to chromatographic conditions or interactions with the analytical column.
-
Mobile Phase Composition: The choice of organic modifier and the pH of the aqueous component are critical.
-
Solution: Using acetonitrile as the organic modifier is common. The pH of the aqueous phase should be optimized; for instance, a mobile phase with a pH around 2.5-4.0 has been shown to provide good peak shapes.[2][3][6] Using a buffer like ammonium formate or acetate can also be beneficial.[5][7][8]
-
-
Column Choice: The stationary phase of the column plays a significant role.
-
Sample Solvent: If the sample solvent is significantly different from the mobile phase, it can cause peak distortion.
-
Solution: Ideally, the sample should be dissolved in the initial mobile phase composition to ensure good peak shape.
-
Q3: I am seeing a significant peak for Olmesartan, the active metabolite, even when analyzing a pure standard of Olmesartan medoxomil. Why is this happening?
A3: The presence of Olmesartan is a strong indicator of the hydrolysis of the Olmesartan medoxomil prodrug.
-
Hydrolysis During Sample Preparation: As mentioned, Olmesartan medoxomil is susceptible to hydrolysis. This can occur in the stock solution, during sample processing, or even in the autosampler.[2][3][9]
-
Solution: Minimize the time samples spend in solution before injection. Use acetonitrile for stock solutions and keep samples cooled in the autosampler. Be mindful of the pH of any buffers or diluents used in sample preparation.
-
-
In-Source Fragmentation: While less common for this specific conversion, some molecules can undergo fragmentation or transformation within the mass spectrometer's ion source.
-
Solution: Review and optimize the ion source parameters, such as temperatures and voltages, to ensure they are not causing unintended degradation of the analyte.
-
Below is a diagram illustrating the general troubleshooting workflow for poor LC-MS/MS results.
Q4: What are the typical mass transitions for Olmesartan medoxomil and its active metabolite, Olmesartan?
A4: The mass transitions will depend on the adduct formed and the collision energy used. However, common transitions are:
-
Olmesartan medoxomil (C₂₉H₃₀N₆O₆): Precursor ion [M+H]⁺ at m/z 559.2. The fragmentation can vary, but you would look for product ions resulting from the loss of the medoxomil group or other characteristic fragments.
-
Olmesartan (C₂₄H₂₆N₆O₃): Precursor ion [M+H]⁺ at m/z 447.2. A common product ion is m/z 207.1.[5] In negative ion mode, the transition m/z 445.2 → 148.9 has been reported.[7]
The hydrolysis pathway from the prodrug to the active drug is a key consideration.
Quantitative Data Summary
The stability and chromatographic behavior of Olmesartan medoxomil are highly dependent on the analytical conditions. The following table summarizes the impact of different solvents and pH on the analysis.
| Parameter | Condition 1 | Condition 2 | Observation | Reference |
| Standard Solvent | Methanol | Acetonitrile | Olmesartan medoxomil peaks decrease over time in methanol due to hydrolysis. Stock solutions are stable for at least 6 months at -20°C in acetonitrile. | [2][3] |
| Mobile Phase pH | Acetic Acid (pH 4.5) | 0.1% Phosphoric Acid (pH 2.5) | pH 2.5 provided the best peak shape and consistent retention time. | [2][3] |
| Degradation | Acidic (0.1 M HCl) | Alkaline (0.1 N NaOH) | Significant degradation occurs in both strong acid (47.56%) and strong base (48.92%). | [10] |
Experimental Protocols
1. Sample Preparation from Plasma (Liquid-Liquid Extraction)
This protocol is a general guideline based on common practices.
-
To 500 µL of plasma sample, add the internal standard.
-
Add an extraction solvent such as a mixture of diethyl ether and dichloromethane.[7]
-
Vortex the mixture for approximately 5-10 minutes.
-
Centrifuge at high speed (e.g., 4000 rpm for 10 minutes) to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at approximately 40-50°C.[7]
-
Reconstitute the dried residue in the mobile phase (e.g., 200 µL).
-
Vortex briefly and inject into the LC-MS/MS system.
2. Standard LC-MS/MS Method Parameters
The following are typical starting parameters for an LC-MS/MS method for Olmesartan medoxomil analysis. Optimization will be required for your specific instrument and application.
| Parameter | Typical Value |
| LC Column | C18 (e.g., 50 x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.5 - 0.8 mL/min |
| Gradient | Start with a lower percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Injection Volume | 5 - 20 µL |
| Column Temperature | 25 - 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion [M+H]⁺ | m/z 559.2 |
| Product Ion(s) | To be determined by direct infusion and fragmentation studies. |
| Capillary Voltage | ~3.0 - 5.0 kV |
| Source Temperature | ~120 - 150°C |
| Desolvation Temperature | ~350 - 500°C |
| Nebulizer Gas Flow | Instrument Dependent |
| Drying Gas Flow | Instrument Dependent |
References
- 1. researchgate.net [researchgate.net]
- 2. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 3. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Stability of Olmesartan Medoxomil Extemporaneous Suspensions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing matrix effects in the analysis of Olmesartan medoxomil impurity C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the analysis of Olmesartan medoxomil impurity C, particularly concerning matrix effects in bioanalytical methods.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound, also known as Dehydro Olmesartan medoxomil, is a potential process-related impurity in the synthesis of Olmesartan medoxomil, an angiotensin II receptor antagonist used to treat hypertension.[1] Its chemical name is (5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 4-(1-methylethenyl)-2-propyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-imidazole-5-carboxylate.
Q2: Why are matrix effects a significant concern in the analysis of this compound?
A2: Matrix effects are a common phenomenon in liquid chromatography-mass spectrometry (LC-MS) based bioanalysis and can lead to either suppression or enhancement of the analyte signal.[2][3] This interference from endogenous components in biological samples like plasma or urine can compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of the impurity.[2][3]
Q3: How can I assess the presence and magnitude of matrix effects in my assay?
A3: The two most common methods for evaluating matrix effects are the post-column infusion technique and the post-extraction spike method.[4] The post-column infusion method provides a qualitative assessment by identifying regions of ion suppression or enhancement in the chromatogram. The post-extraction spike method offers a quantitative measure by comparing the analyte's response in a neat solution to its response when spiked into a blank matrix extract.[4]
Q4: What are the primary strategies to mitigate matrix effects?
A4: Key strategies to minimize matrix effects include:
-
Optimized Sample Preparation: Employing more sophisticated sample clean-up techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can effectively remove interfering matrix components.[2]
-
Chromatographic Separation: Modifying the chromatographic conditions to separate the analyte of interest from co-eluting matrix components is a crucial step.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with the analyte can effectively compensate for matrix effects as it is similarly affected by ion suppression or enhancement.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components, but this may compromise the sensitivity of the assay.
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape or Tailing | Inadequate chromatographic separation; column degradation. | - Optimize mobile phase composition (e.g., pH, organic solvent ratio).- Use a new column or a column with a different stationary phase.- Ensure proper column equilibration. |
| High Variability in Analyte Response | Significant and variable matrix effects between different sample lots. | - Implement a more rigorous sample preparation method (e.g., switch from protein precipitation to SPE).- Utilize a stable isotope-labeled internal standard for normalization.- Evaluate matrix effects across multiple lots of blank matrix. |
| Low Analyte Recovery | Inefficient extraction during sample preparation. | - Optimize the pH of the sample and extraction solvent for LLE.- Select an appropriate SPE sorbent and optimize the wash and elution steps.- Ensure complete evaporation and reconstitution of the extracted sample. |
| Ion Suppression or Enhancement | Co-eluting endogenous matrix components interfering with analyte ionization. | - Adjust the chromatographic gradient to better separate the analyte from the interfering peaks.- If using ESI, consider switching to APCI, which can be less susceptible to matrix effects for certain compounds.- Further dilute the sample if sensitivity allows. |
| Inconsistent Internal Standard Response | The internal standard is not adequately compensating for matrix effects. | - Ensure the internal standard co-elutes with the analyte.- If using an analog internal standard, consider synthesizing or purchasing a stable isotope-labeled internal standard.- Investigate for any specific interferences affecting only the internal standard. |
Quantitative Data Summary
The following tables provide representative data for the assessment of matrix effects and recovery for Olmesartan, which can be used as a reference for what to expect during method validation for this compound.
Table 1: Quantitative Assessment of Matrix Effect for Olmesartan in Human Plasma
| Analyte | QC Level | Mean Peak Area (Neat Solution) | Mean Peak Area (Post-Spiked Blank Plasma) | Matrix Factor | % Matrix Effect |
| Olmesartan | Low QC | 15,234 | 16,132 | 1.06 | +5.91% |
| Olmesartan | High QC | 148,765 | 145,861 | 0.98 | -1.95% |
Data adapted from a study on Olmesartan by Kumar et al. (2019) and is intended to be representative. Actual values may vary depending on the specific analytical method and matrix lot.
Table 2: Recovery of Olmesartan from Human Plasma Using Different Extraction Methods
| Extraction Method | QC Level | Mean Peak Area (Pre-Spiked Sample) | Mean Peak Area (Post-Spiked Sample) | % Recovery |
| Protein Precipitation | Low QC | 13,548 | 16,021 | 84.6% |
| Protein Precipitation | High QC | 124,987 | 146,112 | 85.5% |
| Liquid-Liquid Extraction | Low QC | 14,987 | 16,110 | 93.0% |
| Liquid-Liquid Extraction | High QC | 138,543 | 147,231 | 94.1% |
| Solid-Phase Extraction | Low QC | 15,678 | 16,055 | 97.6% |
| Solid-Phase Extraction | High QC | 144,210 | 146,880 | 98.2% |
This table presents hypothetical but typical recovery values for different extraction techniques to illustrate their relative efficiencies.
Experimental Protocols
Protocol for Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Prepare Neat Solutions: Prepare solutions of this compound and its stable isotope-labeled internal standard (if available) in the reconstitution solvent at low and high concentration levels.
-
Prepare Blank Matrix Extracts: Process at least six different lots of blank biological matrix (e.g., human plasma) using the developed sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
Spike Blank Extracts: Spike the extracted blank matrix samples with the low and high concentrations of the analyte and internal standard.
-
Analyze Samples: Analyze the neat solutions and the spiked blank matrix extracts using the validated LC-MS/MS method.
-
Calculate Matrix Factor and % Matrix Effect:
-
Matrix Factor (MF) = (Peak area of analyte in spiked post-extracted blank matrix) / (Peak area of analyte in neat solution)
-
% Matrix Effect = (MF - 1) * 100
-
An MF > 1 indicates ion enhancement, while an MF < 1 indicates ion suppression.
-
Protocol for Sample Preparation using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of plasma sample, add 20 µL of internal standard solution and 200 µL of 4% phosphoric acid. Vortex for 30 seconds.
-
SPE Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 200 µL of the mobile phase.
Visualizations
Caption: Workflow for the analysis of this compound.
Caption: Decision tree for troubleshooting matrix effects.
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. longdom.org [longdom.org]
- 3. researchgate.net [researchgate.net]
- 4. Method Validation for Simultaneous Quantification of Olmesartan and Hydrochlorothiazide in Human Plasma Using LC-MS/MS and Its Application Through Bioequivalence Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Olmesartan Medoxomil UPLC Method Sensitivity
Welcome to the technical support center for enhancing the sensitivity of Ultra-Performance Liquid Chromatography (UPLC) methods for Olmesartan medoxomil. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and validated experimental protocols to address common challenges and improve analytical performance.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to significantly increase the sensitivity of my UPLC method for Olmesartan medoxomil?
A1: The most effective strategy is to couple your UPLC system with a tandem mass spectrometer (UPLC-MS/MS). Detection using a triple quadrupole mass spectrometer in Selective Reaction Monitoring (SRM) mode offers superior sensitivity and selectivity compared to UV detection, allowing for much lower limits of detection and quantification.[1][2]
Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for Olmesartan medoxomil using different UPLC methods?
A2: Method sensitivity varies significantly with the detector used. For UPLC-UV methods, the LOQ can be around 19.0 ng/mL.[3] In contrast, high-sensitivity UPLC-MS/MS methods can achieve an LOQ as low as 1.90 ng/mL, with an LOD of 0.627 ng/mL.[1]
Q3: Which analytical column is most recommended for UPLC analysis of Olmesartan medoxomil?
A3: Reversed-phase C18 columns are overwhelmingly the preferred choice for Olmesartan medoxomil analysis.[2][4][5] Columns with smaller particle sizes (e.g., 1.8 µm or 1.9 µm) are commonly used to achieve high resolution and efficiency in UPLC systems.[1][4][5]
Q4: What is a good starting mobile phase composition for method development?
A4: A common and effective mobile phase consists of a mixture of acetonitrile and an aqueous solution with an acidic modifier.[1][6] Good starting conditions would be a gradient elution using Acetonitrile as the organic phase (Mobile Phase B) and water with 0.1% formic acid or orthophosphoric acid as the aqueous phase (Mobile Phase A).[1][3][4] Adjusting the pH of the aqueous phase to around 3.5-3.7 can improve peak shape.[6]
Q5: How can I improve the extraction of Olmesartan medoxomil from biological matrices like plasma?
A5: For biological samples, protein precipitation is a simple and effective method for sample cleanup.[2] Using acetonitrile as the precipitation solvent has been shown to be efficient for extracting Olmesartan from human plasma.[2][4][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments.
Issue 1: My Olmesartan peak is tailing or showing poor symmetry.
-
Q: What are the likely causes of peak tailing?
-
A: Peak tailing for Olmesartan is often caused by secondary interactions between the analyte and active sites (residual silanols) on the stationary phase.[8] Other causes include improper mobile phase pH, column contamination or degradation, and sample overload.[8][9] The pKa of Olmesartan is high, so pH control is critical to maintain a consistent ionization state and good peak shape.[6]
-
-
Q: How can I fix peak tailing?
-
A: Solution Checklist:
-
Adjust Mobile Phase pH: Ensure the mobile phase is sufficiently acidic. Using an additive like 0.1% formic acid or orthophosphoric acid to maintain a pH between 3.5 and 5.0 can significantly improve peak symmetry.[6]
-
Use an End-Capped Column: Employ a modern, high-purity, end-capped C18 column to minimize silanol interactions.[10]
-
Reduce Sample Load: If you suspect column overload, try diluting your sample or reducing the injection volume.[9]
-
Check for Column Contamination: If the tailing develops over time, the column inlet frit may be partially blocked. Try back-flushing the column or, if that fails, replace it.[11]
-
-
Issue 2: The sensitivity of my method is poor and/or the baseline is noisy.
-
Q: My signal-to-noise ratio is low. How can I improve it?
-
A: Low sensitivity and a noisy baseline can stem from the sample matrix, mobile phase purity, or the detector itself.
-
-
Q: What steps can I take to enhance the signal and reduce noise?
-
A: Solution Checklist:
-
Improve Sample Cleanup: Matrix effects from biological samples can cause ion suppression in MS or baseline noise in UV. Implement a robust sample preparation method like protein precipitation or solid-phase extraction (SPE).[2][12]
-
Use High-Purity Solvents: Ensure you are using HPLC or LC-MS grade solvents and fresh additives (e.g., formic acid). Impurities in the mobile phase are a common source of baseline noise.
-
Optimize Detector Wavelength (for UV): For UV detection, ensure you are using an optimal wavelength. The UV maxima for Olmesartan medoxomil is often cited around 215 nm or 250-270 nm depending on the mobile phase.[13][14]
-
Optimize MS/MS Parameters: For mass spectrometry, optimize source parameters (e.g., gas flows, temperature) and collision energy for the specific transitions of Olmesartan to maximize signal intensity.
-
-
Issue 3: I am observing inconsistent or drifting retention times.
-
Q: Why is the retention time of my Olmesartan peak not reproducible?
-
A: Drifting retention times are typically caused by issues with the column, the mobile phase, or the pump.
-
-
Q: How can I stabilize the retention time?
-
A: Solution Checklist:
-
Ensure Proper Column Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before injecting your first sample. This is especially critical for gradient methods.
-
Prepare Fresh Mobile Phase: Mobile phase composition can change over time due to the evaporation of volatile organic components. Prepare fresh mobile phase daily and keep solvent bottles capped.
-
Check for Leaks and Pump Performance: Inspect the system for any leaks, as this can cause pressure fluctuations and affect retention times. Ensure the UPLC pump is delivering a consistent and accurate flow rate.
-
Maintain Consistent Column Temperature: Use a column oven to maintain a constant and stable temperature, as temperature fluctuations can cause significant shifts in retention time.[5]
-
-
Data Presentation: Quantitative Method Performance
The table below summarizes the performance of various validated UPLC methods for Olmesartan medoxomil, allowing for easy comparison.
| Method Type | Column | Mobile Phase | LOD | LOQ | Linearity Range (ng/mL) | Reference |
| UPLC-MS/MS | Hypersil Gold C18 (50x2.1 mm, 1.9 µm) | Acetonitrile & 0.1% Formic Acid | 0.627 ng/mL | 1.900 ng/mL | 2.0 - 200.0 | [1] |
| UPLC-MS/MS | Thermo Hypersil GOLD C18 | Acetonitrile & 2 mM Ammonium Formate with 0.1% Formic Acid | Not Reported | 5.0 ng/mL | 5.0 - 2500.0 | [2] |
| UPLC-MS/MS | Shimadzu Shimpack-C18 GIST AQ (50x2.1 mm, 1.9 µm) | Acetonitrile & 0.1% Formic Acid | Not Reported | 5.0 ng/mL | 5.0 - 1500.0 | [4][7] |
| UPLC-UV | ACQUITY UPLC HSS C18 (50x2.1 mm, 1.8 µm) | Acetonitrile & Orthophosphoric Acid | 80 ng/mL | 250 ng/mL | Not Reported | [5] |
| UPLC-UV | Not Specified | Acetonitrile & Water with 0.1% Orthophosphoric Acid | 6.2 ng/mL | 19.0 ng/mL | 100.0 - 800.0 | [3] |
Experimental Protocols
Protocol 1: High-Sensitivity UPLC-MS/MS Method for Olmesartan in Human Plasma
This protocol is based on methodologies proven to achieve high sensitivity for pharmacokinetic studies.[1][2][4]
-
Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of human plasma into a clean microcentrifuge tube.
-
Add 50 µL of an internal standard working solution (e.g., Candesartan-d4).[2]
-
Add 500 µL of ice-cold acetonitrile to precipitate proteins.[2]
-
Vortex the mixture for 5-10 minutes.[2]
-
Centrifuge at 13,000 rpm for 5 minutes.
-
Carefully transfer the supernatant to a new vial for analysis.
-
-
UPLC Conditions:
-
Column: Hypersil Gold C18 (50 x 2.1 mm, 1.9 µm) or equivalent.[1]
-
Gradient Program:
-
0.0 min: 10% B
-
0.5 min: 10% B
-
2.0 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 10% B
-
4.0 min: 10% B
-
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.[1]
-
Detection Mode: Selective Reaction Monitoring (SRM).[1]
-
SRM Transition for Olmesartan: m/z 447.3 → 207.2.[2]
-
Optimize source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy) according to your specific instrument.
-
Visualizations
Caption: Workflow for enhancing UPLC method sensitivity for Olmesartan.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of candesartan or olmesartan in hypertensive patient plasma using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. rjptonline.org [rjptonline.org]
- 5. jchr.org [jchr.org]
- 6. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 7. researchgate.net [researchgate.net]
- 8. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 9. uhplcs.com [uhplcs.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. ijrpc.com [ijrpc.com]
- 13. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 14. foundryjournal.net [foundryjournal.net]
Technical Support Center: Optimal Separation of Olmesartan and its Degradation Products
Welcome to our technical support center. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving optimal separation of Olmesartan and its degradation products using liquid chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common type of column used for the separation of Olmesartan and its degradation products?
A1: The most frequently cited and effective stationary phase for the separation of Olmesartan and its degradation products is a C18 (octadecyl silane) column.[1][2][3][4][5][6][7][8][9][10] Reverse-phase high-performance liquid chromatography (RP-HPLC) is the preferred mode of separation.[1]
Q2: What are the typical mobile phase compositions for this separation?
A2: Mobile phases for Olmesartan analysis are generally a mixture of an aqueous buffer and an organic solvent. Common combinations include:
-
Methanol and water, with pH adjusted using o-phosphoric acid.[1][7][8]
-
Acetonitrile and a phosphate buffer (e.g., potassium dihydrogen phosphate), with pH adjustment.[2][3][11]
-
Acetonitrile and water with additives like formic acid for mass spectrometry compatibility.[12]
The pH of the aqueous phase is a critical parameter, often adjusted to a range of 2.5 to 4.0 to ensure good peak shape and retention.[2][3][10]
Q3: What are the common degradation pathways for Olmesartan Medoxomil?
A3: Olmesartan medoxomil is susceptible to degradation under various stress conditions as per ICH guidelines. The most significant degradation is observed under acidic and basic hydrolysis conditions.[1][2][3][6] It also shows some degradation under oxidative and thermal stress, while being relatively stable under photolytic conditions.[1][2]
Q4: What detection wavelength is typically used for the analysis of Olmesartan and its impurities?
A4: The UV detection wavelength for Olmesartan and its related substances is commonly set between 225 nm and 270 nm.[7][8][10][11][13][14][15] A wavelength of around 250 nm or 257 nm is frequently used.[6][11]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution Between Olmesartan and Degradation Products | Inappropriate mobile phase composition or gradient. | - Adjust the ratio of the organic solvent in the mobile phase. Increasing the aqueous portion generally increases retention and may improve separation. - Modify the pH of the mobile phase buffer; a pH between 3.5 and 5.0 has been shown to improve peak shape and resolution.[1] - If using isocratic elution, consider developing a gradient elution method to better separate early and late-eluting impurities.[2] |
| Peak Tailing for Olmesartan or Degradant Peaks | Secondary interactions with residual silanols on the column; inappropriate mobile phase pH. | - Ensure the mobile phase pH is controlled and optimized. For acidic compounds like Olmesartan, a lower pH (e.g., 2.5-3.5) can suppress ionization and reduce tailing.[2][3] - Consider using a column with low silanol activity or an end-capped C18 column.[12] - Add a competing base, such as triethylamine, to the mobile phase in low concentrations to mask silanol interactions.[9][10] |
| Variable Retention Times | Inadequate column equilibration; fluctuations in mobile phase composition or column temperature. | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence. - Use a column thermostat to maintain a constant temperature, as temperature can significantly affect retention times.[2] - Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[9] |
| Ghost Peaks | Contamination in the mobile phase, injector, or column. | - Use high-purity solvents and reagents (HPLC or UPLC grade). - Flush the column and HPLC system with a strong solvent (e.g., 100% acetonitrile or methanol) to remove contaminants. - Run a blank gradient (injecting only the mobile phase) to identify the source of the ghost peaks. |
Experimental Protocols
Forced Degradation Study of Olmesartan Medoxomil
This protocol outlines a typical procedure for conducting forced degradation studies to generate Olmesartan's degradation products.
-
Preparation of Stock Solution: Prepare a stock solution of Olmesartan Medoxomil in a suitable solvent like methanol at a concentration of 1 mg/mL.[7]
-
Acid Hydrolysis: To a portion of the stock solution, add an equal volume of 1N HCl. Reflux the solution for a specified period (e.g., 8 hours) or until significant degradation is observed. Neutralize the solution with 1N NaOH before analysis.[3]
-
Base Hydrolysis: To another portion of the stock solution, add an equal volume of 1N NaOH. Keep the solution at room temperature or heat gently until degradation is achieved. Neutralize with 1N HCl before injection.[2]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and keep it at room temperature for a set time.[2]
-
Thermal Degradation: Expose the solid drug powder to dry heat in an oven (e.g., at 60-100°C) for a defined period (e.g., 24 hours).[2][7] Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose the drug solution or solid powder to UV light (e.g., in a photostability chamber) for an extended period (e.g., 7 days).[1]
-
Analysis: Analyze all stressed samples, along with an untreated control sample, using a suitable stability-indicating HPLC or UPLC method.
Example HPLC Method for Separation of Olmesartan and Degradation Products
This is a representative HPLC method based on published literature.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[7]
-
Mobile Phase: A mixture of methanol and 10mM o-phosphoric acid in water (60:40, v/v), with the final pH adjusted to 3.75.[1][7][8]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
Data Presentation
Table 1: Comparison of HPLC Methods for Olmesartan Degradation Product Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Qualisil BDS RP-C18 (250 x 4.6 mm, 5 µm)[7] | Symmetry C18 (150 x 4.6 mm, 5 µm)[2] | Develosil ODS HG-5 RP C18 (150mm x 4.6mm, 5µm)[3] |
| Mobile Phase A | 10 mM o-phosphoric acid in water[7] | 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5)[2] | Phosphate buffer (pH 3.1)[3] |
| Mobile Phase B | Methanol[7] | Acetonitrile and water (9:1)[2] | Acetonitrile[3] |
| Elution Mode | Isocratic (60:40, B:A)[7] | Gradient[2] | Isocratic |
| Flow Rate | 1.0 mL/min[7] | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection | 270 nm[7] | 215 nm[2] | 205 nm[3] |
| Retention Time (Olmesartan) | ~7.92 min[7] | ~12 min[2] | ~6.31 min[3] |
Table 2: Comparison of UPLC Methods for Olmesartan Impurity Analysis
| Parameter | Method A | Method B |
| Column | Waters Acquity CSH phenyl hexyl (150 x 2.1 mm, 1.7 µm)[13] | Acquity UPLC HSS T3 (100 x 2.1 mm, 1.8 µm)[16] |
| Mobile Phase A | 10mM ammonium formate buffer (pH 3.5)[13] | 0.1% orthophosphoric acid (pH 2.5)[16] |
| Mobile Phase B | Acetonitrile[13] | Acetonitrile[16] |
| Elution Mode | Gradient[13] | Gradient[16] |
| Flow Rate | 0.3 mL/min[13] | 0.5 mL/min[16] |
| Detection | 225 nm[13] | 225 nm[16] |
| Run Time | Not specified | 9 min[16] |
Visualizations
Caption: Workflow for developing a stability-indicating HPLC method.
Caption: Key parameters influencing chromatographic separation.
References
- 1. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 2. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. ajpaonline.com [ajpaonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Optimization and Validation of Rp-Hplc Stability Indicating Method for Determination of Olmesartan Medoxomil and Its Degraded Product | Semantic Scholar [semanticscholar.org]
- 9. Simultaneous Quantitative Analysis of Olmesartan Medoxomil and Amlodipine Besylate in Plasma by High-performance Liquid Chromatography Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. Separation of Olmesartan medoxomil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 13. researchgate.net [researchgate.net]
- 14. RP-HPLC determination of related substances in olmesartan medoxom...: Ingenta Connect [ingentaconnect.com]
- 15. turkjps.org [turkjps.org]
- 16. tandfonline.com [tandfonline.com]
Preventing on-column degradation of Olmesartan medoxomil during analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the on-column degradation of Olmesartan medoxomil during its analysis.
Troubleshooting Guide: On-Column Degradation of Olmesartan Medoxomil
This guide addresses specific issues that may arise during the chromatographic analysis of Olmesartan medoxomil, with a focus on identifying and mitigating on-column degradation.
| Issue | Potential Cause | Recommended Solution |
| Appearance of a new peak at the retention time of Olmesartan (free acid) | On-column hydrolysis of Olmesartan medoxomil. This is more likely to occur with mobile phases having a neutral or near-neutral pH. The ester linkage in Olmesartan medoxomil is susceptible to hydrolysis. | - Acidify the mobile phase: Maintain a mobile phase pH between 2.5 and 4.0. A commonly used and effective mobile phase consists of a phosphate buffer adjusted to an acidic pH with phosphoric acid, mixed with an organic solvent like acetonitrile or methanol.[1][2] - Control column temperature: Lowering the column temperature can help reduce the rate of hydrolysis. A temperature of around 30-40°C is often a good starting point.[3] |
| Emergence of "ghost peaks" or unexpected degradation peaks | Oxidative degradation catalyzed by metal ions. Contact of the analyte solution with metallic surfaces (e.g., stainless steel components of the HPLC system, vials, or sample preparation tools) can lead to the formation of oxidative degradants.[4][5] | - Use metal-free or bio-inert systems: If possible, use an HPLC system with PEEK or other non-metallic tubing and fittings. - Passivate the HPLC system: Flush the system with a chelating agent like EDTA to remove metal ion contaminants. - Avoid contact with metal during sample preparation: Use non-metallic spatulas and glassware. Avoid using aluminum foil to cover sample solutions.[4][5] |
| Poor peak shape (tailing) and shifting retention times | Ionization of Olmesartan medoxomil. The molecule's pKa makes its ionization state sensitive to the mobile phase pH, which can affect peak shape and retention.[2][6] | - Maintain a consistent and appropriate mobile phase pH: An acidic pH (around 3.5-5.0) generally ensures a consistent ionization state and leads to improved peak shape and reproducible retention times.[2][6] |
| Loss of analyte and reduced peak area | Adsorption or degradation of the analyte. This can be due to active sites on the column or interactions with the HPLC system. | - Use a high-quality, well-maintained column: A C18 or a phenyl-hexyl column is often suitable.[7] Ensure the column is properly conditioned and cleaned. - Optimize the mobile phase: Ensure the mobile phase composition is robust and provides good peak shape and recovery. |
Frequently Asked Questions (FAQs)
Q1: What are the main degradation pathways for Olmesartan medoxomil?
A1: Olmesartan medoxomil is susceptible to degradation under several conditions. The primary degradation pathways include:
-
Hydrolysis: The ester linkage of the medoxomil group is prone to hydrolysis, especially under acidic and basic conditions, to form the active metabolite, Olmesartan (the free acid).[1][8]
-
Oxidation: The molecule can be degraded by oxidative stress, a process that can be catalyzed by the presence of metal ions.[4][5]
-
Photodegradation: Some studies have shown degradation upon exposure to UV light.
-
Thermal Degradation: Degradation can also occur at elevated temperatures.[9]
Q2: What is a suitable stability-indicating HPLC method for Olmesartan medoxomil?
A2: A robust stability-indicating method should be able to separate Olmesartan medoxomil from its potential degradation products. A common approach is a reverse-phase HPLC method with the following typical parameters:
-
Column: C18 (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an acidic buffer (e.g., phosphate buffer with pH adjusted to 2.5-4.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[1][2][10][11]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40°C[3]
Q3: How can I prepare my samples to minimize degradation before analysis?
A3: To ensure the stability of Olmesartan medoxomil in your analytical solutions:
-
Use a suitable diluent: Dissolve and dilute your samples in the mobile phase or a mixture of acetonitrile and water.
-
Prepare fresh solutions: Analyze the solutions as soon as possible after preparation.
-
Store properly: If storage is necessary, keep the solutions at a low temperature and protected from light.
-
Avoid metal contact: Use non-metallic labware for sample preparation to prevent metal ion-catalyzed oxidation.[4][5]
Quantitative Data on Olmesartan Medoxomil Degradation
The following table summarizes the degradation of Olmesartan medoxomil under various stress conditions as reported in forced degradation studies.
| Stress Condition | Reagent/Parameters | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl at 60°C | ~21% to 47.56% | [9][12] |
| Base Hydrolysis | 0.1 N NaOH at 60°C | ~10% to 48.92% | [9][12] |
| Oxidation | 3% H₂O₂ at 50°C | ~21% to 41.88% | [9][12] |
| Thermal Degradation | 100°C for 24 hours | ~26.38% | [12] |
| Photodegradation | UV radiation for 7 days | No significant degradation | [2] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Olmesartan Medoxomil
This protocol describes a method designed to minimize on-column degradation and effectively separate Olmesartan medoxomil from its primary degradant, Olmesartan free acid.
1. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector. A system with non-metallic components is preferred to avoid metal-catalyzed oxidation.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric acid in water (pH ~2.5).
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 50% B
-
5-15 min: 50% to 70% B
-
15-20 min: 70% B
-
20.1-25 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 257 nm.
-
Injection Volume: 10 µL.
2. Standard Solution Preparation:
-
Prepare a stock solution of Olmesartan medoxomil (1 mg/mL) in acetonitrile.
-
Dilute the stock solution with the mobile phase (initial conditions) to a working concentration of 100 µg/mL.
3. Sample Preparation:
-
Weigh and transfer a quantity of powdered tablets equivalent to 20 mg of Olmesartan medoxomil into a 20 mL volumetric flask.
-
Add approximately 15 mL of mobile phase, sonicate for 10 minutes, and then dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm nylon or PVDF syringe filter before injection.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Identify the peaks based on their retention times. The retention time for Olmesartan medoxomil will be longer than that of its more polar degradant, Olmesartan free acid.
Visualizations
References
- 1. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 3. ijpsr.com [ijpsr.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 8. Investigation of hydrolysis of olmesartan medoxomil in different pH buffers by simultaneously measuring olmesartan medoxomil and olmesartan | PLOS One [journals.plos.org]
- 9. HPLC method for stability study of olmesartan in tablets. [wisdomlib.org]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. derpharmachemica.com [derpharmachemica.com]
- 12. jocpr.com [jocpr.com]
Strategies for reducing run time in the HPLC analysis of Olmesartan impurities
Welcome to the technical support center for the HPLC analysis of Olmesartan impurities. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their analytical methods for faster and more efficient results.
Frequently Asked Questions (FAQs)
Q1: My HPLC run time for Olmesartan impurities is too long. What are the primary strategies to reduce it?
A1: The most effective strategies to reduce HPLC run time are transitioning to Ultra-High-Performance Liquid Chromatography (UHPLC), utilizing columns with smaller particle sizes (e.g., sub-2 µm), employing shorter columns, and optimizing the gradient elution program. UHPLC systems operate at higher pressures, allowing for faster flow rates without compromising resolution.[1][2][3]
Q2: Can I simply increase the flow rate on my existing HPLC method to shorten the analysis time?
A2: While increasing the flow rate will reduce the run time, it may also lead to a significant loss of resolution between Olmesartan and its impurities, as well as an increase in backpressure beyond the system's limits. A more robust approach involves a holistic method optimization, potentially including a move to a UHPLC system, which is designed for higher flow rates and pressures while maintaining or even improving separation efficiency.[4][5]
Q3: What are the key advantages of using a UHPLC system for Olmesartan impurity profiling?
A3: UHPLC systems offer several advantages, including significantly shorter run times (e.g., reducing a 70-minute HPLC method to 45 minutes), reduced solvent consumption, and improved sensitivity and resolution.[4] This allows for higher throughput analysis, which is particularly beneficial in quality control and stability studies.[1][3]
Q4: What type of column is recommended for fast analysis of Olmesartan impurities?
A4: For rapid analysis, columns with smaller particle sizes (e.g., 1.7 µm, 1.8 µm, 2 µm) and shorter lengths (e.g., 100 mm) are recommended.[1][3][6] C18 and Phenyl stationary phases are commonly used and have demonstrated good selectivity for Olmesartan and its impurities.[1][4]
Q5: How does mobile phase optimization impact run time and resolution?
A5: Mobile phase composition, including the organic modifier (typically acetonitrile), buffer type, and pH, significantly affects selectivity and retention times.[4][5] Optimizing the gradient profile is crucial for reducing run time while ensuring adequate separation of all impurities. A steeper gradient can shorten the analysis, but it must be carefully balanced to maintain resolution between closely eluting peaks.[1][5]
Troubleshooting Guide
Issue 1: Poor resolution between Olmesartan and its impurities after reducing run time.
-
Possible Cause: The flow rate is too high for the column dimensions and particle size, or the gradient is too steep.
-
Troubleshooting Steps:
-
Optimize Gradient: Instead of a drastic increase in flow rate, first try to optimize the gradient elution program. A shallower gradient at the beginning of the run can improve the separation of early eluting impurities.[5]
-
Reduce Particle Size: If using an HPLC system, consider switching to a column with a smaller particle size (e.g., from 5 µm to 3.5 µm). If using a UHPLC system, sub-2 µm particles are ideal.[3][4] This will enhance efficiency and resolution, often allowing for a shorter column and faster flow rate.
-
Column Chemistry: Evaluate different stationary phases. A phenyl column, for instance, may offer different selectivity compared to a standard C18 column and could improve the resolution of critical pairs.[4]
-
Temperature: Increasing the column temperature can decrease viscosity and improve peak shape, potentially allowing for better resolution at a higher flow rate.[3][5]
-
Issue 2: High backpressure after switching to a shorter column with smaller particles.
-
Possible Cause: The primary reason for increased backpressure is the smaller particle size of the column packing. UHPLC systems are designed to handle these higher pressures, but conventional HPLC systems may have limitations.
-
Troubleshooting Steps:
-
System Compatibility: Ensure your HPLC system is capable of handling the backpressure generated. Standard HPLC systems typically have a pressure limit of around 400-600 bar, while UHPLC systems can operate at 1000 bar or higher.
-
Mobile Phase Viscosity: Consider using a mobile phase with lower viscosity. For example, acetonitrile generally produces lower backpressure than methanol.[5]
-
Flow Rate Adjustment: If the pressure is exceeding the system's limit, you may need to reduce the flow rate. This will increase the run time but is necessary to protect the instrument and column.
-
Column Length: If high pressure remains an issue, a slightly longer column with a slightly larger particle size might be a necessary compromise to stay within the operating limits of your HPLC system.
-
Data on Method Optimization
The following tables summarize quantitative data from studies that have successfully reduced the run time for Olmesartan impurity analysis.
Table 1: Comparison of HPLC and UHPLC Methods for Olmesartan Impurity Analysis
| Parameter | Conventional HPLC Method | Optimized UHPLC Method | Reference |
| Run Time | 70 minutes | 45 minutes | [4] |
| Column | Waters X-Bridge Phenyl (4.6 x 150 mm, 3.0 µm) | Waters Acquity UPLC BEH Phenyl (2.1 x 75 mm, 1.7 µm) | [4] |
| Flow Rate | 0.9 mL/min | 0.3 mL/min | [4] |
| Injection Volume | 20 µL | 3 µL | [4] |
Table 2: UHPLC Method Parameters for Rapid Olmesartan Impurity Analysis
| Parameter | Method 1 | Method 2 |
| Run Time | 16 minutes[1][2] | 9 minutes[3] |
| Column | Shimpack GIST-C18 (100 mm x 2.1 mm, 2 µm)[1][2] | Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)[3] |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water[1][2] | 0.1% Orthophosphoric Acid in Water (pH 2.5)[3] |
| Mobile Phase B | Acetonitrile[1][2] | Acetonitrile[3] |
| Flow Rate | 0.4 mL/min[1][2] | 0.5 mL/min[3] |
| Detection Wavelength | 225 nm[1][2] | 225 nm[3] |
Experimental Protocols
Protocol 1: Rapid UHPLC-PDA Method for Olmesartan and its Impurities
This protocol is based on a validated method with a 16-minute run time.[1][2]
-
Instrumentation: Shimadzu N-Series UHPLC with PDA detector.
-
Column: Shimpack GIST-C18 (100 mm x 2.1 mm, 2 µm).
-
Column Temperature: 25°C.
-
Mobile Phase A: 0.1% Orthophosphoric Acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 20% B
-
2-10 min: 20-80% B
-
10-14 min: 80% B
-
14-14.1 min: 80-20% B
-
14.1-16 min: 20% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Detection: 225 nm.
Protocol 2: High-Throughput UPLC Method for Olmesartan Impurities
This protocol is based on a rapid 9-minute method suitable for high-throughput analysis.[3]
-
Instrumentation: Waters Acquity UPLC system with a Diode-Array Detector.
-
Column: Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm).
-
Column Temperature: 45°C.
-
Mobile Phase A: 0.1% Orthophosphoric Acid in water, pH adjusted to 2.5.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-1 min: 10% B
-
1-6 min: 10-70% B
-
6-7 min: 70-10% B
-
7-9 min: 10% B
-
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 1 µL.
-
Detection: 225 nm.
Visualizations
Caption: Workflow for Reducing HPLC Run Time
Caption: Troubleshooting Poor Resolution
References
- 1. turkjps.org [turkjps.org]
- 2. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Analytical Method Validation for Impurities Based on ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methodologies for the validation of impurities in drug substances and products, in accordance with the International Council for Harmonisation (ICH) guidelines. The performance of various analytical techniques is compared, supported by experimental data, to assist in the selection of appropriate methods for impurity testing.
Understanding the ICH Framework for Impurity Validation
The ICH provides a comprehensive set of guidelines for the control of impurities in pharmaceutical products. The validation of analytical procedures used to detect and quantify these impurities is critical to ensuring the safety and quality of medicines. The key ICH guidelines governing impurities and their analytical validation are:
-
ICH Q2(R2): Validation of Analytical Procedures : This guideline outlines the validation characteristics required for various analytical tests, including those for impurities.[1][2]
-
ICH Q3A(R2): Impurities in New Drug Substances : This document provides guidance on the reporting, identification, and qualification of impurities in new drug substances.
-
ICH Q3B(R2): Impurities in New Drug Products : This guideline focuses on impurities that are degradation products of the drug substance or arise from interactions between the drug substance and excipients.
-
ICH Q3C(R8): Impurities: Guideline for Residual Solvents : This document provides permissible daily exposures (PDEs) for residual solvents in pharmaceuticals.[3][4]
-
ICH Q3D(R2): Guideline for Elemental Impurities : This guideline establishes a scientific and risk-based approach for the control of elemental impurities.
Comparison of Analytical Techniques for Impurity Profiling
The choice of analytical technique for impurity profiling is dependent on the nature of the impurity and the required sensitivity. High-Performance Liquid Chromatography (HPLC) has traditionally been the workhorse for organic impurity analysis, but Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in terms of speed and resolution.[5][6][7][8]
Organic Impurities: HPLC vs. UPLC
A head-to-head comparison of HPLC and UPLC for the impurity profiling of a drug substance demonstrates the superior performance of UPLC in terms of analysis time and resolution.
| Validation Parameter | HPLC | UPLC |
| Analysis Time | 20-45 minutes | 2-5 minutes |
| Resolution | Good | Excellent, sharper peaks |
| Sensitivity | Standard | Higher |
| Solvent Consumption | High | Reduced by 70-80% |
| Operating Pressure | Up to 400 bar | Above 1000 bar |
Experimental Protocol: A General Framework for HPLC/UPLC Impurity Method Validation
A typical validation protocol for an HPLC or UPLC method for quantitative impurity analysis would include the following experiments:
-
Specificity : Demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is often achieved by spiking the drug substance with known impurities and demonstrating their separation from the main peak and from each other.
-
Linearity : Analyze a minimum of five concentrations of the impurity standard across the desired range. The correlation coefficient (r²) should typically be ≥0.995.[9]
-
Range : The range is determined based on the linearity, accuracy, and precision data and should cover the expected concentration of the impurity in the sample.
-
Accuracy : Perform recovery studies by spiking the drug substance with known amounts of the impurity at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Acceptance criteria for recovery are typically within 98-102%.[10]
-
Precision :
-
Repeatability (Intra-assay precision) : Analyze a minimum of six replicate preparations of the same sample at 100% of the test concentration. The relative standard deviation (RSD) should be evaluated.
-
Intermediate Precision : Assess the method's precision on different days, with different analysts, and on different equipment. The RSD between the results should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ) : Determine the lowest concentration of the impurity that can be reliably detected and quantified. This can be established by signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by statistical methods based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness : Intentionally vary method parameters (e.g., mobile phase composition, pH, column temperature) to assess the method's reliability during normal use.
ICH Guidelines Logical Relationship
Comparison of Analytical Techniques for Other Impurity Types
Elemental Impurities: ICP-MS vs. ICP-OES
For the analysis of elemental impurities as mandated by ICH Q3D, Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are the most common techniques.[11][12][13][14]
| Feature | ICP-MS | ICP-OES |
| Sensitivity | Parts-per-trillion (ppt) | Parts-per-billion (ppb) to parts-per-million (ppm) |
| Detection Limits | Ultra-low | Higher than ICP-MS |
| Cost | Higher instrumentation and maintenance costs | Lower operational and maintenance costs |
| Throughput | Lower | Higher, faster analysis times |
| Matrix Interferences | More susceptible | More robust |
Experimental Protocol: General Workflow for Elemental Impurity Analysis
Elemental Impurity Analysis Workflow
A risk assessment is first performed to identify potential elemental impurities.[12] If the risk assessment indicates that testing is required, a validated analytical method is used. The general workflow involves:
-
Sample Preparation : The drug product is typically digested using a microwave digestion system to bring the elemental impurities into solution.
-
Analysis : The digested sample is then analyzed by ICP-MS or ICP-OES.
-
Quantification : The concentration of each elemental impurity is determined by comparing the instrument response to that of certified reference standards.
Residual Solvents: Headspace Gas Chromatography (HS-GC)
The analysis of residual solvents, guided by ICH Q3C, is most commonly performed using Headspace Gas Chromatography (HS-GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4][15] This technique is well-suited for the separation and quantification of volatile organic compounds.
Experimental Protocol: Key Aspects of HS-GC Method Validation
-
Specificity : The method must be able to separate and quantify all potential residual solvents from each other and from any matrix components.
-
LOD/LOQ : The limits of detection and quantitation for each solvent must be below the required concentration limits.
-
Linearity : A linear relationship between the concentration and the instrument response must be demonstrated for each solvent.
-
Accuracy and Precision : Recovery and repeatability studies are performed for each solvent.
Genotoxic Impurities: LC-MS/MS and GC-MS/MS
The control of potentially genotoxic impurities (PGIs) is a critical aspect of drug safety. Due to the very low levels at which these impurities need to be controlled (typically in the parts-per-million range relative to the drug substance), highly sensitive and specific analytical methods are required. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) are the preferred techniques for this purpose.[16][17][18]
Comparison of LC-MS/MS and GC-MS/MS for Genotoxic Impurity Analysis
| Feature | LC-MS/MS | GC-MS/MS |
| Analyte Volatility | Suitable for non-volatile and thermally labile compounds | Suitable for volatile and thermally stable compounds |
| Derivatization | Often not required | May be required to improve volatility and stability |
| Sample Throughput | Generally higher | Can be lower due to longer run times |
| Sensitivity | High | High |
Experimental Protocol: General Validation Approach for Genotoxic Impurity Methods
The validation of analytical methods for genotoxic impurities follows the principles of ICH Q2(R2), with a strong emphasis on achieving very low detection and quantification limits.
Decision Pathway for Genotoxic Impurity Analysis
Conclusion
The selection and validation of analytical methods for impurities are critical for ensuring the quality, safety, and efficacy of pharmaceutical products. This guide has provided a comparative overview of common analytical techniques for different types of impurities, in line with ICH guidelines. The choice of method should be based on a scientific understanding of the impurity and the validation data that demonstrates the method is fit for its intended purpose. The adoption of modern analytical technologies, such as UPLC and advanced mass spectrometry techniques, can offer significant improvements in efficiency, sensitivity, and data quality for impurity analysis.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (France) [shimadzu.fr]
- 4. filab.fr [filab.fr]
- 5. benchchem.com [benchchem.com]
- 6. gmpinsiders.com [gmpinsiders.com]
- 7. benchchem.com [benchchem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. ICH Q3D based elemental impurities study in liquid pharmaceutical dosage form with high daily intake - comparative analysis by ICP-OES and ICP-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. qbdgroup.com [qbdgroup.com]
- 12. Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals | Malvern Panalytical [malvernpanalytical.com]
- 13. researchgate.net [researchgate.net]
- 14. globalresearchonline.net [globalresearchonline.net]
- 15. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
A Comparative Analysis of HPLC and UPLC for the Detection of Olmesartan Medoxomil Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like Olmesartan medoxomil is paramount. High-Performance Liquid Chromatography (HPLC) has long been the standard for impurity profiling. However, the advent of Ultra-Performance Liquid Chromatography (UPLC) has introduced a more rapid and sensitive alternative. This guide provides a comparative analysis of these two techniques for the determination of impurities in Olmesartan medoxomil, supported by experimental data from published studies.
The presence of impurities in an API can significantly impact its quality, safety, and efficacy.[1] Therefore, robust analytical methods are crucial for their detection and quantification. Both HPLC and UPLC are powerful chromatographic techniques for this purpose, but they differ in their operational parameters and performance characteristics.
Executive Summary of Performance Comparison
UPLC technology generally offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity, primarily due to the use of smaller particle size columns (typically under 2 µm) which operate at higher pressures.[2][3] This translates to shorter analysis times and lower solvent consumption, making UPLC a more cost-effective and environmentally friendly option for high-throughput analysis.[3][4]
| Parameter | HPLC | UPLC | Key Advantages of UPLC |
| Analysis Run Time | 25 - 70 minutes[4][5][6] | 3.5 - 16 minutes[3][7] | Faster sample throughput, increased efficiency. |
| Resolution | Good, with typical theoretical plates >6000[1] | Excellent, capable of separating multiple impurities with high efficiency.[8] | Better separation of closely eluting impurities. |
| Sensitivity (LOD/LOQ) | Standard | Higher, with lower limits of detection (LOD) and quantification (LOQ).[7] | Improved detection of trace-level impurities. |
| Solvent Consumption | Higher | Significantly Lower[3] | Reduced operational costs and environmental impact. |
| System Backpressure | Lower | Higher | Requires specialized instrumentation capable of handling high pressures. |
Experimental Protocols
Below are representative experimental methodologies for both HPLC and UPLC analysis of Olmesartan medoxomil impurities, synthesized from various validated methods.
Representative HPLC Method
A common approach for HPLC analysis involves a reversed-phase C18 column with a gradient or isocratic elution.
-
Column: Kromasil C18 (150 x 4.6mm, 5µm)[5]
-
Mobile Phase:
-
Detection Wavelength: 225 nm[5]
-
Injection Volume: 10 - 20 µL[11]
-
Column Temperature: Ambient or controlled (e.g., 40°C)[11]
Representative UPLC Method
UPLC methods utilize sub-2 µm particle columns and operate at higher pressures to achieve faster and more efficient separations.
-
Column: Waters Acquity CSH phenyl hexyl (150mm x 2.1mm, 1.7µm)[8] or Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)[2]
-
Mobile Phase:
-
Column Temperature: 30°C[6]
Quantitative Data Comparison
The following tables summarize the validation parameters for the detection of Olmesartan medoxomil and its impurities using both HPLC and UPLC, as reported in various studies.
Table 1: Linearity and Correlation Coefficient
| Analyte | Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| Olmesartan medoxomil | HPLC | 2 - 7[5] | >0.99[4] |
| Olmesartan Acid Impurity | HPLC | 0.25 - 7[5] | >0.99[4] |
| Olmesartan medoxomil | UPLC | 0.59 - 240[12] | >0.999[12] |
| Various Impurities | UPLC | LOQ to 150% of specification limit[8] | >0.995[2] |
Table 2: Accuracy (Recovery)
| Analyte | Method | Recovery (%) |
| Olmesartan medoxomil & Impurities | HPLC | 98.5 - 101.2[1] |
| Olmesartan Acid Impurity | HPLC | 100.73[5] |
| Olmesartan medoxomil | UPLC | 98.82 - 99.76[3] |
| Various Impurities | UPLC | 95 - 105[7] |
Table 3: Precision (%RSD)
| Analyte | Method | Intra-day RSD (%) | Inter-day RSD (%) |
| Olmesartan Acid Impurity | HPLC | <0.71 (drug form), <1.10 (tablet)[5] | <0.71 (drug form), <1.10 (tablet)[5] |
| Olmesartan medoxomil & Impurities | UPLC | <2[7] | <2[7] |
Workflow for Impurity Analysis: HPLC vs. UPLC
The general workflow for impurity analysis is similar for both techniques, but the key differences lie in the chromatographic separation step, which has a significant impact on the overall efficiency.
Caption: Comparative workflow of HPLC and UPLC for Olmesartan medoxomil impurity analysis.
Conclusion
Both HPLC and UPLC are suitable and validated methods for the analysis of impurities in Olmesartan medoxomil. The choice between the two often depends on the specific requirements of the laboratory. While HPLC remains a robust and widely used technique, UPLC offers significant advantages in terms of speed, resolution, and sensitivity. For laboratories focused on high-throughput analysis and method optimization to reduce costs and environmental impact, UPLC presents a compelling alternative. The development of a stability-indicating UPLC method can provide a rapid, accurate, and precise tool for the quality control of Olmesartan medoxomil in both bulk drug and pharmaceutical dosage forms.
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. ANALYTICAL STUDY AND IMPURITY PROFILING OF FIXED DOSES COMBINATION OF AMLODIPINE, HYDROCHLOROTHIAZIDE AND OLMESARTAN BY RP-HPLC AND UPLC | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. turkjps.org [turkjps.org]
- 8. researchgate.net [researchgate.net]
- 9. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 10. Development and validation of a stability indicating RP-HPLC method for simultaneous estimation of Olmesartan Medoxomil and Metoprolol Succinate in pharmaceutical dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Development and validation of a stability-indicating UPLC method for the determination of olmesartan medoxomil, amlodipine and hydrochlorothiazide degradation impurities in their triple-combination dosage form using factorial design of experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Analytical Methods for Olmesartan Medoxomil Impurity C
This guide provides a comparative overview of various analytical methods for the quantification of Olmesartan medoxomil Impurity C. The information is compiled from published, validated analytical procedures to assist researchers, scientists, and drug development professionals in selecting the most suitable method for their specific needs.
Comparison of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most common techniques for the analysis of Olmesartan medoxomil and its impurities. The following table summarizes the key parameters of different validated methods.
| Parameter | Method 1 | Method 2 | Method 3 |
| Technique | HPLC | RP-HPLC | UHPLC |
| Column | Symmetry C18, 150 mm x 4.6 mm, 5µm[1][2][3] | Kromasil C18, 150 x 4.6mm, 5µm[4] | Shim-pack GIST-C18, 100 mm x 2.1 mm, 2 µm[5] |
| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5)[1] | Buffer (4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, pH 4.0± 0.05 with orthophosphoric acid)[4] | 0.1% Orthophosphoric acid in water[5] |
| Mobile Phase B | Acetonitrile and Milli Q water[1][3] | Acetonitrile[4] | Acetonitrile[5] |
| Elution | Gradient[1] | Isocratic (60:40% v/v)[4] | Gradient[5] |
| Flow Rate | 1.0 mL/min[1] | Not Specified | 0.4 mL/min[5] |
| Detection Wavelength | 215 nm[1] | 225 nm[4] | 225 nm[5] |
| Column Temperature | 45°C[1] | Not Specified | 25°C[5] |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide.
Method 1: HPLC
This method was developed for the determination of Olmesartan and its seven impurities (Imp-A to Imp-G).
-
Chromatographic System: A Waters HPLC system with a diode array detector was used.[1]
-
Mobile Phase:
-
Gradient Program: A gradient elution program was utilized for the separation.[1]
-
Flow Rate: 1.0 mL·min–1.[1]
-
Column Temperature: 45°C.[1]
-
Detection: UV detection at 215 nm.[1]
-
Sample Preparation: Olmesartan and its impurities were prepared in the diluent at a concentration of 100 ppm.[1]
Method 2: RP-HPLC
This method was developed to estimate the impurity profile of Olmesartan medoxomil in bulk drug and tablet dosage forms.
-
Chromatographic System: High-Performance Liquid Chromatograph.
-
Column: Kromasil C18 (150 x 4.6mm, 5μm).[4]
-
Mobile Phase: A mixture of buffer and acetonitrile in a 60:40 % v/v ratio. The buffer consisted of 4.7 g of sodium dihydrogen orthophosphate and 1 mL of triethylamine in 1000 mL of water, with the pH adjusted to 4.0 ± 0.05 with orthophosphoric acid.[4]
-
Elution: Isocratic.[4]
-
Detection: UV detection at 225 nm.[4]
-
Linearity: The method was found to be linear for Olmesartan Acid Impurity from 0.25 µg/mL to 7 µg/mL.[4]
-
Accuracy: The accuracy of the method for Olmesartan acid impurity was found to be 100.73%.[4]
Method 3: UHPLC
This stability-indicating/related substance UHPLC-PDA method was developed for the estimation of impurities of Olmesartan medoxomil and Metoprolol Succinate in a tablet formulation.
-
Chromatographic System: Shimadzu N-Series UHPLC instrument with a PDA detector.[5]
-
Column: Shimadzu Shim-pack GIST-C18 (100 mm x 2.1 mm, 2 µm).[5]
-
Mobile Phase:
-
Elution: A gradient elution program was used.[5]
-
Flow Rate: 0.4 mL/min.[5]
-
Column Temperature: 25°C.[5]
-
Detection: Isopiestic wavelength of 225 nm.[5]
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound.
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. turkjps.org [turkjps.org]
A Comparative Guide to Inter-Laboratory Analysis of Olmesartan Medoxomil Impurities
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the determination of impurities in Olmesartan medoxomil, a widely used antihypertensive drug. While direct inter-laboratory comparison studies are not publicly available, this document synthesizes data from various validated single-laboratory studies to offer an objective comparison of different analytical approaches. The presented data, experimental protocols, and workflows aim to assist researchers in selecting and implementing robust analytical methods for quality control and drug development.
Data Presentation: A Comparative Look at Analytical Method Performance
The following tables summarize the quantitative performance data from different validated HPLC and UPLC methods published in the scientific literature. This allows for a side-by-side comparison of key analytical parameters such as linearity, accuracy, and precision for the analysis of Olmesartan medoxomil and its known impurities.
Table 1: Comparison of Chromatographic Conditions for Olmesartan Medoxomil Impurity Analysis
| Parameter | Method 1 (HPLC) [1] | Method 2 (HPLC) [2] | Method 3 (UPLC) [3] |
| Column | Symmetry C18, 150 mm × 4.6 mm, 5µm | Kromasil C18, 150 x 4.6mm, 5µm | Shimadzu Shimpack GIST-C18, 100 mm x 2.1 mm, 2 µm |
| Mobile Phase A | 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5) | Buffer (4.7 g sodium dihydrogenorthophosphate and 1 mL triethylamine in 1000 mL water, pH 4.0) | 0.1% Orthophosphoric acid in water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient/Isocratic | Gradient | Isocratic (Buffer:ACN 60:40 v/v) | Gradient |
| Flow Rate | 1.0 mL/min | Not Specified | 0.5 mL/min |
| Detection Wavelength | 215 nm | 225 nm | 257 nm |
| Column Temperature | 25°C | Not Specified | 40°C |
Table 2: Comparative Performance Data for Olmesartan Medoxomil Impurity Analysis
| Parameter | Method 1 (HPLC) [1] | Method 2 (HPLC) [2] | Method 3 (UPLC) [3] |
| Impurities Studied | Imp-A, Imp-B, Imp-C, Imp-D, Imp-E, Imp-F, Imp-G | Olmesartan Acid Impurity | Not specified |
| Linearity Range (Impurities) | LOQ to 0.4% | 0.25 - 7 µg/mL | 0.05 - 7.5 ppm |
| Correlation Coefficient (r²) | > 0.999 | Not Specified | ~1.0 |
| Accuracy (% Recovery) | 98.6% to 102.5% | 100.73% | 95% - 105% |
| Precision (%RSD) | < 0.8% | < 1.10% | < 2% |
| LOD | Not Specified | Not Specified | 0.03 ppm |
| LOQ | Not Specified | Not Specified | Not Specified |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the analysis of Olmesartan medoxomil impurities.
Method 1: Stability-Indicating LC Method for Olmesartan and its Impurities[1]
-
Sample Preparation (Bulk Drug): Accurately weigh and transfer about 25 mg of Olmesartan medoxomil sample into a 25 mL volumetric flask. Add 15 mL of diluent (Acetonitrile and water in a 50:50 v/v ratio), sonicate to dissolve, and dilute to volume with the diluent.
-
Sample Preparation (Dosage Form): Weigh and finely powder not fewer than 20 tablets. Transfer an amount of powder equivalent to 25 mg of Olmesartan medoxomil into a 25 mL volumetric flask. Add 15 mL of diluent, sonicate for 20 minutes with intermittent shaking, and dilute to volume. Centrifuge a portion of the solution at 3000 rpm for 10 minutes and use the supernatant.
-
Chromatographic System:
-
Instrument: Waters HPLC system with a diode array detector.
-
Column: Symmetry C18, 150 mm × 4.6 mm, 5µm.
-
Mobile Phase A: 20 mM Potassium dihydrogen orthophosphate buffer, pH adjusted to 2.5 with orthophosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Time (min)/%B: 0/30, 10/40, 20/50, 30/60, 40/30, 45/30.
-
Flow Rate: 1.0 mL/min.
-
Detection: 215 nm.
-
Column Temperature: 25°C.
-
-
Forced Degradation Study:
-
Acid Hydrolysis: 1 mL of stock solution + 1 mL of 1N HCl, heated at 60°C for 30 min, then neutralized.
-
Base Hydrolysis: 1 mL of stock solution + 1 mL of 0.1N NaOH at room temperature for 15 min, then neutralized.
-
Oxidative Degradation: 1 mL of stock solution + 1 mL of 30% H₂O₂ at room temperature for 6 hours.
-
Thermal Degradation: Sample exposed to 105°C for 24 hours.
-
Photolytic Degradation: Sample exposed to UV light (254 nm) for 7 days.
-
Method 2: RP-HPLC Method for Impurity Profiling[2]
-
Sample Preparation: Prepare a sample solution of 1000 µg/mL.
-
Chromatographic System:
-
Instrument: Not specified.
-
Column: Kromasil C18 (150 x 4.6mm, 5µm).
-
Mobile Phase: Buffer (4.7 g of sodium dihydrogenorthophosphate and 1 mL of triethylamine in 1000 mL of water, pH adjusted to 4.0 with orthophosphoric acid) and Acetonitrile in the ratio of 60:40 (v/v).
-
Flow Rate: Not specified.
-
Detection: 225 nm.
-
Run Time: 25 minutes (isocratic elution).
-
Method 3: Stability-Indicating UPLC Method[3]
-
Sample Preparation: Not detailed.
-
Chromatographic System:
-
Instrument: Shimadzu N-Series UHPLC instrument.
-
Column: Shimadzu Shimpack GIST-C18 (100 mm x 2.1 mm, 2 µm).
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: Not detailed.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 5 µL.
-
Detection: 257 nm.
-
Column Temperature: 40°C.
-
Mandatory Visualization
The following diagrams illustrate common workflows in the analysis of Olmesartan medoxomil impurities.
Caption: General workflow for Olmesartan medoxomil impurity analysis.
Caption: Workflow for forced degradation studies of Olmesartan medoxomil.
References
Limit of detection (LOD) and quantification (LOQ) for Olmesartan impurity C
For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Olmesartan is paramount. A critical aspect of this is the accurate detection and quantification of impurities, such as Olmesartan impurity C. This guide provides a comparative overview of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Olmesartan impurity C, supported by experimental data from published analytical methods.
Performance Comparison of Analytical Methods
The sensitivity of an analytical method in detecting and quantifying impurities is defined by its LOD and LOQ values. The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. A lower LOD and LOQ indicate a more sensitive method.
Two prominent liquid chromatography techniques, High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), are commonly employed for the analysis of Olmesartan and its impurities. The following table summarizes the reported LOD and LOQ values for Olmesartan impurity C using these methods.
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC[1][2] | 0.010% | 0.03% |
| UHPLC-PDA[3][4] | 0.03 ppm | 0.05 ppm |
Note: The percentage values are typically relative to the concentration of the Olmesartan active pharmaceutical ingredient.
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical results. Below are the experimental protocols for the HPLC and UHPLC methods cited in this guide.
High-Performance Liquid Chromatography (HPLC) Method
This method is designed for the determination of Olmesartan and its related substances, including impurity C.[1][2]
-
Instrumentation: A liquid chromatograph equipped with a UV detector.
-
Column: Symmetry C18, 150 mm x 4.6 mm, 5µm particle size.
-
Mobile Phase A: Phosphate buffer.
-
Mobile Phase B: Acetonitrile and Milli-Q water.
-
Gradient Program: A gradient program is utilized to ensure the effective separation of Olmesartan and all its impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection Wavelength: 215 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile.
Ultra-High-Performance Liquid Chromatography - Photodiode Array (UHPLC-PDA) Method
This UHPLC method offers a faster analysis time for the quantification of Olmesartan and its impurities.[3][4]
-
Instrumentation: A UHPLC system with a photodiode array (PDA) detector.
-
Column: Shimpack GIST-C18 (100 mm x 2.1 mm, 2 µm).
-
Mobile Phase A: 0.1% orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 225 nm.
Experimental Workflow for LOD & LOQ Determination
The determination of LOD and LOQ is a critical part of method validation. The following diagram illustrates a typical experimental workflow.
Caption: Workflow for LOD and LOQ determination.
Conclusion
The choice between HPLC and UHPLC for the analysis of Olmesartan impurity C will depend on the specific requirements of the laboratory, including the need for sensitivity, speed, and available instrumentation. The provided data and protocols offer a solid foundation for researchers and drug development professionals to make informed decisions regarding the analytical control of this critical impurity. It is important to note that any analytical method should be validated in the specific laboratory environment to ensure its suitability for the intended purpose.
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. turkjps.org [turkjps.org]
Robustness of Analytical Methods for Olmesartan Medoxomil: A Comparative Guide
The robustness of an analytical method is a critical parameter in its validation, demonstrating its reliability and capacity to remain unaffected by small, deliberate variations in method parameters. For Olmesartan medoxomil, an angiotensin II receptor antagonist used in the treatment of hypertension, ensuring the robustness of its analytical methods is paramount for consistent quality control in pharmaceutical manufacturing. This guide provides a comparative overview of various reported High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methods, focusing on the experimental data from their robustness testing.
Experimental Protocols for Robustness Testing
The robustness of an analytical method is typically evaluated by intentionally varying critical chromatographic parameters and observing the effect on the results, such as retention time, peak area, tailing factor, and resolution. The following protocols are representative of the methodologies employed in the validation of analytical methods for Olmesartan medoxomil.
General Protocol:
A standard solution of Olmesartan medoxomil is prepared and analyzed under the normal operating conditions of the analytical method. Subsequently, individual parameters are varied within a predefined range while keeping others constant. The system suitability parameters are then evaluated for each variation and compared against the results from the standard conditions. The relative standard deviation (%RSD) is often calculated to quantify the impact of the variations.
Specific Parameters Varied in a Representative HPLC Method:
-
Flow Rate: The flow rate of the mobile phase is typically varied by ±0.2 mL/min from the nominal rate (e.g., 1.0 mL/min adjusted to 0.8 mL/min and 1.2 mL/min).
-
Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer is altered, for instance, by ±2% or ±5%.
-
pH of the Mobile Phase Buffer: The pH of the aqueous buffer component of the mobile phase is adjusted by approximately ±0.2 units.
-
Column Temperature: The temperature of the column oven is varied, often by ±5°C.
-
Wavelength of Detection: The detection wavelength is changed by ±2 nm to ±5 nm to assess the impact on analyte quantification.
Comparative Data on Robustness Testing
The following tables summarize the quantitative data from different studies on the robustness testing of analytical methods for Olmesartan medoxomil. These tables highlight the deliberate variations in method parameters and the resulting system suitability data.
| Parameter Varied | Variation | Retention Time (min) | Peak Area | Tailing Factor | Theoretical Plates | Reference |
| Flow Rate | 1.0 mL/min (Nominal) | 5.08 | - | 1.32 | 2088 | [1] |
| 1.4 mL/min | 5.08 | - | 1.43 | 1996 | [1] | |
| Wavelength | 253 nm | 5.07 | - | 1.39 | 2021 | [1] |
| 257 nm | 5.07 | - | 1.44 | 2014 | [1] |
| Parameter Varied | Variation | % Assay | %RSD | Reference |
| Flow Rate | ± 10% | - | < 2.0 | [2] |
| Organic Content in Mobile Phase | ± 2% | - | < 2.0 | [2] |
| Wavelength of Detection | ± 5 nm | - | < 2.0 | [2] |
| pH of Buffer in Mobile Phase | ± 0.2 units | - | < 2.0 | [2] |
| Parameter Varied | Variation | System Suitability Parameters | Reference |
| Flow Rate | Deliberate Changes | Results not affected | [3] |
| Column Oven Temperature | Deliberate Changes | Results not affected | [4][5] |
| Concentration of OPA in Mobile Phase Buffer | Deliberate Changes | Results not affected | [4][5] |
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the robustness testing of an analytical method for Olmesartan medoxomil.
Caption: Workflow for Robustness Testing of Analytical Methods.
References
- 1. pubs.vensel.org [pubs.vensel.org]
- 2. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. turkjps.org [turkjps.org]
- 5. Development and Validation of SI/RS-UHPLC-PDA Method for Olmesartan Medoxomil and Metoprolol Succinate-Related Substance - PMC [pmc.ncbi.nlm.nih.gov]
UPLC Outshines HPLC in Precision and Accuracy for Olmesartan Medoxomil Impurity Analysis
A comprehensive review of analytical methodologies reveals the superior performance of Ultra-Performance Liquid Chromatography (UPLC) over traditional High-Performance Liquid Chromatography (HPLC) for the determination of impurities in Olmesartan medoxomil. The UPLC method demonstrates enhanced accuracy, precision, and efficiency, making it the preferred choice for quality control and stability studies in the pharmaceutical industry.
Olmesartan medoxomil is an antihypertensive drug for which rigorous impurity profiling is crucial to ensure its safety and efficacy. Analytical methods used for this purpose must be highly accurate and precise. A comparison of validated UPLC and HPLC methods highlights the advantages of the more modern chromatographic technique.
Comparative Analysis of Method Performance
A stability-indicating UPLC method for Olmesartan medoxomil and its impurities has shown exceptional accuracy and precision. Recovery studies for the UPLC method were found to be within the range of 98.5% to 101.2% for both the assay and impurities.[1][2] The relative standard deviation (%RSD) for the assay method precision was within 0.4%, and for intermediate precision, it was within 0.3%.[1][2] For related substances, the %RSD was within 0.8%, confirming the high precision of the method.[2]
In contrast, while HPLC methods are also validated and widely used, the available data suggests that UPLC may offer a higher degree of precision. For instance, a validated RP-HPLC method for Olmesartan medoxomil impurity profiling reported an inter- and intraday assay relative standard deviation (RSD) of less than 0.71% in the drug form and 1.10% in the tablet dosage form for the olmesartan acid impurity.[3] Another HPLC method showed the %RSD of the assay of Olmesartan during solution and mobile phase stability experiments was within 0.5%.[1] While these results are acceptable, the UPLC method consistently demonstrates lower %RSD values, indicating superior precision.
The enhanced performance of the UPLC method can be attributed to the use of smaller particle size columns (typically sub-2 µm), which leads to higher efficiency, better resolution, and faster analysis times. A developed UPLC-PDA method for Olmesartan medoxomil and its related substances boasts a short runtime of 16 minutes.[4] Another RP-UPLC method for the determination of potential impurities in a fixed-dose combination product containing Olmesartan medoxomil has an even shorter run time of 9 minutes.[5] This is a significant improvement over traditional HPLC methods, which can have run times of 25 minutes or longer.[3]
| Parameter | UPLC Method | HPLC Method | Reference |
| Accuracy (Recovery) | 95% - 105% | 98.5% - 101.2% | [2][4] |
| Precision (%RSD) - Assay | < 2% | < 0.71% (intraday) | [3][4] |
| Precision (%RSD) - Impurities | < 2% | < 1.10% (interday) | [3][4] |
| Linearity (Correlation Coefficient) | ~1.0 | 0.9999 | [1][4] |
| Limit of Detection (LOD) | As low as 0.03 ppm | Not explicitly stated in all reviewed sources | [4] |
| Run Time | 9 - 16 minutes | ~25 - 35 minutes | [3][4][5][6] |
Experimental Protocols
UPLC Method for Olmesartan Medoxomil Impurities
This section details a representative stability-indicating UPLC method for the analysis of Olmesartan medoxomil and its impurities.
Chromatographic Conditions:
-
Column: Acquity UPLC HSS T3 (100 mm x 2.1 mm, 1.8 µm)[5] or Shimpack GIST-C18 (100 mm x 2.1 mm, 2 µm)[4]
-
Column Temperature: 25°C[4]
-
Injection Volume: 5 µL[4]
Standard and Sample Preparation:
-
Diluent: A mixture of acetonitrile and water is commonly used.
-
Standard Solution: A known concentration of Olmesartan medoxomil and its impurities are prepared in the diluent.
-
Sample Solution: The drug product is dissolved in the diluent to achieve a target concentration of Olmesartan medoxomil.
Forced Degradation Studies: To establish the stability-indicating nature of the method, forced degradation studies are performed on Olmesartan medoxomil under various stress conditions, including:
-
Acid hydrolysis (e.g., 1N HCl)[1]
-
Base hydrolysis (e.g., 1N NaOH)[1]
-
Oxidative degradation (e.g., 3% H₂O₂)[1]
-
Thermal degradation (e.g., 60°C)[1]
-
Photolytic degradation (as per ICH Q1B)[1]
The results from these studies demonstrate the method's ability to separate the active pharmaceutical ingredient from any degradation products, thus confirming its specificity.
Workflow for UPLC Analysis of Olmesartan Medoxomil Impurities
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. turkjps.org [turkjps.org]
- 5. tandfonline.com [tandfonline.com]
- 6. A New Analytical Method Validation and Quantification of Olmesartan Medoxomil and its related impurities in bulk drug product by HPLC - ProQuest [proquest.com]
Comparison of forced degradation profiles of different Olmesartan medoxomil batches
An examination of the stability of Olmesartan medoxomil under various stress conditions reveals a consistent degradation profile across different studies, indicating susceptibility to hydrolysis and oxidation. This guide provides a comparative summary of forced degradation data from multiple sources, offering insights for researchers, scientists, and drug development professionals involved in the formulation and analysis of this antihypertensive agent.
Olmesartan medoxomil, an angiotensin II receptor blocker, is known to be susceptible to degradation, primarily through hydrolysis of its ester linkage and oxidation. Forced degradation studies are crucial in identifying potential degradation products and establishing the stability-indicating nature of analytical methods. This report synthesizes findings from several studies to compare the degradation profiles of Olmesartan medoxomil under acidic, alkaline, oxidative, thermal, and photolytic stress.
Comparative Degradation Data
The following table summarizes the percentage of degradation of Olmesartan medoxomil observed under various stress conditions as reported in different studies. It is important to note that these studies may have used different batches of the drug substance and slight variations in experimental conditions.
| Stress Condition | Reagent/Parameters | Duration | Temperature | Degradation (%) | Reference |
| Acid Hydrolysis | 0.1 M HCl | 60 min | 60°C | 47.56 | [1][2] |
| 1 N HCl | - | 60°C | Significant | [3] | |
| 0.1 N HCl | - | Room Temp | Susceptible | [4] | |
| Alkaline Hydrolysis | 0.1 N NaOH | 60 min | 60°C | 48.92 | [1][2] |
| 1 N NaOH | - | 60°C | Significant | [3] | |
| 0.1 N NaOH | - | Room Temp | Susceptible | [4] | |
| Oxidative Degradation | 3% H₂O₂ | - | 50°C | 41.88 | [1][2] |
| 3% H₂O₂ | - | 60°C | Significant | [3] | |
| 30% H₂O₂ | - | - | Susceptible | [4] | |
| Thermal Degradation | Solid State | 24 hours | 100°C | 26.38 | [1][2] |
| Solid State | 48 hours | 60°C | No major degradation | [3] | |
| Photolytic Degradation | UV Radiation | 7 days | - | No degradation | [1][2] |
| As per ICH Q1B | 48 hours | - | No major degradation | [3] | |
| UV Radiation | - | - | Stable | [4] |
Experimental Protocols
The methodologies employed in the forced degradation studies are critical for interpreting the comparative data. Below are detailed protocols synthesized from the referenced literature.
1. Acid Hydrolysis: To induce acid-catalyzed degradation, Olmesartan medoxomil was typically exposed to a solution of 0.1 N to 1 N hydrochloric acid (HCl). The mixture was then heated to a temperature ranging from room temperature to 60°C for a specified duration, often around 60 minutes, with continuous stirring.[1][2][3][4]
2. Alkaline Hydrolysis: For base-catalyzed degradation, the drug substance was treated with a solution of 0.1 N to 1 N sodium hydroxide (NaOH). Similar to acid hydrolysis, the solution was maintained at a temperature between room temperature and 60°C for a period of approximately one hour with constant stirring.[1][2][3][4]
3. Oxidative Degradation: Oxidative stress was applied by exposing Olmesartan medoxomil to a solution of hydrogen peroxide (H₂O₂), with concentrations ranging from 3% to 30%. The reaction was typically carried out at temperatures between 50°C and 60°C.[1][2][3][4]
4. Thermal Degradation: To assess thermal stability, the solid drug substance was subjected to dry heat in an oven. The temperatures used in these studies varied from 60°C to 100°C, with the duration of exposure ranging from 24 to 48 hours.[1][2][3]
5. Photolytic Degradation: Photostability was evaluated by exposing the drug substance to ultraviolet (UV) radiation. The specific conditions often followed the ICH Q1B guidelines for photostability testing. In several studies, no significant degradation was observed even after extended exposure of up to 7 days.[1][2][3][4]
Experimental Workflow
The following diagram illustrates a typical workflow for conducting forced degradation studies of Olmesartan medoxomil.
Caption: Workflow for Forced Degradation Studies of Olmesartan Medoxomil.
Degradation Pathway
The primary degradation pathway for Olmesartan medoxomil under hydrolytic (acidic and alkaline) conditions is the cleavage of the ester linkage, resulting in the formation of the active metabolite, Olmesartan, and other related substances. Oxidative conditions can lead to the formation of N-oxide and other oxidation products. The following diagram illustrates the initial hydrolysis step.
Caption: Hydrolysis of Olmesartan Medoxomil to Olmesartan.
References
- 1. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 2. researchgate.net [researchgate.net]
- 3. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 4. Determination of Olmesartan in Bulk and Pharmaceutical Dosage Forms through the Development and Validation of Stability-indicating RP-HPLC Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Guiding Specificity: A Comparative Analysis of Analytical Methods for Olmesartan Medoxomil Impurity Profiling
For researchers, scientists, and drug development professionals, ensuring the specificity of an analytical method is paramount for the accurate quantification of Olmesartan medoxomil and the effective control of its impurities. This guide provides a comparative overview of various analytical techniques, focusing on their ability to specifically determine Olmesartan medoxomil in the presence of its known process-related impurities and degradation products. The information presented herein is supported by a compilation of experimental data from published studies.
The presence of impurities in an active pharmaceutical ingredient (API) can significantly impact the quality, safety, and efficacy of the final drug product. Therefore, robust analytical methods that can distinguish the API from any potential impurities are crucial. For Olmesartan medoxomil, a potent angiotensin II receptor blocker, a variety of impurities can arise during synthesis or degradation. These include process-related impurities such as Imp-A, Imp-B, Imp-C, Imp-D, Imp-E, Imp-F, and Imp-G, as well as specific named impurities like Olmesartan acid, 4-acetyl olmesartan, 5-acetyl olmesartan, and dehydro olmesartan.[1][2] Furthermore, forced degradation studies under stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis can generate additional degradation products.[1][3]
Comparative Analysis of Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the most common techniques for the analysis of Olmesartan medoxomil and its impurities. The specificity of these methods is primarily determined by their ability to provide sufficient resolution between the main component and all potential impurities. The following tables summarize the experimental conditions and performance of different published methods.
Table 1: Comparison of HPLC Method Parameters for Olmesartan Medoxomil Impurity Analysis
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reported Specificity/Resolution | Reference |
| Method A | Symmetry C18 (150 x 4.6 mm, 5µm) | A: 20 mM Potassium dihydrogen orthophosphate buffer (pH 2.5) B: Acetonitrile with 10% Water | Gradient | 1.0 | Resolution > 3.0 for all impurities (Imp A-G) and degradation products. | [1] |
| Method B | Kromasil C18 (150 x 4.6 mm, 5µm) | Buffer: 4.7 g Sodium dihydrogen orthophosphate and 1 mL triethylamine in 1000 mL water (pH 4.0) Mobile Phase: Buffer:Acetonitrile (60:40 v/v) | Isocratic (unspecified) | 225 | Good resolution between Olmesartan medoxomil (RT ~8.3 min) and Olmesartan acid impurity (RT ~3.2 min). | [4] |
| Method C | C18 column | Mobile Phase: Methanol:Water (60:40, v/v), pH 3.75 adjusted with 10mM o-phosphoric acid | 1.0 | 270 | The method was specific and well-resolved from degradation products. | [3] |
| Method D | ODS UG 5 C18 (250mm x 4.5mm) | Mobile Phase: Acetonitrile:Phosphate buffer (50:50 v/v, pH 6.8) | 1.0 | 260 | Retention times of 3.6 min (Hydrochlorothiazide) and 4.3 min (Olmesartan medoxomil) were observed. | [5] |
Table 2: Comparison of UHPLC Method Parameters for Olmesartan Medoxomil Impurity Analysis
| Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Reported Specificity/Resolution | Reference |
| Method E | Shimadzu Shimpack GIST-C18 (100 mm x 2.1 mm, 2 µm) | A: 0.1% Orthophosphoric acid B: Acetonitrile | Gradient | Not Specified | Acceptable separation of Olmesartan medoxomil and Metoprolol succinate from their impurities. | [6] |
Experimental Protocols
To ensure the reproducibility of the analytical methods, detailed experimental protocols are essential. Below are representative methodologies for HPLC and forced degradation studies.
Representative HPLC Method Protocol (Method A)
-
Instrumentation: A Waters HPLC system with a photodiode array detector.[1]
-
Column: Symmetry C18, 150 mm x 4.6 mm, 5 µm particle size.[1]
-
Mobile Phase A: 20 mM Potassium dihydrogen orthophosphate buffer, with the pH adjusted to 2.5.[1]
-
Mobile Phase B: A mixture of Acetonitrile and 10% Water.[1]
-
Gradient Program: A gradient elution program is utilized to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 45°C.[1]
-
Detection: UV detection at 215 nm.[1]
-
Specificity Confirmation: The specificity of the method is confirmed by injecting a solution containing Olmesartan medoxomil spiked with all known impurities (Imp-A to Imp-G) and observing baseline separation with a resolution of greater than 3.0 for all peaks.[1]
Forced Degradation Study Protocol
Forced degradation studies are critical for establishing the stability-indicating nature of an analytical method. A typical protocol involves subjecting the drug substance to various stress conditions as mandated by ICH guidelines.
-
Acid Hydrolysis: The drug substance is exposed to 1 N HCl at 60°C.[1]
-
Base Hydrolysis: The drug substance is treated with 1 N NaOH at 60°C.[1]
-
Oxidative Degradation: The drug substance is subjected to 3% H₂O₂ at room temperature.[1]
-
Thermal Degradation: The drug substance is exposed to heat at 60°C.[1]
-
Photolytic Degradation: The drug substance is exposed to light as per ICH Q1B guidelines.[1]
The stressed samples are then analyzed by the developed analytical method to ensure that the degradation products do not interfere with the quantification of Olmesartan medoxomil.[1]
Visualizing the Specificity Workflow
The logical workflow for establishing the specificity of an analytical method for Olmesartan medoxomil is depicted in the following diagram.
Caption: Workflow for establishing the specificity of an analytical method for Olmesartan medoxomil.
Conclusion
The specificity of analytical methods for Olmesartan medoxomil is a critical attribute that must be thoroughly evaluated and validated. The presented data indicates that reversed-phase HPLC and UPLC methods, particularly those utilizing C18 columns with a mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile, are capable of providing the necessary specificity to separate Olmesartan medoxomil from its known impurities and degradation products. The choice of a specific method will depend on the particular impurities that need to be monitored and the desired analytical performance characteristics. The development of a stability-indicating method, verified through forced degradation studies, is essential for ensuring the quality and stability of Olmesartan medoxomil in both bulk drug and finished pharmaceutical products.
References
- 1. Development and Validation of Stability Indicating LC Method for Olmesartan Medoxomil [scirp.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. orientjchem.org [orientjchem.org]
- 6. turkjps.org [turkjps.org]
Safety Operating Guide
Navigating the Disposal of Olmesartan Medoxomil Impurity C: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical aspect of laboratory operations. For researchers, scientists, and drug development professionals handling Olmesartan medoxomil impurity C, a clear and immediate understanding of disposal procedures is paramount. This guide provides essential, step-by-step logistical and safety information to manage this specific chemical waste stream effectively.
Immediate Safety and Handling Protocols
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This is a critical first step in mitigating exposure risks.
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., nitrile) | Prevents skin contact. |
| Eye Protection | Safety glasses with side shields or goggles | Protects eyes from splashes. |
| Lab Coat | Standard laboratory coat | Protects skin and clothing. |
| Respiratory Protection | NIOSH-approved respirator | Recommended if handling powders or creating aerosols. |
Step-by-Step Disposal Procedure
The following procedure is based on best practices for the disposal of potentially hazardous pharmaceutical waste.
-
Segregation: Do not mix this compound with other waste streams. It should be segregated as a specific chemical waste.
-
Containerization:
-
Place the waste in a designated, leak-proof, and clearly labeled hazardous waste container.
-
For sharps contaminated with the impurity, use a designated sharps container.[3]
-
-
Labeling:
-
The container must be clearly labeled with "Hazardous Waste" and the specific chemical name: "this compound".
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
-
Waste Manifest:
-
Complete a hazardous waste manifest form as required by your institution and local regulations. This document tracks the waste from generation to its final disposal.
-
-
Licensed Disposal Vendor:
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Regulatory Context
The disposal of pharmaceutical waste is governed by a complex framework of regulations. Key agencies involved include the EPA, which oversees hazardous waste management under RCRA, and potentially the Drug Enforcement Administration (DEA) if the substance were a controlled one.[2] Many states have their own, often more stringent, regulations that must also be followed.[1] A crucial aspect of recent EPA rulings, specifically Subpart P, is the prohibition of flushing hazardous waste pharmaceuticals down the drain.[2]
By adhering to these guidelines, laboratories can ensure the safe handling and compliant disposal of this compound, thereby protecting both personnel and the environment.
References
Essential Safety and Logistical Guidance for Handling Olmesartan Medoxomil Impurity C
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is critical to minimize exposure and ensure personnel safety. The following table summarizes the recommended PPE for handling Olmesartan medoxomil impurity C, based on the requirements for the parent API[6][7][8][9].
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Wear safety glasses with side shields or goggles. If splashes are likely, a full-face shield is recommended[6][8]. An emergency eyewash station should be readily accessible[8]. | To prevent eye contact with the chemical, which may cause irritation[6]. |
| Hand Protection | Wear nitrile or other impervious gloves. If the material is dissolved in an organic solvent, select gloves that provide protection against that specific solvent[6][8]. | To avoid skin contact. The protective gloves must comply with EC Directive 89/686/EEC and the related standard EN374[6]. |
| Skin and Body Protection | Wear a lab coat or long-sleeved clothing. For bulk processing operations, more extensive protective clothing may be necessary[6][9]. | To minimize skin exposure. Contaminated clothing should be removed and washed before reuse[6]. |
| Respiratory Protection | For operations that may generate dust, use a respirator with a high-efficiency particulate air (HEPA) filter. Work should be conducted in a well-ventilated area or a laboratory hood whenever possible[7][9]. | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Proper operational procedures and waste disposal are crucial for maintaining a safe laboratory environment and complying with regulations.
Handling and Storage:
-
Handling: Material should be handled with caution, avoiding all direct contact and inhalation of dust, mists, or vapors[7][8]. Minimize dust generation during handling[9]. After handling and removing gloves, wash hands and exposed skin thoroughly[8][10].
-
Storage: Store in a tightly sealed, original container in a dry, cool, and well-ventilated place[6]. The substance should be stored locked up and out of the reach of children[6][7]. Recommended storage temperature is 2-8 °C[4].
Spill Management: In the event of a spill, personnel involved in the clean-up should wear appropriate PPE[9].
-
Contain the source of the spill if it is safe to do so.
-
For dry spills, collect the material using a method that controls dust generation, such as a damp cloth or a filtered vacuum[9]. Avoid generating dust during clean-up[8].
-
Place the spilled material into an appropriately labeled, sealed container for disposal[9].
-
Clean the spill area thoroughly with a suitable detergent or solvent[8][10].
Disposal Plan: All waste materials should be disposed of in accordance with local, regional, and national regulations[6][8][10].
-
Unused Product: Dispose of as hazardous waste. Do not allow the product to enter the sewage system or household garbage.
-
Contaminated Packaging: Empty containers may retain product residue and should be disposed of in the same manner as the unused product[8][10]. Do not reuse empty containers[6].
Experimental Protocols
While specific experimental protocols involving this compound are not detailed in the provided search results, a general workflow for handling and preparing solutions of this compound in a research setting can be outlined.
Preparation of a Stock Solution:
-
Risk Assessment: Before starting, perform a risk assessment to identify potential hazards and determine the necessary control measures.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: Conduct all weighing operations within a ventilated enclosure or a laboratory hood to minimize inhalation exposure.
-
Dissolution: Based on its reported solubility, dissolve the weighed this compound in a suitable solvent such as methanol or DMSO[4]. Add the solvent to the solid to avoid dust generation.
-
Storage: Store the resulting solution in a clearly labeled, tightly sealed container at the recommended temperature.
Below is a diagram illustrating the logical workflow for ensuring safety when handling this compound.
References
- 1. Dehydro Olmesartan Medoxomil | LGC Standards [lgcstandards.com]
- 2. Olmesartan EP Impurity C | CymitQuimica [cymitquimica.com]
- 3. Olmesartan EP Impurity C | 879562-26-2 [chemicea.com]
- 4. allmpus.com [allmpus.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. pharmacopoeia.com [pharmacopoeia.com]
- 7. sds.edqm.eu [sds.edqm.eu]
- 8. uspmsds.com [uspmsds.com]
- 9. cdn.pfizer.com [cdn.pfizer.com]
- 10. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
